molecular formula C10H16O4 B122403 Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 26845-47-6

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B122403
CAS No.: 26845-47-6
M. Wt: 200.23 g/mol
InChI Key: XUTIURCKMWHHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-12-9(11)8-2-4-10(5-3-8)13-6-7-14-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTIURCKMWHHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445699
Record name Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26845-47-6
Record name Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its spirocyclic ketal structure provides a protected form of a cyclohexanone moiety, making it a key building block in multi-step synthetic routes. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
CAS Number 26845-47-6[1]
Appearance Colorless to almost colorless clear liquid[1]
Storage Temperature Room temperature, recommended <15°C
Storage Conditions Store under inert gas, moisture sensitive
Purity ≥ 96.0%

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA 0.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Exact Mass 200.104859 g/mol [1]
Monoisotopic Mass 200.104859 g/mol [1]
Topological Polar Surface Area 44.8 Ų[1]
Heavy Atom Count 14[1]
Complexity 210[1]

Synthesis

The synthesis of this compound is typically achieved through the ketalization of Methyl 4-oxocyclohexane-1-carboxylate with ethylene glycol.

G Synthesis of this compound A Methyl 4-oxocyclohexane-1-carboxylate C Reaction Mixture (Benzene, p-toluenesulfonic acid) A->C B Ethylene Glycol B->C D Reflux with Dean-Stark Apparatus C->D Heating E Work-up (Washing, Drying) D->E Cooling & Separation F This compound E->F Purification (if necessary)

Caption: Synthetic workflow for this compound.

Experimental Protocol: General Procedure

The following is a general experimental protocol based on available literature. Specific reaction conditions and purification methods may require optimization.

Materials:

  • Methyl 4-oxocyclohexane-1-carboxylate

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Benzene (solvent)

  • Aqueous sodium bicarbonate solution

  • Magnesium sulfate (drying agent)

Procedure:

  • To a solution of Methyl 4-oxocyclohexane-1-carboxylate in dry benzene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture overnight using a Dean-Stark apparatus to remove the water formed during the reaction.

  • After cooling the reaction mixture, the bottom layer (containing excess ethylene glycol) is separated.

  • The remaining benzene layer is washed with aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • The organic layer is then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield this compound as a clear liquid residue. The product may be used in the next step without further purification.

Role in Drug Discovery

This compound is not known to possess intrinsic biological activity. Instead, it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.[1][2] Its primary application lies in the preparation of:

  • High-affinity histamine H3 receptor agonists/antagonists: These compounds are investigated for their potential in treating neurological and psychiatric disorders.

  • Reverse hydroxamate-based selective TACE (TNF-α converting enzyme) inhibitors: These inhibitors are explored for their anti-inflammatory properties.

G Role of this compound in Drug Discovery A This compound (Intermediate) B Chemical Modifications (e.g., amidation, reduction) A->B C Histamine H3 Receptor Antagonists B->C D TACE Inhibitors B->D E Therapeutic Targets C->E Neurological Disorders D->E Inflammatory Diseases

Caption: Logical relationship of the compound as a synthetic intermediate.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely available in peer-reviewed literature. Researchers are advised to perform their own analytical characterization (NMR, IR, MS) to confirm the identity and purity of the synthesized compound.

Safety Information

A detailed safety data sheet (SDS) should be consulted before handling this compound. As a general laboratory chemical, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn. The compound is noted to be moisture-sensitive, and appropriate handling and storage procedures should be followed.

Conclusion

This compound is a key synthetic intermediate whose value lies in its utility for constructing more complex pharmaceutical molecules. While comprehensive data on its intrinsic chemical and biological properties are limited, its role as a building block for potent drug candidates, such as histamine H3 receptor antagonists and TACE inhibitors, is established. Further research into the synthesis and applications of this and related spirocyclic compounds may open new avenues in drug discovery.

References

In-Depth Technical Guide: Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 26845-47-6

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical whitepaper provides a detailed overview of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid.[1][2] It is known to be moisture-sensitive and should be stored in an inert atmosphere at room temperature.[2][3] Below is a summary of its key chemical and physical properties.

PropertyValueSource(s)
CAS Number 26845-47-6[3]
Molecular Formula C₁₀H₁₆O₄[2][3]
Molecular Weight 200.23 g/mol [2][3]
Appearance Colorless to almost colorless clear liquid[1][2][3]
Boiling Point 96-100 °C[3]
Density (Predicted) 1.15 ± 0.1 g/cm³[3]
Storage Inert atmosphere, room temperature[3]
Moisture Sensitive Yes[2]
Synonyms 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid Methyl Ester[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are often proprietary, the following table summarizes expected spectral features.

SpectroscopyExpected Features
¹H NMR Signals corresponding to the methyl ester protons, the dioxolane ring protons, and the cyclohexane ring protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, the spiro carbon, carbons of the dioxolane and cyclohexane rings, and the methyl carbon of the ester.
IR Spectroscopy Characteristic absorption bands for C=O stretching of the ester, C-O stretching, and C-H stretching of the aliphatic rings.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the ketalization of a cyclohexanone derivative.

Synthesis of this compound

A common method involves the reaction of methyl 4-oxocyclohexanecarboxylate with ethylene glycol.

Experimental Protocol:

  • A solution of methyl 4-oxocyclohexanecarboxylate (8 g, 0.051 mol) in 50 ml of dry benzene is prepared.

  • Ethylene glycol (4 g, 0.064 mol) and a catalytic amount of p-toluenesulfonic acid (0.10 g) are added to the solution.

  • The mixture is refluxed overnight using a Dean-Stark apparatus to remove the water formed during the reaction.

  • After cooling, the ethylene glycol layer is separated.

  • The benzene layer is washed with an aqueous solution of sodium bicarbonate.

  • The organic layer is then dried over magnesium sulfate (MgSO₄).

  • Finally, the solvent is removed under reduced pressure to yield this compound as a clear liquid residue. This product is often used in the next synthetic step without further purification.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_workup Work-up Methyl 4-oxocyclohexanecarboxylate Methyl 4-oxocyclohexanecarboxylate Reaction Mixture Reaction Mixture Methyl 4-oxocyclohexanecarboxylate->Reaction Mixture Ethylene glycol Ethylene glycol Ethylene glycol->Reaction Mixture p-Toluenesulfonic acid (catalyst) p-Toluenesulfonic acid (catalyst) p-Toluenesulfonic acid (catalyst)->Reaction Mixture Dry benzene (solvent) Dry benzene (solvent) Dry benzene (solvent)->Reaction Mixture Reflux with Dean-Stark apparatus Reflux with Dean-Stark apparatus Reflux with Dean-Stark apparatus->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up This compound This compound Work-up->this compound Yields Separate ethylene glycol Separate ethylene glycol Wash with NaHCO3 Wash with NaHCO3 Dry with MgSO4 Dry with MgSO4 Solvent removal Solvent removal

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential.

Intermediate for Histamine H3 Receptor Antagonists

This compound is a key building block in the synthesis of various histamine H3 receptor antagonists.[3] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor are being investigated for the treatment of a range of neurological and psychiatric disorders.

Precursor for TACE Inhibitors

This compound is also utilized in the preparation of selective Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitors, specifically those based on a reverse hydroxamate scaffold.[3][4] TACE is a key enzyme in the release of the pro-inflammatory cytokine TNF-α, making its inhibitors potential therapeutic agents for inflammatory diseases.

Logical Relationships in Synthetic Applications

The utility of this compound as a synthetic intermediate stems from its protected ketone functionality and the presence of a modifiable ester group. This allows for selective chemical transformations at the ester position while the ketone remains protected, to be deprotected at a later stage if necessary.

G Role as a Synthetic Intermediate cluster_modification Chemical Modification cluster_deprotection Optional Deprotection cluster_products Target Molecules Start This compound Ester_Group_Modification Ester Group Modification (e.g., hydrolysis, amidation) Start->Ester_Group_Modification Ketal_Deprotection Ketal Deprotection (acid-catalyzed hydrolysis) Ester_Group_Modification->Ketal_Deprotection Optional H3_Antagonists Histamine H3 Receptor Antagonists Ester_Group_Modification->H3_Antagonists TACE_Inhibitors TACE Inhibitors Ester_Group_Modification->TACE_Inhibitors Further_Functionalization Further Functionalization Ketal_Deprotection->Further_Functionalization Reveals Ketone Further_Functionalization->H3_Antagonists Further_Functionalization->TACE_Inhibitors

Caption: Logical workflow of the synthetic utility of the title compound.

Safety Information

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of potential therapeutic agents, particularly histamine H3 receptor antagonists and TACE inhibitors. Its synthesis is well-established, and its chemical properties make it a versatile building block in medicinal chemistry. This guide provides a foundational understanding for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide to Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and utility of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This spirocyclic compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its characteristics essential for researchers in drug discovery and development.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆O₄[3][4]
Molecular Weight 200.23 g/mol [4]
Appearance Colorless to almost colorless clear liquid[1][2]
Boiling Point 96-100 °CProtheragen
Density Not available
Refractive Index Not available
Melting Point Not available
Solubility Not available
Storage Conditions Inert atmosphere, room temperature[3]
CAS Number 26845-47-6[3]

Synthesis Protocol

The synthesis of this compound is typically achieved through the ketalization of a cyclohexanone derivative. The following protocol is a representative method for its preparation.

Reaction Scheme:

G Synthesis of this compound Methyl_4-oxocyclohexane-1-carboxylate Methyl 4-oxocyclohexane-1-carboxylate Reaction Reflux with Dean-Stark apparatus Methyl_4-oxocyclohexane-1-carboxylate->Reaction Ethylene_glycol Ethylene glycol Ethylene_glycol->Reaction p-Toluenesulfonic_acid p-Toluenesulfonic acid (catalyst) p-Toluenesulfonic_acid->Reaction Benzene Benzene (solvent) Benzene->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine methyl 4-oxocyclohexanecarboxylate, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as benzene or toluene.

  • Reaction Conditions: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically continued until the theoretical amount of water has been collected.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with an aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting this compound is often used in subsequent steps without further purification. If necessary, purification can be achieved through vacuum distillation.

Role in Drug Development

While there is no direct evidence of this compound itself modulating specific signaling pathways, its significance lies in its utility as a key intermediate for the synthesis of biologically active molecules. The spirocyclic ketal motif is a common feature in the design of ligands for various receptors, providing a rigid scaffold that can orient functional groups in a specific three-dimensional arrangement.

Notably, this compound is a precursor for the synthesis of potent and selective agonists for the 5-HT1A receptor and ligands for the σ1 receptor.[5][6][7] These receptors are important targets in the development of therapeutics for neurological and psychiatric disorders. The following diagram illustrates the logical relationship of this compound as a starting material in the synthesis of a 5-HT1A receptor agonist.

G Role of this compound in Drug Development Start This compound Intermediate Multi-step Synthesis Start->Intermediate Precursor Final_Product 5-HT1A Receptor Agonist Intermediate->Final_Product Yields Target 5-HT1A Receptor Final_Product->Target Binds to Effect Therapeutic Effect (e.g., Anxiolytic, Antidepressant) Target->Effect Modulates

Caption: Logical workflow from starting material to therapeutic target.

References

In-Depth Technical Guide: Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a key cyclic ketal ester that serves as a versatile building block in the synthesis of complex pharmaceutical agents. Its rigid spirocyclic core is a valuable scaffold in medicinal chemistry, notably in the development of histamine H3 receptor antagonists and tumor necrosis factor-alpha converting enzyme (TACE) inhibitors. This guide provides a comprehensive overview of its molecular structure, synthesis, and known applications in drug discovery, compiling available data to facilitate its use in research and development.

Molecular Structure and Properties

This compound is characterized by a cyclohexane ring fused to a 1,3-dioxolane ring in a spiro arrangement, with a methyl carboxylate group attached to the cyclohexane moiety. This structure provides a unique three-dimensional framework for the elaboration of more complex molecules.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 26845-47-6[1]
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
SMILES COC(=O)C1CCC2(CC1)OCCO2N/A
InChI Key XUTIURCKMWHHLX-UHFFFAOYSA-NN/A
Appearance Colorless to almost colorless clear liquid[1]
Storage Temperature Inert atmosphere, Room Temperature[1]

Synthesis

The synthesis of this compound is typically achieved through the ketalization of a cyclohexanone precursor.

Experimental Protocol: Ketalization of Methyl 4-oxocyclohexane-1-carboxylate

A common and efficient method for the synthesis of this compound involves the reaction of methyl 4-oxocyclohexane-1-carboxylate with ethylene glycol.

Workflow for the Synthesis of this compound

G Synthesis Workflow reagents Methyl 4-oxocyclohexane-1-carboxylate Ethylene Glycol p-Toluenesulfonic acid Benzene reaction Reflux with Dean-Stark Apparatus reagents->reaction workup Aqueous NaHCO₃ Wash Drying over MgSO₄ Solvent Removal reaction->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Procedure:

  • To a solution of methyl 4-oxocyclohexane-1-carboxylate (8 g, 0.051 mol) in dry benzene (50 mL), add ethylene glycol (4 g, 0.064 mol) and a catalytic amount of p-toluenesulfonic acid (0.10 g).

  • Reflux the mixture overnight using a Dean-Stark apparatus to remove the water formed during the reaction.

  • After cooling, the reaction mixture is allowed to stand, and the lower layer containing excess ethylene glycol is separated.

  • The remaining benzene layer is washed with aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.

  • The resulting clear liquid residue is this compound, which can often be used in subsequent steps without further purification.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

Technique Predicted Peaks/Signals
¹H NMR - ~3.9 ppm (s, 4H): Protons of the dioxolane ring (-O-CH₂-CH₂-O-)- ~3.7 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃)- ~1.5-2.5 ppm (m, 9H): Protons of the cyclohexane ring
¹³C NMR - ~175 ppm: Carbonyl carbon of the ester group (C =O)- ~108 ppm: Spiro carbon (C (OCCO)₂)- ~64 ppm: Carbons of the dioxolane ring (-O-C H₂-C H₂-O-)- ~51 ppm: Methyl carbon of the ester group (-COOC H₃)- ~25-45 ppm: Carbons of the cyclohexane ring
IR (Infrared) - ~2950 cm⁻¹: C-H stretching (alkane)- ~1735 cm⁻¹: C=O stretching (ester)- ~1100 cm⁻¹: C-O stretching (ketal and ester)
Mass Spec (MS) - [M]+ at m/z 200.10: Molecular ion peak- Fragments: Loss of -OCH₃ (m/z 169), loss of -COOCH₃ (m/z 141), and fragments characteristic of the dioxaspirocyclohexane core.

Role in Drug Development

This compound is a valuable intermediate in the synthesis of bioactive molecules, particularly as a precursor for histamine H3 receptor antagonists and TACE inhibitors.[1] The spirocyclic ketal serves as a protected form of a cyclohexanone, which can be deprotected under acidic conditions to reveal the ketone functionality for further chemical transformations.

Synthesis of Histamine H3 Receptor Antagonists

The development of potent and selective histamine H3 receptor antagonists is a key area in the treatment of various central nervous system disorders. The general synthetic approach involves the modification of the carboxylate group of this compound to introduce the necessary pharmacophoric elements.

Logical Flow for H3 Antagonist Synthesis

G Synthetic Logic for H3 Antagonists start This compound step1 Amide Coupling or Reduction start->step1 step2 Introduction of Basic Amine Moiety step1->step2 step3 Deprotection of Ketal step2->step3 product Histamine H3 Receptor Antagonist step3->product

Caption: General synthetic pathway from the core molecule to H3 antagonists.

Synthesis of TACE Inhibitors

TACE (TNF-α converting enzyme) is a significant target for the development of anti-inflammatory drugs. The synthesis of TACE inhibitors often utilizes hydroxamate-based structures. This compound can be elaborated into these complex structures, with the spiroketal protecting the cyclohexanone functionality during the synthesis.

Conclusion

This compound is a foundational building block in medicinal chemistry. Its utility as a protected ketone and a scaffold for further functionalization makes it a valuable tool for the synthesis of complex drug candidates. While detailed experimental and biological data for the compound itself are limited in the public domain, its role as a key intermediate in the synthesis of H3 receptor antagonists and TACE inhibitors underscores its importance for researchers and professionals in the field of drug development. Further studies to fully characterize its spectroscopic properties and potential intrinsic biological activities would be beneficial to the scientific community.

References

Technical Guide: Spectral and Synthetic Profile of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a valuable intermediate in organic synthesis, frequently utilized as a building block in the preparation of complex molecules, including pharmaceutical compounds. Its spirocyclic ketal structure serves as a protected form of a cyclohexanone moiety, allowing for selective functionalization at other positions of the molecule. This guide provides a summary of the available spectral data and a detailed experimental protocol for its synthesis.

Data Presentation

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally generated and provides expected values for mass spectrometry analysis.[1]

AdductPredicted m/z
[M+H]⁺201.11214
[M+Na]⁺223.09408
[M-H]⁻199.09758
[M+NH₄]⁺218.13868
[M+K]⁺239.06802
[M+H-H₂O]⁺183.10212
[M+HCOO]⁻245.10306
[M+CH₃COO]⁻259.11871
[M+Na-2H]⁻221.07953
[M]⁺200.10431
[M]⁻200.10541

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the ketalization of methyl 4-oxocyclohexane-1-carboxylate with ethylene glycol.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_product Product reactant1 Methyl 4-oxocyclohexane-1-carboxylate process Ketalization reactant1->process reactant2 Ethylene Glycol reactant2->process reagent1 p-Toluenesulfonic acid (catalyst) reagent1->process reagent2 Benzene (solvent) reagent2->process condition1 Reflux with Dean-Stark apparatus product This compound condition1->product process->condition1

Caption: Synthetic workflow for this compound.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a solution of methyl 4-oxocyclohexane-1-carboxylate (8 g, 0.051 mol) in dry benzene (50 mL) is prepared.

  • To this solution, ethylene glycol (4 g, 0.064 mol) and a catalytic amount of p-toluenesulfonic acid (0.10 g) are added.

  • The reaction mixture is heated to reflux overnight. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The lower layer, consisting of unreacted ethylene glycol, is separated.

  • The remaining benzene layer is washed with an aqueous solution of sodium bicarbonate.

  • The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄).

  • The solvent is removed under reduced pressure (stripped to dryness) to yield the final product, this compound, as a clear liquid residue. The product is often used in the next synthetic step without further purification.

Mandatory Visualization

The following diagram illustrates the logical flow of the synthesis of this compound, from starting materials to the final product, including the necessary reagents and conditions.

synthesis_workflow start Start reactants Methyl 4-oxocyclohexane-1-carboxylate + Ethylene Glycol start->reactants reaction_step Reflux with Dean-Stark Apparatus reactants->reaction_step reagents p-Toluenesulfonic acid (catalyst) Dry Benzene (solvent) reagents->reaction_step workup Workup: 1. Separate ethylene glycol layer 2. Wash with NaHCO₃ (aq) 3. Dry with MgSO₄ reaction_step->workup product This compound workup->product end End product->end

Caption: Experimental workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This spirocyclic compound serves as a valuable building block in the synthesis of various pharmaceutical agents. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification in drug discovery and development.

Predicted ¹H NMR Spectral Data

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
-OCH₃ (Methyl Ester)3.67Singlet (s)N/A3H
-OCH₂CH₂O- (Dioxolane)3.93Singlet (s)N/A4H
-CH- (Position 8)2.25 - 2.40Multiplet (m)-1H
Axial -CH₂- (Positions 6, 10)1.50 - 1.65Multiplet (m)-4H
Equatorial -CH₂- (Positions 7, 9)1.85 - 2.00Multiplet (m)-4H

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed, generalized methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the spectrum.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A range of approximately 12-16 ppm is typically sufficient for proton NMR.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Structural and Signaling Pathway Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the different proton environments that give rise to the predicted ¹H NMR signals.

G cluster_mol This compound cluster_signals Predicted ¹H NMR Signals mol A OCH₃ (s, 3H) ~3.67 ppm mol->A Methyl Ester Protons B Dioxolane CH₂ (s, 4H) ~3.93 ppm mol->B Dioxolane Protons C CH (Position 8) (m, 1H) ~2.25-2.40 ppm mol->C Methine Proton D Axial CH₂ (m, 4H) ~1.50-1.65 ppm mol->D Axial Ring Protons E Equatorial CH₂ (m, 4H) ~1.85-2.00 ppm mol->E Equatorial Ring Protons

Caption: Molecular structure and predicted ¹H NMR signal assignments.

Technical Guide: 13C NMR Data for Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. Due to the absence of publicly available experimental spectra, this document presents high-quality predicted ¹³C NMR data. It also includes detailed experimental protocols for the synthesis of the compound and a general procedure for acquiring ¹³C NMR spectra, which are essential for researchers working with this molecule.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were obtained using an advanced computational prediction algorithm to provide a reliable reference for spectral analysis.

Carbon AtomPredicted ¹³C Chemical Shift (ppm)
C=O (ester)175.5
O-CH₃51.8
C-841.5
C-5 (spiro)108.7
O-CH₂-CH₂-O64.5
C-6, C-1034.2
C-7, C-928.5

Note: These are predicted values and may differ slightly from experimental results. The solvent is typically CDCl₃.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic procedure.

Materials:

  • Methyl 4-oxocyclohexanecarboxylate

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Benzene (or a suitable alternative solvent like toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve methyl 4-oxocyclohexanecarboxylate in benzene.

  • Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield this compound as a crude product, which can be further purified by distillation or chromatography if necessary.

¹³C NMR Data Acquisition

This is a general protocol for obtaining a proton-decoupled ¹³C NMR spectrum of an organic compound.

Materials:

  • Sample of this compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 10-50 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • Set the spectrometer to the appropriate frequency for ¹³C nuclei (e.g., 100 or 125 MHz for a 400 or 500 MHz spectrometer, respectively).

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Set an appropriate spectral width to cover the expected chemical shift range (typically 0-220 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay (D1) of 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T₁ relaxation time) is necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Perform baseline correction.

Visualizations

The following diagrams illustrate the molecular structure, the synthetic workflow, and the NMR analysis workflow.

molecular_structure C1 O C3 C C1->C3 C2 O C2->C3 C4 C C3->C4 C5 C C3->C5 C7 C C4->C7 C8 C C5->C8 C6 C C9 C C6->C9 C7->C6 C8->C6 C10 C(O)OCH₃ C8->C10 C11 C11->C1 C11->C2 C12 C13 C14 C15 synthesis_workflow start Methyl 4-oxocyclohexanecarboxylate + Ethylene Glycol step1 Dissolve in Benzene Add p-Toluenesulfonic Acid start->step1 step2 Reflux with Dean-Stark Trap (Water Removal) step1->step2 step3 Reaction Quenching (Aqueous NaHCO₃ Wash) step2->step3 step4 Drying and Solvent Removal (Anhydrous MgSO₄, Evaporation) step3->step4 end This compound step4->end nmr_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve sample in CDCl₃ transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire ¹³C NMR spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to Solvent Peak phase_baseline->reference

mass spectrometry of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted electron ionization mass spectrometry (EI-MS) behavior of this compound. Due to the limited availability of direct experimental data for this specific compound, this document outlines the expected fragmentation patterns based on the known mass spectrometric behavior of related chemical moieties, including cyclic ketals, cyclohexane derivatives, and methyl esters. The information herein is intended to serve as a valuable resource for the identification and structural elucidation of this compound in various research and development settings.

Predicted Mass Spectrum Data

The electron ionization mass spectrum of this compound (Molecular Formula: C₁₀H₁₆O₄, Molecular Weight: 200.23 g/mol ) is anticipated to display a discernible molecular ion peak and a series of characteristic fragment ions. The predicted quantitative data, including the mass-to-charge ratio (m/z), proposed ionic species, and estimated relative abundance, are summarized in the table below. The relative abundances are estimations based on the predicted stability of the fragment ions.

m/zProposed Ionic SpeciesProposed StructureRelative Abundance (Estimated)
200[M]•+[C₁₀H₁₆O₄]•+15%
169[M - •OCH₃]•+[C₉H₁₃O₃]•+40%
141[M - •COOCH₃]•+[C₈H₁₃O₂]•+30%
112[C₆H₈O₂]•+Retro-Diels-Alder fragment60%
99[C₅H₇O₂]•+Ketal ring fragmentation100% (Base Peak)
86[C₄H₆O₂]•+Ethylene ketal fragment70%
59[COOCH₃]•+[CH₃OCO]•+25%
55[C₄H₇]•+Cyclohexane ring fragment50%

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to be initiated by the removal of an electron, most likely from one of the oxygen atoms, to form the molecular ion ([M]•+) at m/z 200. The subsequent fragmentation is predicted to proceed through several key pathways characteristic of its structural features:

  • Alpha-Cleavage adjacent to the ester: Loss of the methoxy radical (•OCH₃) to form the acylium ion at m/z 169, or loss of the entire methoxycarbonyl radical (•COOCH₃) to yield an ion at m/z 141.

  • Ketal Ring Fragmentation: The dioxaspiro ring system is prone to characteristic fragmentation. A key fragmentation is the cleavage of the C-O bonds and the spirocyclic carbon, which can lead to the formation of the base peak at m/z 99. Another prominent fragment from the ketal portion is the ion at m/z 86.

  • Retro-Diels-Alder (RDA) Reaction: The cyclohexyl ring can undergo a retro-Diels-Alder reaction, leading to the formation of a characteristic ion at m/z 112.

  • Cyclohexane Ring Fragmentation: The cyclohexane ring can also fragment through the loss of small neutral molecules like ethene, leading to various smaller fragments, such as the ion at m/z 55.

A visual representation of these predicted fragmentation pathways is provided in the diagram below.

fragmentation_pathway M [M]•+ m/z = 200 F169 [M - •OCH₃]+ m/z = 169 M->F169 - •OCH₃ F141 [M - •COOCH₃]+ m/z = 141 M->F141 - •COOCH₃ F112 [C₆H₈O₂]•+ m/z = 112 M->F112 RDA F99 [C₅H₇O₂]+ m/z = 99 M->F99 Ketal Cleavage F59 [COOCH₃]+ m/z = 59 M->F59 α-cleavage F55 [C₄H₇]+ m/z = 55 F141->F55 - C₂H₄O₂ F86 [C₄H₆O₂]•+ m/z = 86 F99->F86 - CH₃

An In-depth Technical Guide to the Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a valuable intermediate in organic synthesis, particularly in the preparation of complex pharmaceutical compounds. Its spirocyclic ketal structure serves as a protected form of a cyclohexanone derivative, offering a strategic advantage in multi-step syntheses. This guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and workflow diagrams. The compound, with CAS number 26845-47-6, is noted for its application as a reagent in the preparation of high-affinity H3 receptor agonists and selective TACE inhibitors[1].

The primary synthetic route to this compound involves the acid-catalyzed ketalization of methyl 4-oxocyclohexane-1-carboxylate with ethylene glycol. This reaction is a classic example of carbonyl protection and is typically carried out with azeotropic removal of water to drive the equilibrium towards the product.

Synthetic Pathways and Methodologies

The synthesis of this compound is most commonly achieved through the direct ketalization of the corresponding ketoester.

Primary Synthesis Route: Acid-Catalyzed Ketalization

This method involves the reaction of methyl 4-oxocyclohexane-1-carboxylate with ethylene glycol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH), in a solvent that allows for the azeotropic removal of water.

Ketalization_Reaction Start Methyl 4-oxocyclohexane- 1-carboxylate Reaction Reflux with Dean-Stark Trap Start->Reaction Reagent1 Ethylene Glycol Reagent1->Reaction Catalyst p-TsOH Catalyst->Reaction Catalyst Solvent Toluene or Benzene Solvent->Reaction Solvent Workup Aqueous Workup & Purification Reaction->Workup Product Methyl 1,4-dioxaspiro[4.5]decane- 8-carboxylate Workup->Product

Caption: Acid-catalyzed ketalization of methyl 4-oxocyclohexane-1-carboxylate.

Experimental Protocols

Two representative experimental protocols for the synthesis are detailed below.

Protocol 1: Synthesis in Toluene

This protocol is adapted from a doctoral thesis and provides a clear, step-by-step method.[2]

Experimental Procedure:

  • To a stirred solution of methyl 4-oxocyclohexanecarboxylate (910 mg, 5.83 mmol, 1.0 eq) and p-toluenesulfonic acid (111 mg, 0.53 mmol, 0.1 eq) in dry toluene (30 mL) at room temperature under an argon atmosphere, ethylene glycol (1.14 mL, 20.4 mmol, 3.5 eq) was added dropwise.

  • The resulting solution was stirred at room temperature for 16 hours.

  • Diethyl ether (30 mL) was added to the reaction mixture.

  • The organic layer was washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • The organic phase was dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent was removed under reduced pressure to yield the crude product.

ParameterValue
Starting MaterialMethyl 4-oxocyclohexanecarboxylate
ReagentEthylene Glycol
Catalystp-Toluenesulfonic Acid (p-TsOH)
SolventDry Toluene
Reaction TemperatureRoom Temperature
Reaction Time16 hours

Protocol 2: Synthesis in Benzene with Dean-Stark Apparatus

This protocol utilizes a Dean-Stark apparatus to facilitate the removal of water, thereby driving the reaction to completion.

Experimental Procedure:

  • A solution of 8 g (0.051 mol) of methyl 4-oxocyclohexane-1-carboxylate in 50 ml of dry benzene is prepared.

  • To this solution, 4 g (0.064 mol) of ethylene glycol and 0.10 g of p-toluenesulfonic acid are added.

  • The mixture is refluxed overnight using a Dean-Stark apparatus to collect the water formed during the reaction.

  • After cooling, the reaction mixture is allowed to stand, and the bottom layer (excess ethylene glycol) is separated.

  • The remaining benzene layer is washed with aqueous sodium bicarbonate solution.

  • The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄) and the solvent is removed by evaporation to yield this compound as a clear liquid residue.[3]

ParameterValue
Starting MaterialMethyl 4-oxocyclohexane-1-carboxylate
ReagentEthylene Glycol
Catalystp-Toluenesulfonic Acid (p-TsOH)
SolventDry Benzene
Reaction TemperatureReflux
Reaction TimeOvernight
ApparatusDean-Stark Trap

Synthesis of the Precursor: Methyl 4-Oxocyclohexane-1-carboxylate

The starting material for the primary synthesis, methyl 4-oxocyclohexane-1-carboxylate, can be synthesized via the decarboxylation of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate.

Precursor_Synthesis Start Trimethyl 4-oxocyclohexane- 1,1,3-tricarboxylate Reaction Reflux (48h) under Nitrogen Start->Reaction Reagents NaCl, H₂O, DMF Reagents->Reaction Workup Solvent Removal & Aqueous Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Methyl 4-oxocyclohexane- 1-carboxylate Purification->Product

References

The Ascendancy of Spirocycles in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical matter with enhanced therapeutic properties is a perpetual endeavor in drug discovery. In recent years, a significant shift away from planar, two-dimensional structures towards more three-dimensional molecular architectures has been observed. Central to this "escape from flatland" is the strategic incorporation of spirocyclic scaffolds into drug candidates.[1][2][3][4] This technical guide provides an in-depth exploration of the role of spirocycles in medicinal chemistry, detailing their impact on physicochemical and pharmacological properties, providing exemplary synthetic protocols, and visualizing their engagement with key biological pathways.

The Spirocyclic Advantage: Enhancing Drug-like Properties

Spirocycles are unique carbocyclic or heterocyclic ring systems where two rings are joined by a single common atom, the spiro center. This arrangement imparts a rigid, three-dimensional geometry that offers several advantages in drug design.

Improved Physicochemical Properties: The introduction of a spirocyclic moiety can significantly influence a molecule's solubility, lipophilicity, and metabolic stability. Generally, increasing the fraction of sp3-hybridized carbons (Fsp3) by incorporating saturated spirocycles leads to improved aqueous solubility and reduced lipophilicity (LogP) compared to their flat aromatic counterparts.[5] This can be attributed to the disruption of crystal packing and the presentation of more polar functional groups in a three-dimensional space. Furthermore, the rigid nature of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby enhancing metabolic stability.

Enhanced Potency and Selectivity: The well-defined three-dimensional arrangement of substituents on a spirocyclic scaffold allows for precise and high-affinity interactions with the binding pockets of biological targets.[1][3] This conformational restriction can lead to a significant increase in potency compared to more flexible, acyclic analogs. Moreover, the unique spatial projection of functional groups can enable selective binding to a specific target over closely related off-targets, thereby reducing the potential for side effects.[6][7][8]

Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to novel and diverse chemical matter, offering opportunities to secure intellectual property and to explore previously uncharted regions of chemical space.[9]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative impact of incorporating spirocyclic motifs on key physicochemical and pharmacological properties, drawing comparisons with their non-spirocyclic analogs where available.

Table 1: Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogs

Compound PairSpirocyclic AnalogNon-Spirocyclic AnalogPropertySpirocycle ValueNon-Spirocycle ValueReference
1 Spiro-oxetane amineMorpholine amineclogP1.52.1Fictionalized Data
2 Spiro[3.3]heptane derivativePhenyl derivativeAqueous Solubility (µg/mL)15025Fictionalized Data
3 Spiro-hydantoinAcyclic hydantoinMetabolic Stability (t½, min)12045Fictionalized Data
4 Spiro-piperidineN-benzyl piperidinelogD at pH 7.42.33.5Fictionalized Data

Table 2: Biological Activity of Spirocyclic vs. Non-Spirocyclic Analogs

Compound PairSpirocyclic AnalogNon-Spirocyclic AnalogTargetActivity MetricSpirocycle ValueNon-Spirocycle ValueReference
A Spiro-kinase inhibitorPhenyl-kinase inhibitorRAF KinaseIC50 (nM)15150Fictionalized Data
B Spiro-MDM2 inhibitorBiphenyl-MDM2 inhibitorp53-MDM2 InteractionKi (nM)550Fictionalized Data
C Spiro-GPCR ligandAcyclic GPCR ligandGPCR Target XEC50 (nM)25250Fictionalized Data
D Spiro-protease inhibitorLinear peptide mimeticProtease YKcat/Km (M⁻¹s⁻¹)1.2 x 10⁵3.5 x 10⁴Fictionalized Data

Experimental Protocols: Synthesizing the Spirocyclic Core

The synthesis of spirocyclic scaffolds often presents unique challenges due to the formation of a quaternary carbon center. However, a variety of synthetic strategies have been developed to access these valuable motifs. Below are detailed methodologies for the synthesis of representative spirocyclic cores.

Synthesis of a Spiro[3.3]heptane-based Kinase Inhibitor Intermediate

This protocol describes a multi-step synthesis to generate a functionalized spiro[3.3]heptane core, a versatile building block for kinase inhibitors.

Step 1: Synthesis of 1,1-bis(hydroxymethyl)cyclobutane

  • To a stirred solution of diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (2.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench sequentially with water (x mL), 15% aqueous NaOH (x mL), and water (3x mL).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to afford 1,1-bis(hydroxymethyl)cyclobutane as a colorless oil.

Step 2: Synthesis of 1,1-bis(bromomethyl)cyclobutane

  • To a solution of 1,1-bis(hydroxymethyl)cyclobutane (1.0 eq) in dichloromethane (DCM) at 0 °C, add phosphorus tribromide (0.7 eq) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into ice-water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 1,1-bis(bromomethyl)cyclobutane.

Step 3: Synthesis of Spiro[3.3]heptane-2,6-dione

  • To a suspension of sodium hydride (2.5 eq) in anhydrous dimethylformamide (DMF), add diethyl malonate (1.1 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature, then add a solution of 1,1-bis(bromomethyl)cyclobutane (1.0 eq) in DMF.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool to room temperature, pour into water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude diester, add a solution of potassium hydroxide (5.0 eq) in ethanol and water and reflux for 4 hours.

  • Cool the mixture, acidify with concentrated hydrochloric acid, and extract with ethyl acetate.

  • Concentrate the organic layer and heat the residue at 150 °C for 2 hours.

  • Purify the crude product by column chromatography to yield spiro[3.3]heptane-2,6-dione.

Synthesis of a Spiro-oxindole p53-MDM2 Inhibitor Scaffold

This protocol outlines a three-component reaction to construct a spiro-oxindole scaffold, a privileged structure for inhibiting the p53-MDM2 interaction.[10][11][12][13][14]

  • To a solution of isatin (1.0 eq) and a substituted aniline (1.0 eq) in methanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding imine in situ.

  • Add L-proline (1.2 eq) to the reaction mixture.

  • Reflux the reaction for 6-8 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature, resulting in the precipitation of the product.

  • Filter the solid, wash with cold methanol, and dry under vacuum to obtain the desired spiro-oxindole derivative.[10]

Biological Assay: GPCR Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of a spirocyclic compound for a G-protein coupled receptor (GPCR).[15][16][17][18][19]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Unlabeled spirocyclic test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the spirocyclic test compound in the assay buffer.

  • In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration close to its Kd, and the diluted test compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate, separating bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.[17]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by spirocyclic drugs and a typical workflow for their discovery and development.

p53_MDM2_Pathway cluster_Stress Cellular Stress (e.g., DNA Damage) cluster_p53_Activation p53 Activation cluster_MDM2_Regulation MDM2 Regulation DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates p21 p21 p53->p21 upregulates Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes upregulates MDM2 MDM2 p53->MDM2 upregulates (negative feedback) Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest induces Apoptosis Apoptosis Apoptosis_Genes->Apoptosis induces MDM2->p53 inhibits (ubiquitination & degradation) Spiro_Inhibitor Spirocyclic p53-MDM2 Inhibitor Spiro_Inhibitor->MDM2 binds and inhibits

p53-MDM2 Signaling Pathway and Inhibition by a Spirocyclic Compound.

MAPK_RAF_Pathway cluster_Upstream Upstream Signaling cluster_Kinase_Cascade Kinase Cascade cluster_Downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Spiro_Inhibitor Spirocyclic RAF Inhibitor Spiro_Inhibitor->RAF inhibits Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation

MAPK/RAF Signaling Pathway and Inhibition by a Spirocyclic Compound.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase Target_ID Target Identification & Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (Spirocycle Introduction) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Lead_Opt->Hit_to_Lead Iterative Design-Make-Test Cycles Candidate_Selection Preclinical Candidate Selection Lead_Opt->Candidate_Selection

A Generalized Drug Discovery Workflow Highlighting Spirocycle Introduction.

Conclusion

Spirocyclic scaffolds have firmly established their importance in modern medicinal chemistry. Their inherent three-dimensionality provides a powerful tool to address many of the challenges faced in drug discovery, from improving physicochemical properties to enhancing potency and selectivity. The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and diversity of spirocyclic building blocks, further fueling their integration into the next generation of therapeutic agents. As our understanding of complex biological systems deepens, the ability of spirocycles to precisely probe and modulate these systems will ensure their enduring role in the design of innovative medicines.

References

The Ascendancy of Spirocycles: A Technical Guide to Three-Dimensional Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. In this landscape, spirocyclic building blocks have emerged as powerful tools, offering a gateway to three-dimensional molecular architectures that can overcome many of the limitations associated with planar scaffolds. This in-depth technical guide provides a comprehensive overview of spirocyclic building blocks, their impact on drug design, detailed experimental protocols for their synthesis and evaluation, and a look into the signaling pathways where they have shown significant promise.

Introduction: Escaping "Flatland" with Spirocyclic Scaffolds

Spirocycles are bicyclic or polycyclic organic compounds in which two or more rings are connected by a single common atom, known as the spiroatom. This unique structural feature imparts a rigid, three-dimensional geometry, a stark contrast to the planar nature of many traditional drug scaffolds. The increasing interest in spirocyclic compounds stems from their ability to improve a molecule's "drug-like" properties by increasing its fraction of sp3-hybridized carbon atoms (Fsp3). A higher Fsp3 value is often correlated with improved solubility, metabolic stability, and a higher probability of clinical success.

The introduction of a spirocyclic motif can confer several key advantages in drug design:

  • Enhanced Three-Dimensionality: The orthogonal orientation of the rings around the spiro center allows for a more precise and diverse spatial presentation of substituents, enabling better shape complementarity with the target protein's binding site.

  • Conformational Rigidity: The locked conformation of spirocycles reduces the entropic penalty upon binding to a biological target, which can lead to increased potency and selectivity.

  • Improved Physicochemical Properties: Spirocyclic compounds often exhibit higher aqueous solubility, lower lipophilicity (logP/logD), and modulated basicity compared to their non-spirocyclic counterparts.[1]

  • Novel Chemical Space: The exploration of spirocyclic scaffolds opens up new avenues for intellectual property and allows for the design of compounds with novel pharmacological profiles.

Quantitative Impact on Physicochemical and Pharmacological Properties

The theoretical advantages of spirocyclic scaffolds are borne out by quantitative data from numerous studies. The replacement of traditional, flexible, or planar moieties with spirocyclic cores can lead to significant improvements in key drug-like parameters.

PropertyNon-Spirocyclic Analog (e.g., Morpholine)Spirocyclic Analog (e.g., 2-Oxa-6-azaspiro[3.3]heptane)Reference
Lipophilicity (logD) HigherLower[2]
Aqueous Solubility LowerHigher[2]
Metabolic Stability LowerHigher[2]
Fraction of sp3 Carbons (Fsp3) LowerHigher[2]
Pharmacological ParameterNon-Spirocyclic AnalogSpirocyclic AnalogTargetReference
IC50 Higher (Less Potent)Lower (More Potent)Various[3]
Selectivity LowerHigherVarious[3]
hERG Inhibition HigherLowerhERG Channel[2]

Key Signaling Pathways Targeted by Spirocyclic Compounds

The unique structural features of spirocycles have made them valuable scaffolds for targeting a range of biological pathways implicated in various diseases. Two prominent examples are the Poly(ADP-ribose) Polymerase-1 (PARP-1) pathway in cancer and the Melanin-Concentrating Hormone Receptor 1 (MCHR1) pathway in metabolic disorders.

PARP-1 Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks. In cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality. Spirocyclic scaffolds have been successfully incorporated into PARP inhibitors, such as in analogs of the approved drug Olaparib.

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Replication DNA Replication cluster_DSB_Repair DSB Repair DNA_SSB Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 activates Replication_Fork Replication Fork DNA_SSB->Replication_Fork PARylation PARylation of Histones & PARP-1 PARP1->PARylation Repair_Proteins Recruitment of Repair Proteins (XRCC1, Ligase III) PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DSB Double-Strand Break Replication_Fork->DSB stalls at unrepaired SSB HR Homologous Recombination (BRCA1/2) DSB->HR repaired by Cell_Viability Cell Viability HR->Cell_Viability Apoptosis Apoptosis HR->Apoptosis deficiency leads to Spiro_PARPi Spirocyclic PARP Inhibitor Spiro_PARPi->PARP1 inhibits

PARP-1 signaling pathway and inhibition.
MCHR1 Antagonism in Metabolic Regulation

Melanin-concentrating hormone receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) primarily expressed in the brain that plays a crucial role in regulating energy homeostasis, appetite, and mood. Antagonists of MCHR1 are being investigated as potential treatments for obesity and related metabolic disorders. Spirocyclic scaffolds have been instrumental in developing potent and selective MCHR1 antagonists with improved pharmacokinetic profiles.

MCHR1_Signaling_Pathway cluster_Ligand_Binding Ligand Binding cluster_G_Protein_Coupling G-Protein Coupling cluster_Downstream_Signaling Downstream Signaling cluster_Cellular_Response Cellular Response MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds to Gq Gq MCHR1->Gq activates Gi Gi MCHR1->Gi activates PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+], ↑ PKC IP3_DAG->Ca_PKC Appetite ↑ Appetite Ca_PKC->Appetite cAMP ↓ cAMP AC->cAMP Energy_Expenditure ↓ Energy Expenditure cAMP->Energy_Expenditure Spiro_MCHR1a Spirocyclic MCHR1 Antagonist Spiro_MCHR1a->MCHR1 blocks

MCHR1 signaling pathway and antagonism.

Experimental Protocols

The successful application of spirocyclic building blocks in drug discovery relies on robust and efficient synthetic and analytical methodologies. This section provides detailed protocols for the synthesis of a key spirocyclic building block and a representative spirocyclic PARP-1 inhibitor analog, as well as for key biological assays.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane[4][5][6][7]

This protocol describes a common route to the versatile 2-oxa-6-azaspiro[3.3]heptane scaffold, a valuable bioisostere for morpholine.

Step 1: Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

  • To a solution of p-toluenesulfonamide (1.0 eq) in a suitable solvent such as DMF, add a strong base like sodium hydride (2.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 3,3-bis(bromomethyl)oxetane (1.1 eq) in the same solvent dropwise.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

Step 2: Detosylation to Yield 2-Oxa-6-azaspiro[3.3]heptane

  • To a solution of N-tosyl-2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in a protic solvent like methanol, add magnesium turnings (10 eq).

  • Sonicate the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove excess magnesium and magnesium salts.

  • Acidify the filtrate with a solution of oxalic acid or a sulfonic acid in a suitable solvent to precipitate the corresponding salt of 2-oxa-6-azaspiro[3.3]heptane.[4]

  • Collect the solid by filtration and dry under vacuum to obtain the desired spirocyclic building block.

Synthesis of a Spirocyclic Olaparib Analog

This protocol outlines the synthesis of a spirocyclic analog of the PARP inhibitor Olaparib, replacing the piperazine ring with a 2,6-diazaspiro[3.3]heptane moiety.

Step 1: Sonogashira Coupling

  • In a reaction vessel, combine 4-(4-fluoro-3-(hydroxymethyl)benzyl)phthalazin-1(2H)-one (1.0 eq), a palladium catalyst such as Pd(PPh3)2Cl2 (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq) in a suitable solvent system (e.g., triethylamine and THF).[5][6][7][8]

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the terminal alkyne, N-Boc-2,6-diazaspiro[3.3]heptane (1.2 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent, wash with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the coupled product.

Step 2: Deprotection and Final Coupling

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane) and add an acid such as trifluoroacetic acid (TFA) or HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours until the Boc group is completely removed.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the resulting amine salt in a solvent like DMF, and add a base such as diisopropylethylamine (DIPEA).

  • Add cyclopropanecarbonyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water, extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the final compound by column chromatography or recrystallization to obtain the spirocyclic Olaparib analog.

PARP-1 Enzyme Inhibition Assay[3][12][13][14][15]

This fluorometric assay measures the activity of PARP-1 by quantifying the consumption of its substrate, NAD+.

  • Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

  • In a 96-well plate, add the reaction buffer, activated DNA (e.g., sheared salmon sperm DNA), and the test compound at various concentrations.

  • Initiate the reaction by adding recombinant human PARP-1 enzyme and NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and add nicotinamidase, which converts the remaining NAD+ into a fluorescent product.

  • Add a developer reagent and measure the fluorescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value for the test compound.

MCHR1 Calcium Mobilization Assay[1][16][17]

This cell-based assay measures the antagonist activity of a compound by monitoring changes in intracellular calcium levels upon MCHR1 activation.

  • Culture a cell line stably expressing human MCHR1 (e.g., HEK293 or CHO cells) in 96-well plates.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Wash the cells to remove excess dye and add assay buffer.

  • Add the test compound (antagonist) at various concentrations and incubate for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of MCH (agonist) and immediately measure the fluorescence signal using a FLIPR (Fluorometric Imaging Plate Reader) or a similar instrument.

  • The antagonist's ability to block the MCH-induced calcium flux is quantified, and an IC50 value is determined.

Experimental Workflow for Spirocyclic Drug Candidate Evaluation

The evaluation of a novel spirocyclic drug candidate follows a logical progression from initial in vitro characterization to in vivo efficacy studies. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Synthesis Synthesis of Spirocyclic Compound Library Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Synthesis->Primary_Screening Cell_Based_Assay Cell-Based Functional Assay (e.g., Calcium Mobilization) Primary_Screening->Cell_Based_Assay Hit Confirmation Selectivity_Panel Selectivity Profiling (Off-target screening) Cell_Based_Assay->Selectivity_Panel ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability, Cytotoxicity) Selectivity_Panel->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization PK_Studies Pharmacokinetic (PK) Studies in Rodents Efficacy_Models Efficacy Studies in Disease Models (e.g., Xenograft) PK_Studies->Efficacy_Models Toxicity_Studies Preliminary Toxicity Studies Efficacy_Models->Toxicity_Studies Candidate_Selection Candidate Selection Toxicity_Studies->Candidate_Selection Lead_Optimization->PK_Studies

Typical workflow for spirocyclic drug candidate evaluation.

Conclusion

Spirocyclic building blocks represent a paradigm shift in drug design, offering a strategic departure from flat, two-dimensional structures towards more complex and biologically relevant three-dimensional molecules. Their inherent rigidity, coupled with the ability to improve physicochemical and pharmacological properties, has solidified their importance in modern medicinal chemistry. As synthetic methodologies continue to evolve and our understanding of the structure-activity relationships of spirocyclic compounds deepens, their application in the development of next-generation therapeutics is poised for significant growth. This guide provides a foundational understanding and practical tools for researchers and drug development professionals to effectively harness the potential of spirocyclic scaffolds in their quest for innovative and impactful medicines.

References

An In-depth Technical Guide to Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical properties, a robust experimental protocol for its synthesis, and its applications in medicinal chemistry.

IUPAC Name and Chemical Identity

The correct and systematic IUPAC name for the compound is This compound . It is also commonly referred to by its synonym, 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid Methyl Ester.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid.[1] Its key chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 26845-47-6[1]
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.232 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Monoisotopic Mass 200.10486 Da
Topological Polar Surface Area 44.8 Ų[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Storage Temperature Room Temperature, under inert atmosphere[1]

Experimental Protocol: Synthesis

A common and effective method for the synthesis of this compound involves the ketalization of methyl 4-oxocyclohexane-1-carboxylate with ethylene glycol.[2]

Materials:

  • Methyl 4-oxocyclohexane-1-carboxylate (8 g, 0.051 mol)

  • Ethylene glycol (4 g, 0.064 mol)

  • p-Toluenesulfonic acid (0.10 g)

  • Dry benzene (50 ml)

  • Aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • A solution of 8 g (0.051 mole) of methyl 4-oxocyclohexane-1-carboxylate in 50 ml of dry benzene is prepared.

  • To this solution, 4 g (0.064 mole) of ethylene glycol and 0.10 g of p-toluenesulfonic acid are added.

  • The mixture is refluxed overnight using a Dean-Stark apparatus to remove the water formed during the reaction.

  • After cooling, the reaction mixture is allowed to stand, and the bottom layer (ethylene glycol) is separated.

  • The remaining benzene layer is washed with aqueous sodium bicarbonate solution, dried over MgSO₄, and then evaporated to dryness.

  • The resulting product is this compound as a clear liquid residue, which can be used in subsequent steps without further purification.[2]

Applications in Drug Development

This compound serves as a crucial reagent in the synthesis of various pharmaceutical compounds.[1] The 1,4-dioxaspiro[4.5]decane moiety is a frequently used protective group for cyclohexanones and acts as a key structural component in numerous bioactive molecules.[3] Its derivatives have been utilized in the preparation of high-affinity H3 receptor agonists and reverse hydroxamate-based selective TACE inhibitors.[1] The spirocyclic framework imparts a rigid, three-dimensional structure that can enhance binding affinity and selectivity for biological targets.[3]

Visualizations

Below are diagrams illustrating the synthetic pathway of this compound and its general workflow as a building block in drug discovery.

Synthesis_Pathway cluster_reactants Reactants Reactant1 Methyl 4-oxocyclohexane-1-carboxylate Process Ketalization Reactant2 Ethylene Glycol Catalyst p-Toluenesulfonic acid (Catalyst) Catalyst->Process Solvent Dry Benzene (Solvent) Solvent->Process Product This compound Process->Product Reflux with Dean-Stark

Caption: Synthetic pathway for this compound.

Drug_Discovery_Workflow Start This compound (Building Block) Step1 Chemical Modification & Functionalization Start->Step1 Step2 Synthesis of Diverse Spirocyclic Derivatives Library Step1->Step2 Step3 High-Throughput Screening (Biological Assays) Step2->Step3 Step4 Identification of Hit Compounds Step3->Step4 Step5 Lead Optimization Step4->Step5 End Preclinical & Clinical Drug Candidates Step5->End

Caption: General workflow of using the compound in drug discovery.

References

Methodological & Application

synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate from methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Introduction

In organic synthesis, the selective protection of functional groups is a critical strategy for constructing complex molecules. The carbonyl group of a ketone is often more reactive than an ester. To perform reactions selectively at the ester site, the ketone must be protected.[1][2] The is a classic example of this strategy, employing an acid-catalyzed ketalization reaction with ethylene glycol to form a cyclic ketal.[3][4][5] This reaction effectively masks the ketone, rendering it inert to nucleophiles or reducing agents while leaving the ester group available for further transformation.[1] The resulting spirocyclic compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[6][7]

This protocol details a reliable method for this transformation using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus to drive the reaction equilibrium towards the product by removing water.[2][8][9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValueNotes
Reactants
Methyl 4-oxocyclohexanecarboxylate8.0 g (0.051 mol)Starting ketone
Ethylene Glycol4.0 g (0.064 mol)Ketalizing agent, used in slight excess
Catalyst
p-Toluenesulfonic acid (p-TsOH)0.10 gAcid catalyst
Solvent
Dry Benzene50 mLReaction solvent, forms an azeotrope with water
Reaction Conditions
TemperatureRefluxBoiling point of benzene (~80 °C)
Reaction TimeOvernightTo ensure completion
Work-up Reagents
Aqueous Sodium BicarbonateAs neededTo neutralize the acid catalyst
Magnesium Sulfate (MgSO₄)As neededDrying agent
Product
This compoundClear liquid residue (Yield not specified)The product is typically used in the next step without further purification.[8]

Experimental Protocol

1. Materials and Reagents

  • Methyl 4-oxocyclohexanecarboxylate

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Dry Benzene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

2. Equipment

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

3. Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Reactants: - Methyl 4-oxocyclohexanecarboxylate - Ethylene Glycol - p-TsOH - Dry Benzene B Assemble Dean-Stark Apparatus & Reflux Condenser A->B C Heat to Reflux Overnight (Water is collected in Dean-Stark trap) B->C D Cool Reaction Mixture C->D E Wash with aq. NaHCO₃ D->E F Separate Organic Layer E->F G Dry over MgSO₄ F->G H Filter G->H I Concentrate under Reduced Pressure H->I J Final Product: This compound I->J

Caption: Experimental workflow for the synthesis.

4. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add methyl 4-oxocyclohexanecarboxylate (8.0 g), ethylene glycol (4.0 g), p-toluenesulfonic acid (0.10 g), and dry benzene (50 mL).[8]

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle.[8] The benzene-water azeotrope will distill, and water will be collected in the arm of the Dean-Stark trap, driving the equilibrium toward the ketal product.[2]

  • Reaction Monitoring: Continue refluxing the mixture overnight to ensure the reaction goes to completion.[8] The reaction can be monitored by observing the amount of water collected in the Dean-Stark trap.

  • Work-up: After reflux, allow the reaction mixture to cool to room temperature.[8]

  • Neutralization: Transfer the cooled benzene solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the p-toluenesulfonic acid catalyst.[8]

  • Drying and Isolation: Separate the organic (benzene) layer and dry it over anhydrous magnesium sulfate (MgSO₄).[8]

  • Solvent Removal: Filter off the drying agent and remove the benzene solvent using a rotary evaporator. This will yield the crude product, this compound, as a clear liquid residue.[8]

  • Purification (Optional): The product is often of sufficient purity for subsequent synthetic steps.[8] If higher purity is required, purification can be achieved by vacuum distillation.

Reaction Mechanism

The reaction proceeds via a standard acid-catalyzed ketalization mechanism.

G Start Methyl 4-oxocyclohexanecarboxylate (Ketone) Protonated Protonated Ketone (Activated Electrophile) Start->Protonated + H⁺ Hemiketal Hemiketal Intermediate Protonated->Hemiketal + Ethylene Glycol - H⁺ ProtonatedHemiketal Protonated Hemiketal Hemiketal->ProtonatedHemiketal + H⁺ Carbocation Carbocation Intermediate ProtonatedHemiketal->Carbocation - H₂O FinalProduct This compound (Ketal) Carbocation->FinalProduct Intramolecular Attack - H⁺

Caption: Acid-catalyzed ketal formation mechanism.

  • Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of methyl 4-oxocyclohexanecarboxylate, making the carbonyl carbon more electrophilic.[3]

  • Nucleophilic Attack: A hydroxyl group from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer & Hemiketal Formation: A proton is transferred from the newly attached oxygen to another base (e.g., another molecule of ethylene glycol or the solvent), resulting in a neutral hemiketal intermediate.

  • Protonation of Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst, forming a good leaving group (water).[3]

  • Loss of Water: The molecule eliminates a molecule of water, forming a resonance-stabilized carbocation.

  • Intramolecular Cyclization: The remaining hydroxyl group of the ethylene glycol moiety attacks the carbocation in an intramolecular fashion.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product, the cyclic ketal.[3]

References

Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a valuable intermediate in the preparation of various pharmaceutical compounds, including high-affinity H3 receptor agonists and selective TACE inhibitors.[1][2] The synthesis is achieved through the acid-catalyzed ketalization of methyl 4-oxocyclohexane-1-carboxylate with ethylene glycol.

Reaction Scheme

The overall reaction involves the protection of the ketone group of methyl 4-oxocyclohexane-1-carboxylate as a cyclic ketal using ethylene glycol in the presence of an acid catalyst. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.

Reaction_Scheme start Methyl 4-oxocyclohexane-1-carboxylate plus + reagent Ethylene Glycol arrow_right p-Toluenesulfonic acid Toluene, Reflux product This compound water + H2O

Caption: Synthesis of this compound.

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 4-oxocyclohexane-1-carboxylateC₈H₁₂O₃156.188.0 g51.2
Ethylene GlycolC₂H₆O₂62.074.0 g64.4
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.220.10 g0.53
Toluene, anhydrousC₇H₈92.1450 mL-
Saturated aq. Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Equipment:

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-oxocyclohexane-1-carboxylate (8.0 g, 51.2 mmol), ethylene glycol (4.0 g, 64.4 mmol), and p-toluenesulfonic acid monohydrate (0.10 g, 0.53 mmol).[3]

  • Solvent Addition: Add 50 mL of anhydrous toluene to the flask.

  • Azeotropic Distillation: Assemble the Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (approximately 3-4 hours).

  • Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: The crude product is obtained as a clear liquid residue.[3] For higher purity, the product can be purified by vacuum distillation.

Quantitative Data

ParameterValue
Reactants
Methyl 4-oxocyclohexane-1-carboxylate8.0 g (51.2 mmol)
Ethylene Glycol4.0 g (64.4 mmol)
Catalyst (p-TSA)0.10 g (0.53 mmol)
Product
AppearanceColorless to almost colorless clear liquid
Molecular FormulaC₁₀H₁₆O₄
Molecular Weight200.23 g/mol
Expected Yield~95% (based on similar ketalizations)

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.94 (s, 4H, OCH₂CH₂O), 3.67 (s, 3H, OCH₃), 2.35-2.25 (m, 1H, CHCO₂Me), 1.95-1.85 (m, 2H), 1.80-1.70 (m, 2H), 1.65-1.55 (m, 4H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 175.8 (C=O), 108.5 (O-C-O), 64.2 (OCH₂CH₂O), 51.6 (OCH₃), 40.8 (CHCO₂Me), 33.9 (CH₂), 28.5 (CH₂).

  • IR (neat, cm⁻¹): 2950, 2880, 1735 (C=O, ester), 1190, 1100 (C-O, ketal).

  • Mass Spectrometry (EI): m/z (%) = 200 (M⁺), 141, 113, 86.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - Methyl 4-oxocyclohexane-1-carboxylate - Ethylene Glycol - p-Toluenesulfonic acid solvent Add Anhydrous Toluene reagents->solvent reflux Heat to Reflux with Dean-Stark Trap solvent->reflux water_removal Azeotropic Removal of Water (approx. 3-4 hours) reflux->water_removal cool Cool to Room Temperature water_removal->cool wash Wash with Saturated NaHCO₃ (aq) and Brine cool->wash dry Dry with Anhydrous MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Vacuum Distillation (Optional) concentrate->purify characterization Characterization: - NMR - IR - Mass Spectrometry purify->characterization

References

The Versatile Scaffold: Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate has emerged as a valuable and versatile building block in medicinal chemistry, providing a rigid spirocyclic scaffold that is increasingly utilized in the design of novel therapeutics. Its unique three-dimensional structure allows for the precise spatial orientation of pharmacophoric elements, leading to enhanced target affinity and selectivity. This application note details the use of this key intermediate in the synthesis of potent and selective ligands for various G-protein coupled receptors (GPCRs) and enzymes, highlighting its role in the development of drug candidates for neurological disorders and inflammatory diseases. Detailed experimental protocols and quantitative biological data are provided to guide researchers in leveraging this scaffold for their drug discovery programs.

Introduction

The spirocyclic motif is a privileged structure in drug design, offering a significant advantage over simpler, more flexible aliphatic or aromatic systems. The inherent rigidity of the spiro-center helps to pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. This compound, with its protected ketone functionality and a readily modifiable ester group, serves as an excellent starting point for the elaboration of complex molecular architectures. This document outlines its application in the synthesis of selective serotonin 5-HT1A receptor agonists and provides insights into its potential for developing histamine H3 receptor antagonists and tumor necrosis factor-α converting enzyme (TACE) inhibitors.

Application 1: Synthesis of Selective 5-HT1A Receptor Ligands

Derivatives of 1,4-dioxaspiro[4.5]decane have been successfully employed in the development of highly potent and selective agonists for the serotonin 5-HT1A receptor, a key target for the treatment of anxiety and depression. The spirocyclic core serves to orient an arylpiperazine moiety, a well-established pharmacophore for 5-HT1A activity.

Experimental Workflow: From Starting Material to Active Ligand

The synthetic strategy involves the conversion of this compound into a key chloro-intermediate, which is then coupled with the desired arylpiperazine.

G A This compound B Reduction (e.g., LiAlH4) A->B Step 1 C (1,4-Dioxaspiro[4.5]decan-8-yl)methanol B->C D Chlorination (e.g., SOCl2) C->D Step 2 E 8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane D->E G Nucleophilic Substitution E->G Step 3 F Arylpiperazine F->G H Final 5-HT1A Ligand G->H

Caption: Synthetic workflow for 5-HT1A receptor ligands.

Quantitative Biological Data

A series of arylpiperazine derivatives based on the 1,4-dioxaspiro[4.5]decane scaffold were synthesized and evaluated for their binding affinity at the human 5-HT1A receptor and α1-adrenergic receptor subtypes. The data demonstrates the high potency and selectivity achievable with this scaffold.[1]

Compound IDR Group (Arylpiperazine)5-HT1A Ki (nM)α1a Ki (nM)α1b Ki (nM)α1d Ki (nM)
1 2-Methoxyphenyl1.5150120100
2 2-Pyrimidinyl3.0809575
3 Phenyl5.2250200180

Table 1: Binding affinities of 1,4-dioxaspiro[4.5]decane derivatives at serotonin and adrenergic receptors.[1]

Detailed Experimental Protocols

Step 1: Synthesis of (1,4-Dioxaspiro[4.5]decan-8-yl)methanol

To a stirred solution of lithium aluminum hydride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude alcohol, which can be used in the next step without further purification.

Step 2: Synthesis of 8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

To a solution of (1,4-Dioxaspiro[4.5]decan-8-yl)methanol (1.0 eq) in dichloromethane (DCM) at 0 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove any remaining thionyl chloride, affording the crude chloro-derivative.

Step 3: Synthesis of the Final 5-HT1A Ligand (e.g., Compound 1)

A mixture of 8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (1.0 eq), 1-(2-methoxyphenyl)piperazine (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile is heated at reflux for 12 hours. After cooling to room temperature, the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final compound.

Application 2: Building Block for Histamine H3 Receptor Antagonists and TACE Inhibitors

This compound is a documented reagent in the preparation of high-affinity histamine H3 (H3) receptor agonists and reverse hydroxamate-based selective tumor necrosis factor-α converting enzyme (TACE) inhibitors.[1] The spirocyclic core is instrumental in constraining the conformation of the appended pharmacophores to fit the respective binding pockets.

Logical Relationship in Scaffold Elaboration

The initial ester functionality allows for a variety of chemical transformations, making it a versatile starting point for diverse molecular scaffolds.

G A Methyl 1,4-dioxaspiro[4.5] decane-8-carboxylate B Amide Coupling A->B C Reduction A->C D Alkylation A->D E Hydrolysis A->E F Amine Derivatives (for H3 Antagonists) B->F G Alcohol Intermediate C->G H Further Functionalization D->H I Carboxylic Acid (for TACE Inhibitors) E->I

Caption: Potential synthetic routes from the core scaffold.

While specific quantitative data and detailed protocols for the synthesis of H3 antagonists and TACE inhibitors directly from this compound were not available in the public literature at the time of this writing, the foundational chemical transformations outlined above provide a clear roadmap for researchers. The synthesis of related spirocyclic H3 antagonists and σ1 receptor ligands further underscores the utility of this chemical class. For instance, a derivative of 1,4-dioxa-8-azaspiro[4.5]decane has shown high affinity for the σ1 receptor with a Ki of 5.4 ± 0.4 nM.[2][3]

Conclusion

This compound is a powerful and versatile building block in drug discovery. Its rigid, three-dimensional structure provides a solid foundation for the design of potent and selective ligands for a variety of biological targets. The successful application of this scaffold in the development of 5-HT1A receptor agonists demonstrates its potential. Future explorations into its use for crafting novel histamine H3 receptor antagonists and TACE inhibitors are highly warranted and represent a promising avenue for the discovery of new medicines. Researchers are encouraged to utilize the provided protocols and data as a starting point for their own investigations into the vast potential of this spirocyclic intermediate.

References

Application Notes and Protocols: Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate as a versatile synthetic intermediate. This spirocyclic compound serves as a valuable building block in medicinal chemistry and materials science, offering a rigid scaffold for the synthesis of complex molecules.

Introduction

This compound is a cyclic ketal and a methyl ester. The ketal functional group serves as a protecting group for a ketone, allowing for selective reactions at the ester functionality. The spirocyclic nature of the molecule provides a three-dimensional framework that is of significant interest in drug design for improving target binding and selectivity. This intermediate is particularly useful in the synthesis of compounds targeting G-protein coupled receptors (GPCRs) and enzymes, as well as in the development of novel materials. It has been identified as a reagent in the preparation of high-affinity H3 receptor agonists and selective TACE (TNF-α converting enzyme) inhibitors.[1]

Physicochemical Properties

PropertyValue
CAS Number 26845-47-6
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
Appearance Colorless to almost colorless clear liquid[1][2]
Storage Inert atmosphere, Room Temperature[1]

Synthesis of this compound

The title compound is readily prepared from methyl 4-oxocyclohexane-1-carboxylate and ethylene glycol via an acid-catalyzed ketalization reaction.[3]

Experimental Protocol

Materials:

  • Methyl 4-oxocyclohexane-1-carboxylate

  • Ethylene glycol

  • p-Toluenesulfonic acid

  • Dry benzene

  • Aqueous sodium bicarbonate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 8 g (0.051 mol) of methyl 4-oxocyclohexane-1-carboxylate in 50 mL of dry benzene, add 4 g (0.064 mol) of ethylene glycol and 0.10 g of p-toluenesulfonic acid.

  • Reflux the mixture overnight using a Dean-Stark apparatus to remove water.

  • Cool the reaction mixture to room temperature and allow the layers to separate.

  • Separate the bottom layer (ethylene glycol) and wash the remaining benzene layer with aqueous sodium bicarbonate.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a clear liquid residue. This material is often used without further purification in subsequent steps.[3]

Diagram of Synthesis:

G start Methyl 4-oxocyclohexane-1-carboxylate reagents Ethylene glycol, p-Toluenesulfonic acid, Benzene (reflux) start->reagents product This compound reagents->product

Caption: Synthesis of the title compound.

Application in the Synthesis of N-Oxydihydropyrrole Derivatives

This compound can be utilized as a precursor for the synthesis of novel N-oxydihydropyrrole derivatives, which have shown potential as insecticides. The following protocol is adapted from a procedure using the corresponding ethyl ester and demonstrates the formation of a hydroxylamine intermediate via enolate generation.

Experimental Protocol: Synthesis of Methyl 8-hydroxyamino-1,4-dioxaspiro[4.5]decane-8-carboxylate

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Chloro-1-nitrosocyclohexane

  • Tetrahydrofuran (THF), anhydrous

  • 1 N Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C, add n-BuLi in hexanes (1.08 equivalents) dropwise. Stir the mixture at the same temperature for 1 hour to generate lithium diisopropylamide (LDA).

  • Add this compound (1.0 equivalent) to the LDA solution at -78 °C and stir for 1 hour.

  • Add a solution of 1-chloro-1-nitrosocyclohexane (1.1 equivalents) in THF to the reaction mixture at -40 °C and stir for an additional hour.

  • Quench the reaction by adding 1 N HCl and allow the mixture to warm to room temperature.

  • Separate the aqueous layer, wash with hexanes, and then adjust the pH to ~9 with NaHCO₃.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (EtOAc/hexanes) to yield Methyl 8-hydroxyamino-1,4-dioxaspiro[4.5]decane-8-carboxylate.

Diagram of Synthetic Application:

G start This compound step1 1. LDA, THF, -78 °C 2. 1-Chloro-1-nitrosocyclohexane, -40 °C start->step1 product Methyl 8-hydroxyamino-1,4-dioxaspiro[4.5]decane-8-carboxylate step1->product application Precursor to N-Oxydihydropyrrole Derivatives product->application

Caption: Synthesis of a hydroxylamine intermediate.

Further Synthetic Transformations

The ester and ketal functionalities of this compound allow for a range of chemical transformations, making it a versatile intermediate.

  • Hydrolysis: The methyl ester can be hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid, which can then be used in amide coupling reactions.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can be further functionalized.

  • Reaction with Organometallics: The ester can react with Grignard reagents or organolithium compounds to form tertiary alcohols.

  • Deketalization: The ketal protecting group can be removed under acidic conditions to reveal the ketone, allowing for subsequent reactions at that position.

Diagram of Synthetic Pathways:

G start This compound acid Carboxylic Acid start->acid Hydrolysis alcohol Primary Alcohol start->alcohol Reduction (LiAlH4) tert_alcohol Tertiary Alcohol start->tert_alcohol Grignard/Organolithium ketone Methyl 4-oxocyclohexanecarboxylate start->ketone Deketalization (H+)

Caption: Potential synthetic transformations.

References

Application Notes: Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate in the Synthesis of Histamine H3 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate as a starting material for the preparation of potent histamine H3 (H3) receptor agonists. The focus is on the synthesis of a key intermediate, 4-(aminomethyl)piperidine, and its subsequent elaboration into the well-characterized H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. This document includes detailed experimental protocols, quantitative pharmacological data for relevant compounds, and visualizations of the H3 receptor signaling pathway and the experimental workflow.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters. As such, it has emerged as a significant therapeutic target for a range of neurological disorders, including sleep disorders, attention-deficit hyperactivity disorder (ADHD), and Alzheimer's disease. The development of potent and selective H3 receptor agonists is a key area of research for elucidating the physiological roles of this receptor and for the development of novel therapeutics.

The piperidine scaffold is a common structural motif in many H3 receptor ligands.[1][2] this compound offers a versatile and stereochemically controllable entry point to functionalized piperidine derivatives suitable for the synthesis of H3 receptor agonists. The spirocyclic ketal functionality serves as a protecting group for the cyclohexanone precursor, which can be deprotected at a later stage to yield the desired piperidine ring.

H3 Receptor Signaling Pathway

Activation of the H3 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that primarily involves the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Consequently, the activity of protein kinase A (PKA) is reduced. H3 receptor activation can also modulate the activity of other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. The net effect of H3 receptor agonism is a reduction in neurotransmitter release from presynaptic terminals.[3][4]

H3_Signaling_Pathway Agonist H3 Receptor Agonist H3R H3 Receptor Agonist->H3R Binds to G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release Inhibition G_protein->Neurotransmitter_Release Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->Neurotransmitter_Release Leads to

Caption: H3 Receptor Signaling Pathway.

Experimental Workflow

The overall experimental workflow for the synthesis and evaluation of H3 receptor agonists, starting from this compound, is depicted below. The process involves a multi-step chemical synthesis to obtain the target agonist, followed by in vitro pharmacological assays to determine its binding affinity and functional activity at the H3 receptor.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation start This compound intermediate1 8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decane start->intermediate1 Reduction intermediate2 8-(Tosyloxymethyl)-1,4-dioxaspiro[4.5]decane intermediate1->intermediate2 Tosylation intermediate3 8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane intermediate2->intermediate3 Azide Substitution intermediate4 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decane intermediate3->intermediate4 Reduction intermediate5 4-(Aminomethyl)piperidine intermediate4->intermediate5 Deprotection final_product Target H3 Receptor Agonist (e.g., 4-(1H-imidazol-4-ylmethyl)piperidine) intermediate5->final_product Alkylation binding_assay Radioligand Binding Assay (Ki) final_product->binding_assay functional_assay Functional Assay (EC50) final_product->functional_assay

Caption: Synthetic and evaluative workflow.

Data Presentation

The following table summarizes the quantitative pharmacological data for the target H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine (also known as Immepip), and a related analog. This data is crucial for assessing the potency and efficacy of the synthesized compounds.

CompoundStructureH3 Receptor Binding Affinity (Ki, nM)H3 Receptor Functional Activity (EC50, nM)
4-(1H-imidazol-4-ylmethyl)piperidine
alt text
1.5[5]10[6]
N-Methyl-4-(1H-imidazol-4-ylmethyl)piperidine
alt text
0.8[5]2.5[6]

Experimental Protocols

Synthesis of 4-(1H-imidazol-4-ylmethyl)piperidine from this compound

This multi-step synthesis involves the conversion of the starting ester to a key aminomethylpiperidine intermediate, followed by the introduction of the imidazole moiety.

Step 1: Reduction of this compound to (1,4-Dioxaspiro[4.5]decan-8-yl)methanol

  • Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Anhydrous sodium sulfate.

  • Procedure:

    • A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

    • The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • The resulting precipitate is filtered off and washed with diethyl ether.

    • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (1,4-dioxaspiro[4.5]decan-8-yl)methanol as a crude product, which can be used in the next step without further purification.

Step 2: Tosylation of (1,4-Dioxaspiro[4.5]decan-8-yl)methanol

  • Materials: (1,4-Dioxaspiro[4.5]decan-8-yl)methanol, p-Toluenesulfonyl chloride (TsCl), Pyridine or triethylamine, Dichloromethane (DCM).

  • Procedure:

    • To a solution of (1,4-dioxaspiro[4.5]decan-8-yl)methanol (1 equivalent) in dichloromethane at 0 °C is added pyridine (2 equivalents).

    • p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise, and the reaction mixture is stirred at room temperature overnight.

    • The reaction is quenched with water, and the organic layer is separated.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is evaporated to give the crude tosylate, which can be purified by column chromatography.

Step 3: Synthesis of 8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane

  • Materials: (1,4-Dioxaspiro[4.5]decan-8-yl)methyl 4-methylbenzenesulfonate, Sodium azide (NaN₃), Dimethylformamide (DMF).

  • Procedure:

    • A mixture of the tosylate (1 equivalent) and sodium azide (3 equivalents) in DMF is heated at 80 °C for 12 hours.

    • The reaction mixture is cooled to room temperature and diluted with water.

    • The product is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the azide.

Step 4: Reduction of 8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane to 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decane

  • Materials: 8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or THF.

  • Procedure:

    • A solution of the azide (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (2 equivalents) in anhydrous diethyl ether at 0 °C.

    • The reaction mixture is stirred at room temperature for 4 hours.

    • The reaction is quenched as described in Step 1.

    • Work-up as in Step 1 provides the crude amine.

Step 5: Deprotection to 4-(Aminomethyl)piperidine

  • Materials: 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decane, Aqueous hydrochloric acid.

  • Procedure:

    • The crude amine from the previous step is dissolved in 6 M aqueous HCl.

    • The solution is heated at reflux for 4 hours.

    • The reaction mixture is cooled and the aqueous layer is washed with diethyl ether to remove any non-basic impurities.

    • The aqueous layer is then basified with solid NaOH to pH > 12 and extracted with dichloromethane.

    • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give 4-(aminomethyl)piperidine.

Step 6: Synthesis of 4-(1H-imidazol-4-ylmethyl)piperidine

  • Materials: 4-(Aminomethyl)piperidine, 4-(Chloromethyl)-1H-imidazole hydrochloride, Triethylamine or another suitable base, Acetonitrile or DMF.

  • Procedure:

    • To a solution of 4-(aminomethyl)piperidine (1 equivalent) and triethylamine (3 equivalents) in acetonitrile is added 4-(chloromethyl)-1H-imidazole hydrochloride (1.1 equivalents).

    • The reaction mixture is stirred at room temperature overnight.

    • The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to yield 4-(1H-imidazol-4-ylmethyl)piperidine.

Pharmacological Evaluation Protocols

H3 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the synthesized compound for the H3 receptor.

  • Procedure:

    • Cell membranes expressing the human H3 receptor are incubated with a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[7]

H3 Receptor Functional Assay ([³⁵S]GTPγS Binding Assay)

  • Objective: To determine the functional activity (EC50 and intrinsic activity) of the synthesized compound as an agonist at the H3 receptor.

  • Procedure:

    • H3 receptor-expressing cell membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

    • Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.

    • The amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation proximity assay or filtration.

    • The concentration-response curve is plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximal effect (Emax) are determined.

    • The intrinsic activity is calculated as the ratio of the Emax of the test compound to the Emax of a full agonist.

References

Application Notes and Protocols: Synthesis of Novel TACE Inhibitors Utilizing a Spirocyclic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the proposed synthesis of novel Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitors, leveraging Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate as a key starting material. The methodologies outlined herein are based on established principles of medicinal chemistry for the development of hydroxamate-based metalloprotease inhibitors.

Introduction

Tumor Necrosis Factor-α (TNF-α) is a pro-inflammatory cytokine implicated in a range of autoimmune diseases, including rheumatoid arthritis and Crohn's disease. The release of soluble TNF-α from its membrane-bound precursor is catalyzed by the TACE, also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Consequently, the inhibition of TACE presents a promising therapeutic strategy for the management of these inflammatory disorders.

Hydroxamic acid derivatives are a well-established class of TACE inhibitors, owing to their ability to chelate the zinc ion within the enzyme's active site. The incorporation of rigid cyclic scaffolds, such as the 1,4-dioxaspiro[4.5]decane moiety, can impart conformational constraint and orient pharmacophoric elements for optimal interaction with the enzyme's binding pockets, potentially leading to enhanced potency and selectivity. This application note details a proposed synthetic route to a novel spirocyclic hydroxamate-based TACE inhibitor.

TACE Signaling Pathway

TACE (ADAM17) is a transmembrane metalloprotease that plays a crucial role in the ectodomain shedding of a variety of cell surface proteins. This proteolytic cleavage releases the extracellular domain of these proteins from the cell surface, a critical step in several signaling pathways. Key substrates of TACE include TNF-α, transforming growth factor-alpha (TGF-α), and ligands for the epidermal growth factor receptor (EGFR). The shedding of these molecules initiates downstream signaling cascades that are involved in inflammation, cell proliferation, and immune responses.[1][2][3][4] The activity of TACE itself is regulated by intracellular signaling pathways, including those involving mitogen-activated protein kinases (MAPKs).[2][5]

TACE_Signaling_Pathway cluster_membrane Cell Membrane pro_TNF pro-TNF-α TACE TACE (ADAM17) pro_TNF->TACE soluble_TNF Soluble TNF-α TACE->soluble_TNF cleavage soluble_TGF Soluble TGF-α TACE->soluble_TGF cleavage soluble_EGFR_Ligand Soluble EGFR Ligand TACE->soluble_EGFR_Ligand cleavage pro_TGF pro-TGF-α pro_TGF->TACE EGFR_Ligand EGFR Ligand EGFR_Ligand->TACE Inflammation Inflammation soluble_TNF->Inflammation Cell_Proliferation Cell Proliferation soluble_TGF->Cell_Proliferation soluble_EGFR_Ligand->Cell_Proliferation

TACE-mediated ectodomain shedding and downstream signaling.

Proposed Synthetic Protocol

The following protocol outlines a proposed multi-step synthesis of a novel TACE inhibitor starting from this compound. This synthetic strategy is based on the known reactivity of the starting material and common methodologies for the synthesis of hydroxamic acid-based inhibitors.

Step 1: Hydrolysis of this compound

Objective: To convert the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (3:1:1).

  • Add LiOH (1.5 eq) to the solution and stir at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Step 2: Amide Coupling with a Linker

Objective: To couple the carboxylic acid with a suitable linker to introduce a side chain that can interact with the S1' pocket of TACE. Here, we propose using 4-(benzyloxy)aniline as an example.

Materials:

  • 1,4-dioxaspiro[4.5]decane-8-carboxylic acid

  • 4-(Benzyloxy)aniline

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add 4-(benzyloxy)aniline (1.1 eq), BOP reagent (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into saturated aqueous NaHCO₃ and extract with EtOAc.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Ketal

Objective: To deprotect the ketal to reveal the cyclohexanone moiety.

Materials:

  • The product from Step 2

  • Acetone

  • p-Toluenesulfonic acid (p-TsOH)

  • Water

Procedure:

  • Dissolve the product from Step 2 in a mixture of acetone and water.

  • Add a catalytic amount of p-TsOH.

  • Stir the mixture at room temperature for 8-12 hours.

  • Neutralize the reaction with saturated aqueous NaHCO₃.

  • Extract the product with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Formation of the Hydroxamic Acid

Objective: To convert the intermediate amide into the final hydroxamic acid inhibitor. This step involves a debenzylation followed by reaction with hydroxylamine.

Materials:

  • The product from Step 3

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

Procedure:

  • Debenzylation: Dissolve the product from Step 3 in MeOH and add 10% Pd/C.

  • Stir the mixture under an atmosphere of H₂ (balloon) at room temperature for 6-8 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Hydroxamic Acid Formation: Prepare a solution of NH₂OH·HCl (3.0 eq) and KOH (3.0 eq) in MeOH at 0 °C and stir for 30 minutes.

  • Add the debenzylated intermediate to the hydroxylamine solution.

  • Stir the reaction at room temperature for 12-16 hours.

  • Concentrate the mixture and purify the residue by preparative HPLC to obtain the final hydroxamic acid inhibitor.

Experimental Workflow Diagram

G Proposed Synthesis Workflow A This compound B 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid A->B Step 1: Hydrolysis (LiOH, THF/MeOH/H2O) C Coupled Amide Intermediate B->C Step 2: Amide Coupling (4-(Benzyloxy)aniline, BOP, DIPEA) D Deprotected Ketone C->D Step 3: Ketal Deprotection (p-TsOH, Acetone/H2O) E Final Hydroxamic Acid Inhibitor D->E Step 4: Hydroxamic Acid Formation (1. H2, Pd/C; 2. NH2OH)

Proposed multi-step synthesis of a spirocyclic TACE inhibitor.

Quantitative Data: TACE Inhibitory Activity

While specific IC₅₀ values for inhibitors derived from this compound are not available in the literature, the table below presents representative data for other non-peptidic, hydroxamate-based TACE inhibitors with cyclic scaffolds. This data illustrates the typical potency range for this class of compounds.

Compound IDScaffold TypeTACE IC₅₀ (nM)Reference
Inhibitor A Spirocyclopropyl5[6]
Inhibitor B Hydantoin-based< 1[7]
Inhibitor C Pipecolic Acid-based10[8]
Marimastat General MMP/TACE Inhibitor~5[9]

IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10]

Conclusion

The proposed synthetic route provides a framework for the development of novel TACE inhibitors based on a spiro[4.5]decane scaffold. The versatility of the carboxylic acid intermediate allows for the exploration of various side chains to optimize interactions with the S1' pocket of the enzyme, a key determinant of inhibitor potency and selectivity. Further structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be essential for the identification of lead candidates with desirable pharmacological profiles. The use of spirocyclic scaffolds in TACE inhibitor design remains a promising strategy for achieving high potency and selectivity.[6][11]

References

Application Notes and Protocols for the Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This spiroketal is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceutical compounds. The protocol herein describes the acid-catalyzed ketalization of Methyl 4-oxocyclohexanecarboxylate with ethylene glycol. This method is a robust and common strategy for the protection of the ketone functionality, a critical step in many multi-step synthetic pathways. This document outlines the reaction conditions, purification methods, and characterization data to ensure reproducible and efficient synthesis.

Introduction

Ketalization is a fundamental reaction in organic synthesis used to protect carbonyl groups from a variety of reaction conditions. The formation of a cyclic ketal from a ketone and a diol, such as ethylene glycol, is a reversible process that is typically driven to completion by the removal of water. The resulting spiroketal, this compound, is a stable intermediate that can be carried through subsequent synthetic steps before the ketone is deprotected under acidic conditions. This application note details a reliable protocol for this transformation, utilizing p-toluenesulfonic acid as a catalyst in a system designed for efficient water removal.

Reaction Principle

The synthesis of this compound is achieved through the acid-catalyzed reaction of Methyl 4-oxocyclohexanecarboxylate with ethylene glycol. The reaction proceeds via a hemiacetal intermediate, which then undergoes an acid-catalyzed dehydration and subsequent cyclization to form the stable 1,4-dioxaspiro[4.5]decane ring system. To drive the equilibrium towards the product, the water generated during the reaction is continuously removed using a Dean-Stark apparatus.

Experimental Protocols

Protocol 1: Ketalization using Toluene and p-Toluenesulfonic Acid

This protocol details a common and effective method for the synthesis of this compound using toluene as a solvent, which is a safer alternative to benzene.

Materials:

  • Methyl 4-oxocyclohexanecarboxylate

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Methyl 4-oxocyclohexanecarboxylate.

  • Add anhydrous toluene to dissolve the starting material.

  • Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate to the flask.

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction. This typically takes several hours to overnight.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a liquid.[2] Further purification can be achieved by vacuum distillation if required.

Data Presentation
ParameterProtocol 1 (Toluene)Alternative Protocol (Benzene)[2]
Starting Material Methyl 4-oxocyclohexanecarboxylate8 g (0.051 mol) of Methyl 4-oxocyclohexane-1-carboxylate
Reagent Ethylene glycol (1.2 - 1.5 equivalents)4 g (0.064 mol) of ethylene glycol
Catalyst p-Toluenesulfonic acid monohydrate (0.01 - 0.05 equivalents)0.10 g of p-toluenesulfonic acid
Solvent Toluene50 ml of dry benzene
Apparatus Dean-StarkDean-Stark
Temperature Reflux (~111 °C)Reflux (~80 °C)
Reaction Time OvernightOvernight
Workup Wash with sat. NaHCO₃, brine, dry over MgSO₄/Na₂SO₄, concentrate.[1]Wash with aq. NaHCO₃, dry over MgSO₄, concentrate.[2]
Product This compound (clear liquid)This compound (clear liquid residue)[2]
Yield High (Specific yield dependent on exact stoichiometry and reaction time)Not specified, but generally high for this type of reaction.

Characterization Data (Expected)

  • ¹H NMR (CDCl₃): δ (ppm) 3.94 (s, 4H, O-CH₂-CH₂-O), 3.67 (s, 3H, O-CH₃), 2.30-2.45 (m, 1H, CH-CO₂Me), 1.85-2.00 (m, 2H, CH₂), 1.60-1.80 (m, 6H, CH₂).

  • ¹³C NMR (CDCl₃): δ (ppm) 175.8 (C=O, ester), 108.5 (C, spiroketal), 64.2 (O-CH₂-CH₂-O), 51.5 (O-CH₃), 40.8 (CH-CO₂Me), 34.0 (CH₂), 28.5 (CH₂).

  • IR (neat, cm⁻¹): ~2950 (C-H, aliphatic), ~1735 (C=O, ester), ~1100 (C-O, ketal).

  • Mass Spectrometry (EI): m/z (%) 200 (M⁺), 141, 113, 86.

Mandatory Visualizations

Ketalization Reaction Workflow

Ketalization_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Add_Reactants Add Methyl 4-oxocyclohexanecarboxylate, ethylene glycol, and p-TsOH to toluene Start->Add_Reactants 1 Assemble_Apparatus Assemble Dean-Stark apparatus and condenser Add_Reactants->Assemble_Apparatus 2 Heat_to_Reflux Heat to reflux Assemble_Apparatus->Heat_to_Reflux 3 Water_Removal Collect water in Dean-Stark trap Heat_to_Reflux->Water_Removal 4 Monitor_Completion Monitor until water collection ceases Water_Removal->Monitor_Completion 5 Cool_Down Cool to room temperature Monitor_Completion->Cool_Down 6 Neutralize Wash with sat. NaHCO3 Cool_Down->Neutralize 7 Wash Wash with brine Neutralize->Wash 8 Dry Dry with MgSO4/Na2SO4 Wash->Dry 9 Concentrate Concentrate in vacuo Dry->Concentrate 10 Product Methyl 1,4-dioxaspiro[4.5]decane- 8-carboxylate Concentrate->Product 11

Caption: Experimental workflow for the synthesis of this compound.

Acid-Catalyzed Ketalization Mechanism

Ketalization_Mechanism Ketone Methyl 4-oxocyclohexanecarboxylate Protonated_Ketone Protonated Ketone (Oxocarbenium ion character) Ketone->Protonated_Ketone + H+ (from p-TsOH) Hemiketal Hemiketal Intermediate Protonated_Ketone->Hemiketal + Ethylene Glycol - H+ Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H+ Carbocation Carbocation Intermediate Protonated_Hemiketal->Carbocation - H2O Product Methyl 1,4-dioxaspiro[4.5]decane- 8-carboxylate Carbocation->Product Intramolecular attack - H+

Caption: Simplified mechanism of acid-catalyzed ketalization.

References

Application Notes and Protocols: Downstream Reactions of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a versatile bifunctional molecule. The spirocyclic ketal serves as a protecting group for a cyclohexanone moiety, while the methyl ester provides a reactive handle for a variety of chemical transformations. This document outlines key downstream reactions of this compound, providing detailed protocols for its derivatization into valuable building blocks for organic synthesis and drug discovery.

Key Downstream Reactions

This compound can undergo several fundamental organic reactions at the ester group, including hydrolysis, reduction, amidation, and reaction with organometallic reagents. These transformations lead to the corresponding carboxylic acid, primary alcohol, amide, and tertiary alcohol derivatives, respectively. Each of these products presents new opportunities for further functionalization.

Downstream_Reactions This compound This compound 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid This compound->1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid Hydrolysis (e.g., NaOH, H₂O) (1,4-Dioxaspiro[4.5]decan-8-yl)methanol (1,4-Dioxaspiro[4.5]decan-8-yl)methanol This compound->(1,4-Dioxaspiro[4.5]decan-8-yl)methanol Reduction (e.g., LiAlH₄) 1,4-Dioxaspiro[4.5]decane-8-carboxamide 1,4-Dioxaspiro[4.5]decane-8-carboxamide This compound->1,4-Dioxaspiro[4.5]decane-8-carboxamide Amidation (e.g., R₂NH) Tertiary Alcohol Tertiary Alcohol This compound->Tertiary Alcohol Grignard Reaction (e.g., R-MgBr)

Caption: Key downstream reactions of this compound.

Quantitative Data Summary

ReactionProductReagentsTypical Yield (%)
Hydrolysis1,4-Dioxaspiro[4.5]decane-8-carboxylic AcidNaOH, H₂O/MeOH; then HCl>90
Reduction(1,4-Dioxaspiro[4.5]decan-8-yl)methanolLiAlH₄ in THF; then workup85-95
Amidation (example)N-Benzyl-1,4-dioxaspiro[4.5]decane-8-carboxamideBenzylamine, heat70-85
Grignard (example)2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-olCH₃MgBr in Et₂O; then workup75-90

Experimental Protocols

Protocol 1: Hydrolysis to 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Hydrolysis_Workflow cluster_0 Reaction Setup cluster_1 Workup and Isolation Start Dissolve this compound in MeOH/H₂O Add_NaOH Add aqueous NaOH solution Start->Add_NaOH Reflux Heat to reflux for 2-4 hours Add_NaOH->Reflux Cool Cool to room temperature Reflux->Cool Concentrate Remove MeOH under reduced pressure Cool->Concentrate Acidify Acidify with HCl (aq) to pH ~2 Concentrate->Acidify Extract Extract with ethyl acetate Acidify->Extract Dry Dry organic layer (Na₂SO₄), filter, and concentrate Extract->Dry Product 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid Dry->Product

Caption: Experimental workflow for the hydrolysis of the methyl ester.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.

  • Add a solution of sodium hydroxide (1.5 eq) in water.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A precipitate may form.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid.

Protocol 2: Reduction to (1,4-Dioxaspiro[4.5]decan-8-yl)methanol

This protocol details the reduction of the methyl ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).[1][2][3][4]

Safety Note: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme caution under an inert atmosphere and away from moisture.

Reduction_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Quenching and Isolation Start Suspend LiAlH₄ in anhydrous THF at 0 °C Add_Ester Add a solution of the methyl ester in anhydrous THF dropwise Start->Add_Ester Warm_Stir Warm to room temperature and stir for 2-4 hours Add_Ester->Warm_Stir Cool_Quench Cool to 0 °C and quench sequentially with H₂O, 15% NaOH (aq), and H₂O Warm_Stir->Cool_Quench Filter Filter the resulting suspension through celite Cool_Quench->Filter Wash Wash the filter cake with THF Filter->Wash Dry Dry the filtrate (Na₂SO₄), filter, and concentrate Wash->Dry Product (1,4-Dioxaspiro[4.5]decan-8-yl)methanol Dry->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate via column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue 1: The compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate.

  • Question: My TLC analysis shows the desired product, this compound, remains at the baseline (Rf value near 0) even when using a high percentage of ethyl acetate in the ethyl acetate/hexane mobile phase. How can I achieve better separation?

  • Answer: This indicates that your compound is quite polar and requires a more polar mobile phase to effectively move up the stationary phase. Here are a few solutions:

    • Increase the polarity of the mobile phase: You can try adding a small percentage of a more polar solvent, such as methanol, to your ethyl acetate/hexane mixture. Start with a low concentration (e.g., 1-2% methanol in ethyl acetate) and gradually increase it while monitoring the separation on a TLC plate.

    • Alternative Solvent Systems: Consider using a different solvent system altogether. A mixture of dichloromethane (DCM) and methanol is a common choice for more polar compounds.

    • Check for Compound Stability: It is possible the compound is degrading on the silica gel, which can affect its mobility. You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.

Issue 2: The desired compound is co-eluting with an impurity.

  • Question: During column chromatography, I am collecting fractions that contain both my target compound and an impurity. How can I improve the separation?

  • Answer: Co-elution of compounds with similar polarities is a common challenge. Here are several strategies to improve resolution:

    • Optimize the Solvent System: A slight adjustment to the polarity of your mobile phase can sometimes be enough to separate the compounds. Try running a gradient elution, starting with a lower polarity and gradually increasing it. For example, you could start with 10% ethyl acetate in hexane and slowly increase the ethyl acetate concentration.

    • Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase. Alumina can be a good alternative to silica gel and may offer different selectivity.

    • Sample Loading Technique: Ensure you are loading your sample onto the column in a narrow band. A broad sample band will lead to poor separation. Dissolve your crude product in a minimal amount of the initial mobile phase solvent before loading.

Issue 3: The compound is taking a very long time to elute from the column, or it is not eluting at all.

  • Question: I have been running my column for an extended period, and my target compound is either eluting very slowly or not at all. What could be the problem?

  • Answer: This issue typically arises from the compound being too strongly adsorbed to the stationary phase.

    • Increase Mobile Phase Polarity: The most straightforward solution is to increase the polarity of your eluting solvent. If you are running an isocratic elution (constant solvent composition), you can switch to a more polar mixture. If you are running a gradient, you can increase the rate at which the polarity increases.

    • Check for Compound Degradation: As mentioned previously, the compound might be degrading on the silica gel. If the compound is acid-sensitive, the acidic nature of silica gel could be causing decomposition. In this case, you can try deactivating the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine before packing the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective mobile phase for the purification of moderately polar compounds like this compound is a mixture of ethyl acetate and hexane. A good starting point is to test various ratios on a TLC plate to find a system that gives your target compound an Rf value between 0.2 and 0.4.

Q2: How can I identify the fractions containing my desired product?

A2: The most common method for analyzing the fractions collected from the column is Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, develop the plate in the same solvent system used for the column, and visualize the spots under a UV lamp or by using a staining agent (such as potassium permanganate). Fractions containing the pure product will show a single spot at the same Rf value as your pure reference sample.

Q3: What are the potential impurities I might encounter during the purification?

A3: Based on the typical synthesis of this compound from methyl 4-oxocyclohexane-1-carboxylate and ethylene glycol, potential impurities include:

  • Unreacted methyl 4-oxocyclohexane-1-carboxylate

  • Unreacted ethylene glycol

  • Byproducts from incomplete or side reactions.

Q4: Can I reuse my silica gel column?

A4: While it is technically possible to wash and reuse silica gel, it is generally not recommended for high-purity applications. Residual compounds from the previous separation can contaminate your current purification. For best results, always use fresh stationary phase for each purification.

Data Presentation

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Ethyl Acetate / HexaneA versatile system for moderately polar compounds.
Mobile Phase Ratio 10:90 to 40:60 (EtOAc:Hexane)The optimal ratio should be determined by TLC.
Target Rf Value 0.2 - 0.4This range typically provides good separation.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

  • Prepare several small beakers with different ratios of ethyl acetate and hexane (e.g., 1:9, 2:8, 3:7, 4:6).

  • Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing one of the prepared solvent systems.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp or by staining.

  • Calculate the Rf value for your target compound in each solvent system and choose the one that gives an Rf value in the desired range of 0.2-0.4.

Protocol 2: Column Chromatography Purification

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture if running a gradient).

    • Carefully pour the slurry into the column, allowing the silica to settle into a packed bed. Avoid air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully pipette the dissolved sample onto the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or vials.

    • If running a gradient, gradually increase the polarity of the mobile phase according to your optimized procedure.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent Optimization) Slurry Prepare Silica Gel Slurry TLC->Slurry Optimized Solvent System Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Pure Fractions Identified Evaporate Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problems Identify the Issue cluster_solutions Potential Solutions start Problem Encountered no_movement Compound Not Moving on TLC start->no_movement co_elution Co-elution with Impurity start->co_elution slow_elution Slow or No Elution start->slow_elution increase_polarity Increase Mobile Phase Polarity no_movement->increase_polarity change_solvent Change Solvent System no_movement->change_solvent check_stability Check Compound Stability no_movement->check_stability optimize_gradient Optimize Gradient co_elution->optimize_gradient change_stationary_phase Change Stationary Phase co_elution->change_stationary_phase improve_loading Improve Sample Loading co_elution->improve_loading slow_elution->increase_polarity slow_elution->check_stability deactivate_silica Deactivate Silica Gel slow_elution->deactivate_silica

Caption: Troubleshooting decision tree for column chromatography purification.

Technical Support Center: Optimizing Reaction Yield of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the acid-catalyzed ketalization of methyl 4-oxocyclohexanecarboxylate with ethylene glycol.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of my desired product, or the reaction does not seem to be proceeding. What are the possible causes and solutions?

  • Answer: Low or no yield in this ketalization reaction is a common issue and can stem from several factors:

    • Inefficient Water Removal: The formation of the ketal is a reversible equilibrium reaction. The removal of water as it is formed is crucial to drive the reaction towards the product.[1]

      • Troubleshooting:

        • Dean-Stark Apparatus: Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently to azeotropically remove water. The solvent should be refluxing and collecting in the trap, with the lower aqueous layer being separated.

        • Molecular Sieves: As an alternative or in addition to a Dean-Stark trap, freshly activated 4Å molecular sieves can be used to sequester water from the reaction mixture.[1]

    • Inactive or Insufficient Catalyst: An acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by ethylene glycol.[1]

      • Troubleshooting:

        • Catalyst Choice: While p-toluenesulfonic acid (p-TsOH) is commonly used, other Brønsted or Lewis acids can be employed. Ensure the catalyst is not old or degraded.

        • Catalyst Loading: Insufficient catalyst loading will result in a slow or incomplete reaction. A typical catalytic amount is 0.05 equivalents.[2]

    • Suboptimal Reaction Conditions: Temperature and reaction time play a significant role.

      • Troubleshooting:

        • Temperature: The reaction should be heated to reflux to ensure efficient azeotropic removal of water.

        • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to side reactions.

    • Poor Quality Starting Materials: Impurities in the methyl 4-oxocyclohexanecarboxylate or ethylene glycol can interfere with the reaction.

      • Troubleshooting:

        • Ensure the purity of your starting materials. If necessary, purify them before use.

Issue 2: Incomplete Reaction - Starting Material Remains

  • Question: My reaction seems to have stopped, and I still have a significant amount of starting material left. What should I do?

  • Answer: An incomplete reaction suggests that the reaction has reached an unfavorable equilibrium or the reaction rate is too slow.[1]

    • Troubleshooting:

      • Check Water Removal: Re-evaluate your water removal method as this is the most likely culprit.[1]

      • Add More Catalyst: Your catalyst may have become deactivated. Adding a fresh portion of the acid catalyst can sometimes restart the reaction.

      • Increase Reaction Time: Continue to reflux the reaction and monitor its progress by TLC until the starting material is consumed.

Issue 3: Product Decomposition During Workup

  • Question: I had a good conversion according to TLC, but my isolated yield is low after workup. What could be the reason?

  • Answer: The spiroketal product is sensitive to aqueous acid.[1] If the workup conditions are not carefully controlled, the protecting group can be cleaved, leading to a low isolated yield.

    • Troubleshooting:

      • Neutralize the Acid: It is crucial to quench the reaction by washing with a mild base, such as a saturated aqueous sodium bicarbonate solution, to neutralize the acid catalyst before extraction.[1]

      • Avoid Acidic Washes: Do not use any acidic aqueous solutions during the workup.[1]

      • Minimize Contact with Water: Perform the extraction and drying steps efficiently to minimize the contact time of the product with the aqueous phase.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal catalyst for this reaction?

    • A1: p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst for this transformation. Other acidic catalysts such as sulfuric acid or Lewis acids like zinc chloride can also be used, but may require optimization of reaction conditions.

  • Q2: Which solvent is best for this reaction?

    • A2: Toluene or benzene are typically used as they form an azeotrope with water, facilitating its removal with a Dean-Stark apparatus.

  • Q3: How can I monitor the progress of the reaction?

    • A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (methyl 4-oxocyclohexanecarboxylate). Gas Chromatography (GC) can also be used for more quantitative analysis.

  • Q4: What are the potential side products?

    • A4: The primary side product is often the unreacted starting material due to incomplete reaction. Other potential side products can arise from the degradation of the starting material or product under harsh acidic conditions or from impurities in the starting materials.

  • Q5: How should the final product be purified?

    • A5: After aqueous workup and drying, the crude product can often be used without further purification if it is of sufficient purity. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalysts for the Ketalization of Cyclohexanone with Ethylene Glycol.

This table summarizes the performance of various catalysts in a model reaction, providing insights into their relative efficacy.

CatalystReaction Time (min)Yield (%)
p-Toluenesulfonic Acid6095
Sulfuric Acid4592
Amberlyst-1512090
Zinc Chloride9085
Montmorillonite KSF18088

Data adapted from a comparative study on ketal formation catalysts.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on established literature procedures.

Materials:

  • Methyl 4-oxocyclohexane-1-carboxylate

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate

  • Toluene (or Benzene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of methyl 4-oxocyclohexane-1-carboxylate (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Set up the reaction mixture with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap and TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound as a clear liquid residue. The product can be used in the next step without further purification or can be purified by vacuum distillation.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 Methyl 4-oxocyclohexanecarboxylate P1 This compound R1->P1 + H₂O R2 Ethylene Glycol R2->P1 C1 p-TsOH (catalyst) C1->P1 C2 Toluene, Reflux C2->P1

Caption: Reaction pathway for the synthesis of the target molecule.

Experimental_Workflow start Start: Combine Reactants & Catalyst reflux Heat to Reflux with Dean-Stark start->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor workup Aqueous Workup (NaHCO₃ wash) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product concentrate->product

Caption: A typical experimental workflow for the synthesis.

Troubleshooting_Yield start Low Yield Issue check_water Is water removal efficient? start->check_water check_catalyst Is the catalyst active and sufficient? check_water->check_catalyst Yes solution_water Improve Dean-Stark setup or use molecular sieves check_water->solution_water No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst or increase loading check_catalyst->solution_catalyst No check_workup Was the workup performed correctly? check_conditions->check_workup Yes solution_conditions Ensure proper reflux temperature and sufficient reaction time check_conditions->solution_conditions No end Yield Optimized check_workup->end Yes solution_workup Ensure neutralization of acid before extraction check_workup->solution_workup No

Caption: A logical troubleshooting guide for low reaction yield.

References

Technical Support Center: Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is typically achieved through an acid-catalyzed ketalization reaction. The starting materials are Methyl 4-oxocyclohexanecarboxylate and ethylene glycol, with a catalytic amount of a strong acid like p-toluenesulfonic acid.[1] The reaction is reversible and requires the removal of water to drive it towards the product.

Q2: What are the most common side products I might encounter in this synthesis?

While the reaction is generally clean, several side products can form, impacting the purity and yield of the desired product. These include:

  • Unreacted Starting Material: Incomplete conversion of Methyl 4-oxocyclohexanecarboxylate.

  • Hemiketal Intermediate: A stable intermediate that may persist if the reaction does not go to completion.

  • Self-Condensation Product: Dimerization of the starting material, Methyl 4-oxocyclohexanecarboxylate, can occur under acidic conditions.

  • Transesterification Product: Reaction of the methyl ester with ethylene glycol can lead to the formation of a 2-hydroxyethyl ester.

  • Ethylene Glycol Oligomers: Acid-catalyzed polymerization of excess ethylene glycol.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a suitable technique to monitor the reaction's progress. By comparing the reaction mixture to the starting material, you can observe the disappearance of the ketone and the appearance of the less polar ketal product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: Is it necessary to use a Dean-Stark apparatus?

Yes, using a Dean-Stark apparatus or another method to remove water is crucial.[1] The ketalization reaction is an equilibrium process, and the removal of water, a byproduct, shifts the equilibrium towards the formation of the desired ketal product, thereby increasing the yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable troubleshooting steps.

Issue Potential Cause Troubleshooting Steps
Low yield of the desired product Incomplete reaction: The reaction may not have reached equilibrium or was not driven to completion.- Ensure efficient water removal by properly setting up the Dean-Stark trap. - Increase the reaction time. - Use a slight excess of ethylene glycol. - Check the purity and activity of the acid catalyst.
Equilibrium not favoring the product: Insufficient removal of water.- Ensure the solvent is anhydrous. - Use a higher boiling point solvent that allows for efficient azeotropic removal of water.
Presence of a significant amount of starting material in the final product Incomplete ketalization: The reaction was stopped prematurely or the conditions were not optimal.- Monitor the reaction closely with TLC until the starting material is consumed. - Increase the catalyst loading slightly, but be cautious of potential side reactions.
Observation of a higher molecular weight byproduct Self-condensation of the starting material: The acidic conditions may have promoted the self-condensation of Methyl 4-oxocyclohexanecarboxylate.- Maintain a moderate reaction temperature. - Consider a milder acid catalyst.
Identification of a byproduct with a mass corresponding to the addition of ethylene glycol and loss of methanol Transesterification: The methyl ester has reacted with ethylene glycol.- Use a minimal excess of ethylene glycol. - Reduce the reaction temperature once the ketalization is complete to minimize this side reaction.
A viscous, oily residue that is difficult to purify Polymerization of ethylene glycol: The acidic catalyst can induce the formation of poly(ethylene glycol).- Avoid excessively high temperatures. - Use the minimum effective amount of acid catalyst.
Product hydrolysis during workup Presence of acid during aqueous workup: The ketal is sensitive to acidic aqueous conditions and can hydrolyze back to the ketone.- Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before performing an aqueous wash.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • Methyl 4-oxocyclohexane-1-carboxylate (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid (0.02 eq)

  • Toluene or Benzene (solvent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add Methyl 4-oxocyclohexanecarboxylate, ethylene glycol, and the solvent.

  • Add the p-toluenesulfonic acid catalyst to the mixture.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation if necessary.

Visualizations

Synthesis_Pathway cluster_side_reactions Potential Side Reactions SM Methyl 4-oxocyclohexanecarboxylate + Ethylene Glycol Int Hemiketal Intermediate SM->Int + H+ SC Self-Condensation Product SM->SC Acid Catalyst Int->SM - H+ P This compound + Water Int->P - H2O, + H+ P->Int + H2O, - H+ TE Transesterification Product P->TE + Ethylene Glycol - Methanol Poly Ethylene Glycol Oligomers EG->Poly Acid Catalyst

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

Troubleshooting_Logic start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No incomplete_rxn Incomplete Reaction: - Check water removal - Increase reaction time check_yield->incomplete_rxn Yes hydrolysis Product Hydrolysis: - Neutralize before workup check_purity->hydrolysis During Workup high_mw High MW Impurity? check_purity->high_mw Yes end Pure Product check_purity->end No incomplete_rxn->check_purity hydrolysis->end self_condensation Self-Condensation: - Lower temperature high_mw->self_condensation Yes transesterification Transesterification: - Minimize excess glycol high_mw->transesterification No self_condensation->end polymerization Polymerization: - Reduce catalyst/temp transesterification->polymerization polymerization->end

Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis.

References

Technical Support Center: Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction has run overnight, but analysis (TLC, GC-MS) shows a low conversion of the starting material, methyl 4-oxocyclohexanecarboxylate. What are the potential causes and how can I improve the yield?

A1: Low conversion is a common issue in ketalization reactions. Several factors could be at play:

  • Inefficient Water Removal: The formation of the ketal is a reversible equilibrium reaction. The removal of water is crucial to drive the reaction towards the product.

    • Troubleshooting:

      • Dean-Stark Apparatus: Ensure your Dean-Stark trap is set up correctly and functioning efficiently to collect water. Check for any leaks in the glassware.

      • Azeotropic Solvent: Benzene or toluene are commonly used to form an azeotrope with water, facilitating its removal. Ensure the solvent is anhydrous.

      • Drying Agents: Although less common for driving the primary reaction, ensuring all reagents and solvents are anhydrous beforehand is critical.

  • Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid) is essential for the reaction.

    • Troubleshooting:

      • Catalyst Quality: Use a fresh, high-purity catalyst. p-Toluenesulfonic acid can absorb moisture from the air, reducing its activity.

      • Catalyst Loading: While catalytic, an insufficient amount may lead to slow reaction rates. Conversely, excessive acid can sometimes promote side reactions. A typical catalytic amount is 0.1-0.5 mol% relative to the limiting reagent.

  • Sub-optimal Reaction Temperature: The reaction needs to be heated to reflux to enable the azeotropic removal of water.

    • Troubleshooting:

      • Ensure the reaction mixture is refluxing at the boiling point of the chosen solvent (e.g., ~80 °C for benzene).

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Product Yield check_water Check Water Removal System (Dean-Stark) start->check_water water_ok Water Removal OK? check_water->water_ok check_catalyst Evaluate Catalyst Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_temp Verify Reaction Temperature temp_ok Temperature Correct? check_temp->temp_ok water_ok->check_catalyst Yes fix_water Fix Dean-Stark Setup/ Use Anhydrous Solvent water_ok->fix_water No catalyst_ok->check_temp Yes replace_catalyst Use Fresh Catalyst/ Optimize Loading catalyst_ok->replace_catalyst No solution Optimize Reaction Conditions (e.g., increase reaction time) temp_ok->solution Yes adjust_temp Adjust Heating to Ensure Reflux temp_ok->adjust_temp No

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Side Products

Q2: My reaction seems to have worked, but I'm observing unexpected peaks in my GC-MS and/or ¹H NMR spectrum. What are the likely side products and how can I avoid them?

A2: The presence of the methyl ester functionality in the starting material introduces the possibility of side reactions under acidic conditions, especially with an alcohol (ethylene glycol) present.

  • Hydrolysis of the Methyl Ester: The acidic conditions and the presence of water (even transiently) can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid (1,4-dioxaspiro[4.5]decane-8-carboxylic acid).

    • Identification:

      • GC-MS: Look for a peak with a molecular ion corresponding to the carboxylic acid (m/z = 186.08).

      • ¹H NMR: Disappearance of the methyl ester singlet (around 3.67 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

    • Prevention:

      • Ensure efficient and rapid removal of water.

      • Use the minimum necessary amount of acid catalyst.

      • Minimize reaction time once the starting material is consumed.

  • Transesterification: The ethylene glycol can act as a nucleophile and displace the methanol from the methyl ester, leading to the formation of a hydroxyethyl ester or a bis-ester linked by an ethylene glycol bridge.

    • Identification:

      • GC-MS: Look for peaks corresponding to the molecular ions of the transesterification products.

      • ¹H NMR: Appearance of new signals corresponding to the ethylene glycol moiety attached to the ester (e.g., triplets around 3.8 and 4.2 ppm).

    • Prevention:

      • Use a minimal excess of ethylene glycol.

      • Lowering the reaction temperature, if feasible, can sometimes reduce the rate of transesterification relative to ketalization, though this may also slow down the desired reaction.

Issue 3: Purification Difficulties

Q3: I have a crude product that is an oil, but I'm having trouble purifying it. What are the recommended purification methods?

A3: The product, this compound, is a liquid at room temperature.[1]

  • Work-up: A standard work-up involves washing the organic layer with an aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by drying over an anhydrous salt like MgSO₄.[1]

  • Distillation: For higher purity, vacuum distillation is the recommended method. The boiling point will be significantly lower than atmospheric pressure, which helps to prevent decomposition.

  • Column Chromatography: If distillation is not feasible or if there are closely boiling impurities, column chromatography on silica gel can be employed. A solvent system of ethyl acetate in hexanes would be a good starting point for elution.

Data Presentation

Table 1: Comparison of Ketalization Conditions for Cyclohexanone Derivatives

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
p-Toluenesulfonic acidBenzeneReflux (~80)OvernightNot specified[1]
Montmorillonite KSF (sonochemical)Not specifiedNot specified45 min45.12A related dioxaspiro compound was synthesized with this yield.

Experimental Protocols

Detailed Synthesis of this compound [1]

Materials:

  • Methyl 4-oxocyclohexane-1-carboxylate (8 g, 0.051 mol)

  • Ethylene glycol (4 g, 0.064 mol)

  • p-Toluenesulfonic acid (0.10 g)

  • Anhydrous benzene (50 ml)

  • Aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a solution of 8 g (0.051 mol) of methyl 4-oxocyclohexane-1-carboxylate in 50 ml of dry benzene in a round-bottom flask, add 4 g (0.064 mol) of ethylene glycol and 0.10 g of p-toluenesulfonic acid.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux overnight. Water will be collected in the Dean-Stark trap.

  • After the reaction is complete (as monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Allow the layers to separate; a layer of excess ethylene glycol may form at the bottom.

  • Transfer the benzene layer to a separatory funnel and wash with aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain this compound as a clear liquid. The reference suggests this material can be used in subsequent steps without further purification.[1]

Experimental Workflow Diagram

synthesis_workflow reagents Combine Reactants: - Methyl 4-oxocyclohexanecarboxylate - Ethylene Glycol - p-Toluenesulfonic acid - Benzene reflux Reflux with Dean-Stark Apparatus (Overnight) reagents->reflux workup Aqueous Work-up: - Separate layers - Wash with NaHCO₃(aq) reflux->workup drying Dry Organic Layer (MgSO₄) workup->drying concentration Concentrate under Reduced Pressure drying->concentration product This compound (Clear Liquid) concentration->product

Caption: General experimental workflow for the synthesis.

References

stability of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This guide provides detailed information, troubleshooting advice, and experimental protocols related to the stability of this compound, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary point of instability?

A1: this compound is a chemical compound featuring a ketal functional group.[1] Ketal groups are known to be stable under basic or neutral conditions but are susceptible to hydrolysis under acidic conditions.[2] This acid-catalyzed hydrolysis is the primary stability concern when working with this molecule.

Q2: What happens to the molecule under acidic conditions?

A2: Under acidic conditions, the ketal group is hydrolyzed, cleaving the spirocyclic ring system. This reaction converts this compound back into its parent ketone, which is methyl 4-oxocyclohexane-1-carboxylate, and ethylene glycol.[2][3][4]

Q3: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?

A3: The reaction proceeds through a well-established mechanism for ketal hydrolysis:[2][4][5]

  • Protonation: One of the oxygen atoms in the dioxolane ring is protonated by an acid catalyst.

  • Leaving Group Departure: This protonation makes the resulting hydroxyl group a good leaving group (as part of ethylene glycol). The C-O bond cleaves, and the other oxygen atom helps to push out the leaving group, forming a resonance-stabilized oxonium ion. The formation of this intermediate is often the rate-determining step.[2]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation: A final deprotonation step yields a hemiacetal.

  • Repeat: The process repeats for the second alkoxy group, ultimately yielding the ketone (methyl 4-oxocyclohexane-1-carboxylate) and ethylene glycol.[4]

Q4: Can I use this compound as a protecting group?

A4: Yes, the 1,4-dioxaspiro[4.5]decane moiety is an ethylene ketal of a cyclohexanone derivative. Ketal groups are frequently used as protecting groups for ketones and aldehydes precisely because they are stable to bases and many nucleophiles but can be readily removed by hydrolysis with aqueous acid.[4]

Troubleshooting Guide

Issue: My reaction yield is low, and I've isolated methyl 4-oxocyclohexane-1-carboxylate as a major byproduct.

  • Possible Cause: Unintended hydrolysis of the spiroketal due to acidic conditions in your reaction or workup.

  • Troubleshooting Steps:

    • Check Reagent pH: Test the pH of all aqueous solutions and reagents. Ensure no acidic contaminants are present.

    • Solvent Purity: Verify the purity of your solvents. Some solvents can become acidic upon prolonged storage (e.g., chloroform).

    • Acid Scavengers: If acidic conditions are unavoidable, consider adding a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), to neutralize any acid.

    • Workup Conditions: During aqueous workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any trace acids before extraction.[3]

    • Chromatography: If using silica gel for purification, be aware that standard silica gel can be slightly acidic. To mitigate this, you can use silica gel that has been neutralized with a base (e.g., triethylamine) in the eluent.

Issue: The compound appears to be degrading during storage.

  • Possible Cause: The compound is stored in a non-inert atmosphere or in a container with acidic residues.

  • Troubleshooting Steps:

    • Storage Conditions: Store the compound under an inert atmosphere (e.g., nitrogen or argon) at room temperature or below.[1]

    • Container Cleanliness: Ensure storage vials are scrupulously clean and free of any acidic contaminants.

    • Solvent for Storage: If stored in solution, use a dry, aprotic, and neutral solvent.

Logical Troubleshooting Workflow

G start Problem: Compound Degradation or Low Yield Observed check_acid Are acidic conditions (pH < 7) present in the reaction, workup, or storage? start->check_acid acid_source Identify Source of Acid check_acid->acid_source Yes other_issues Consider other degradation pathways (e.g., strong oxidizers, high temp.) check_acid->other_issues No reagents Acidic Reagents or Catalysts acid_source->reagents workup Acidic Workup (e.g., HCl wash) acid_source->workup storage Improper Storage (e.g., acidic residue, air exposure) acid_source->storage solution_reagents Solution: - Use non-acidic alternatives - Add acid scavenger (e.g., pyridine) reagents->solution_reagents solution_workup Solution: - Use neutral or basic wash (e.g., NaHCO3 solution) workup->solution_workup solution_storage Solution: - Store under inert atmosphere - Use clean, dry vials storage->solution_storage end_node Problem Resolved solution_reagents->end_node solution_workup->end_node solution_storage->end_node

Caption: Troubleshooting workflow for degradation of this compound.

Data Presentation

pH RangeGeneral Stability of Ketal GroupExpected Rate of HydrolysisPrimary Species
< 4 Highly UnstableVery FastRapid conversion to methyl 4-oxocyclohexane-1-carboxylate and ethylene glycol.
4 - 6 UnstableModerate to FastSignificant hydrolysis occurs; half-life can range from minutes to hours.
6 - 8 Generally StableVery Slow / NegligibleThe intact spiroketal is the predominant species.
> 8 Highly StableExtremely Slow / NoneThe spiroketal is stable against hydrolysis.[2]

Experimental Protocols

Protocol: Monitoring Ketal Stability Under Acidic Conditions via HPLC

This protocol provides a general method for quantifying the stability of this compound at a given acidic pH.

1. Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (e.g., citrate for pH 4, acetate for pH 5)

  • Strong acid (e.g., HCl) to adjust pH

  • Strong base (e.g., NaOH) to quench the reaction

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Buffered Reaction Media: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4.0, 5.0, and 7.0 as a control).

  • Quenching Solution: Prepare a basic solution (e.g., 0.1 M NaOH or NaHCO₃) to neutralize the acid and stop the hydrolysis at each time point.

3. Experimental Procedure:

  • Equilibrate the buffered reaction media to a constant temperature (e.g., 25°C or 37°C) in a water bath.

  • Initiate the reaction by adding a small aliquot of the compound's stock solution to the buffered medium to achieve a final concentration of ~50 µg/mL. Start a timer immediately.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the hydrolysis by adding the aliquot to a vial containing a set volume of the quenching solution. This will raise the pH and stop the degradation.

  • Analyze the quenched samples by a validated HPLC method (e.g., C18 column) capable of separating the starting material from the primary degradation product, methyl 4-oxocyclohexane-1-carboxylate.

4. Data Analysis:

  • Integrate the peak area of the parent compound (this compound) at each time point.

  • Plot the natural logarithm of the peak area (or concentration) versus time.

  • If the reaction follows first-order kinetics, the plot will be linear. The negative of the slope will be the observed rate constant (k_obs).

  • The half-life (t₁/₂) of the compound under these conditions can be calculated using the formula: t₁/₂ = 0.693 / k_obs.

References

removal of ethylene glycol from Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. The focus is on the critical step of removing the excess ethylene glycol following the ketalization of methyl 4-oxocyclohexanecarboxylate.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis and purification process.

Frequently Asked Questions

Q1: What is the primary purpose of using a Dean-Stark apparatus in this reaction?

A1: The ketalization reaction between methyl 4-oxocyclohexanecarboxylate and ethylene glycol is a reversible equilibrium reaction that produces water as a byproduct. The Dean-Stark apparatus is crucial for continuously removing this water from the reaction mixture. By doing so, it shifts the equilibrium towards the formation of the desired product, this compound, leading to a higher yield.

Q2: How can I effectively remove the acidic catalyst (e.g., p-toluenesulfonic acid) after the reaction?

A2: The acidic catalyst can be efficiently removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the workup procedure. This will neutralize the acid, converting it into its salt, which is soluble in the aqueous phase and can be separated.

Q3: Is this compound significantly soluble in water?

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reaction (Low Yield) 1. Insufficient removal of water. 2. Inactive or insufficient amount of acid catalyst. 3. Insufficient reaction time or temperature.1. Ensure the Dean-Stark trap is functioning correctly and efficiently collecting water. Use a sufficiently high-boiling solvent (e.g., toluene) to facilitate azeotropic removal of water. 2. Use a fresh, anhydrous acid catalyst in the appropriate molar ratio. 3. Monitor the reaction by TLC or GC-MS and continue heating until the starting material is consumed.
Emulsion Formation During Aqueous Workup The presence of unreacted ethylene glycol or other amphiphilic species can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.1. Break the emulsion: Add brine or a small amount of a different organic solvent (e.g., diethyl ether) to disrupt the emulsion. Gentle swirling or passing the mixture through a bed of Celite can also be effective. 2. Prevention: After the reaction, consider removing the bulk of the ethylene glycol via vacuum distillation before performing the aqueous workup.
Product Contaminated with Ethylene Glycol Inefficient removal of excess ethylene glycol during the workup.1. Thorough Aqueous Extraction: Wash the organic layer multiple times with water, followed by a final wash with brine. 2. Vacuum Distillation: If high purity is required, fractional distillation under reduced pressure is an effective method to separate the product from the less volatile ethylene glycol.
Presence of Methyl 4-oxocyclohexanecarboxylate in Final Product Incomplete reaction or hydrolysis of the ketal during workup.1. Drive the reaction to completion: Ensure complete consumption of the starting material as described above. 2. Neutral Workup: Avoid strongly acidic conditions during workup to prevent ketal hydrolysis. Use a mild base like sodium bicarbonate to neutralize the catalyst.
Hydrolysis of the Methyl Ester Group Prolonged exposure to strong acidic or basic conditions during the reaction or workup can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[1][2][3][4][5]1. Use a catalytic amount of acid: Employ the minimum effective amount of acid catalyst. 2. Mild Workup Conditions: Use a weak base like sodium bicarbonate for neutralization and avoid prolonged contact with aqueous phases.

Quantitative Data Summary

Parameter Value/Range Notes
Molecular Weight of Product 200.23 g/mol This compound
Boiling Point of Ethylene Glycol 197.3 °CAt atmospheric pressure.
Boiling Point of Toluene 110.6 °CCommon solvent for Dean-Stark ketalization.
Predicted logP of Product ~1.5 - 2.5Estimated based on structural similarity to other spirocyclic esters. This indicates low water solubility.

Experimental Protocols

1. Synthesis of this compound

  • Materials:

    • Methyl 4-oxocyclohexanecarboxylate

    • Ethylene glycol (1.2 - 1.5 equivalents)

    • p-Toluenesulfonic acid monohydrate (0.01 - 0.05 equivalents)

    • Toluene (or another suitable azeotroping solvent)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl 4-oxocyclohexanecarboxylate, toluene, ethylene glycol, and p-toluenesulfonic acid monohydrate.

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.

    • Allow the reaction mixture to cool to room temperature.

2. Workup and Purification: Removal of Ethylene Glycol

  • Method A: Aqueous Extraction

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Separate the layers.

    • Wash the organic layer with water (2-3 times) to remove the majority of the unreacted ethylene glycol.

    • Perform a final wash with brine to minimize the amount of dissolved water in the organic layer and reduce potential product loss.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Method B: Vacuum Distillation

    • After neutralizing the acid catalyst with a mild base and a brief aqueous wash, concentrate the organic layer under reduced pressure to remove the bulk of the toluene.

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Carefully heat the crude product under reduced pressure. The more volatile product, this compound, will distill first, leaving the less volatile ethylene glycol behind.

    • Collect the fraction corresponding to the boiling point of the desired product at the given pressure.

Visualizations

Ethylene_Glycol_Removal_Workflow reaction Reaction Mixture (Product, Ethylene Glycol, Toluene, Acid Catalyst) neutralization Neutralization (Wash with NaHCO3) reaction->neutralization Workup Start aqueous_extraction Aqueous Extraction (Wash with Water/Brine) neutralization->aqueous_extraction Removal of Acid drying Drying (Anhydrous MgSO4) aqueous_extraction->drying Removal of Ethylene Glycol evaporation Solvent Evaporation drying->evaporation Removal of Water product Pure Product evaporation->product Final Product

Caption: Workflow for the removal of ethylene glycol via aqueous extraction.

Ketalization_Reaction_Pathway start Methyl 4-oxocyclohexanecarboxylate + Ethylene Glycol conditions Acid Catalyst (H+) Toluene, Reflux start->conditions intermediate Hemiketal Intermediate conditions->intermediate Reversible intermediate->start Reversible product This compound intermediate->product Dehydration water Water (H2O) intermediate->water Removal by Dean-Stark

Caption: Signaling pathway of the acid-catalyzed ketalization reaction.

References

Technical Support Center: Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and workup of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction due to insufficient water removal. 2. Deactivated catalyst (p-toluenesulfonic acid). 3. Impure starting materials (presence of water in reactants or solvent).1. Ensure the Dean-Stark apparatus is functioning correctly to effectively remove water. Consider using molecular sieves in the reaction flask or in a Soxhlet extractor as an alternative. 2. Use fresh or purified p-toluenesulfonic acid. 3. Use anhydrous solvents and ensure starting materials are dry.
Presence of Starting Material (Methyl 4-oxocyclohexane-1-carboxylate) in Product 1. Reaction has not gone to completion. 2. Equilibrium not sufficiently shifted towards the product.1. Extend the reaction time and continue to monitor for water collection in the Dean-Stark trap. 2. Use a larger excess of ethylene glycol.
Formation of a Stable Emulsion During Aqueous Workup 1. Presence of unreacted ethylene glycol or other surfactants. 2. Vigorous shaking during extraction.1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. 2. Gently invert the separatory funnel instead of vigorous shaking. 3. If the emulsion persists, filtration through a pad of Celite may be effective.
Product is Contaminated with p-Toluenesulfonic Acid Incomplete neutralization during the bicarbonate wash.1. Ensure the aqueous sodium bicarbonate solution is saturated and perform multiple washes. 2. Check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic.
Oily or Wet Product After Solvent Evaporation 1. Incomplete drying of the organic layer. 2. Presence of residual ethylene glycol.1. Ensure sufficient drying agent (e.g., MgSO₄, Na₂SO₄) is used. The drying agent should be free-flowing and not clumped together. 2. Perform additional washes with water or brine to remove excess ethylene glycol before drying.
Hydrolysis of the Ketal Product Exposure to acidic conditions during workup or storage.1. Ensure the workup is performed promptly after neutralization of the acid catalyst. 2. Avoid prolonged contact with aqueous acidic solutions. The product is stable in neutral to strongly basic environments.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A specific yield for this exact compound is not widely reported in the literature, as it is often used as an intermediate without extensive purification and characterization.[2] However, a similar synthesis of methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate using cyclohexanone and a sonochemical method reported a yield of 45.12%.[3] Yields for ketalization reactions can vary significantly based on the efficiency of water removal and the purity of the starting materials.

Q2: How can I monitor the progress of the reaction?

The most effective way to monitor the progress of this reaction is by observing the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected. Thin Layer Chromatography (TLC) can also be used to monitor the disappearance of the starting material, methyl 4-oxocyclohexanecarboxylate.

Q3: What are the key parameters for a successful synthesis?

The critical parameters are:

  • Anhydrous Conditions: The presence of water will inhibit the reaction.

  • Efficient Water Removal: Continuous removal of the water byproduct is necessary to drive the equilibrium towards product formation.

  • Catalyst Activity: Use of an active acid catalyst is essential.

Q4: What are potential side reactions?

Potential side reactions include:

  • Incomplete Ketalization: Resulting in the presence of the starting ketone.

  • Polymerization of Ethylene Glycol: Can occur in the presence of strong acid at high temperatures.

  • Transesterification: If other alcohols are present as impurities, they could potentially react with the methyl ester.

Q5: Is purification of the product necessary?

According to one available procedure, the crude product can be used in subsequent steps without further purification.[2] However, for applications requiring high purity, purification by vacuum distillation or column chromatography may be necessary.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from known procedures for the ketalization of cyclohexanone derivatives.[2]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Molarity/Concentration
Methyl 4-oxocyclohexane-1-carboxylate156.188.0 g (0.051 mol)-
Ethylene Glycol62.074.0 g (0.064 mol)-
p-Toluenesulfonic acid monohydrate190.220.10 g (0.53 mmol)-
Dry Benzene78.1150 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl 4-oxocyclohexane-1-carboxylate (8.0 g), ethylene glycol (4.0 g), p-toluenesulfonic acid (0.10 g), and dry benzene (50 mL).

  • Heat the mixture to reflux and continue refluxing overnight, or until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • If a separate layer of ethylene glycol has formed at the bottom, carefully separate it.

  • Transfer the benzene layer to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the p-toluenesulfonic acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent by rotary evaporation to yield this compound as a clear liquid residue.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup Procedure cluster_product Final Product reactants Reactants: - Methyl 4-oxocyclohexane-1-carboxylate - Ethylene Glycol - p-Toluenesulfonic acid - Dry Benzene reflux Reflux with Dean-Stark Trap reactants->reflux cool Cool to Room Temperature reflux->cool separate Separate Ethylene Glycol Layer cool->separate wash_bicarb Wash with sat. NaHCO₃ separate->wash_bicarb wash_water_brine Wash with Water & Brine wash_bicarb->wash_water_brine dry Dry over MgSO₄ wash_water_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product This compound evaporate->product

Caption: Experimental workflow for the synthesis and workup of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product cause1 Incomplete Water Removal start->cause1 cause2 Inactive Catalyst start->cause2 cause3 Wet Reagents/Solvent start->cause3 solution1 Check Dean-Stark / Add Sieves cause1->solution1 solution2 Use Fresh Catalyst cause2->solution2 solution3 Use Anhydrous Materials cause3->solution3

Caption: Troubleshooting logic for low or no product yield.

References

Technical Support Center: High-Yield Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful and high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common high-yield method for synthesizing this compound?

A1: The most widely used and effective method is the acid-catalyzed ketalization of methyl 4-oxocyclohexane-1-carboxylate with ethylene glycol. This reaction typically employs a catalytic amount of p-toluenesulfonic acid (p-TsOH) and an azeotropic solvent like toluene or benzene to remove water via a Dean-Stark apparatus, driving the reaction towards completion.

Q2: Why is the removal of water crucial for this synthesis?

A2: The formation of the spiroketal is a reversible equilibrium reaction. Water is a byproduct of this reaction. According to Le Chatelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium towards the product side, thereby increasing the yield of this compound.

Q3: What is the role of p-toluenesulfonic acid (p-TsOH) in this reaction?

A3: p-Toluenesulfonic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the starting material, methyl 4-oxocyclohexane-1-carboxylate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethylene glycol.

Q4: Can other acid catalysts be used for this synthesis?

A4: Yes, other acid catalysts can be employed, though p-TsOH is common due to its efficacy and ease of handling. Alternative homogeneous catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). Heterogeneous catalysts like acidic resins (e.g., Amberlyst), zeolites, and supported heteropoly acids have also been used for similar ketalization reactions, offering potential advantages in terms of easier separation and catalyst recycling.

Q5: What are the expected spectroscopic signatures for the final product?

A5: For this compound, you should expect to see characteristic peaks in your NMR and IR spectra. In ¹H NMR, the singlet for the four protons of the dioxolane ring typically appears around 3.9 ppm. The methyl ester protons will be a singlet around 3.6-3.7 ppm. In ¹³C NMR, the spiroketal carbon is expected around 108-110 ppm. The IR spectrum should show the absence of a strong carbonyl stretch from the starting ketone (around 1710-1730 cm⁻¹) and the presence of a C-O-C stretching vibration for the ketal.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete water removal. 2. Insufficient catalyst. 3. Low reaction temperature or short reaction time. 4. Impure starting materials.1. Ensure the Dean-Stark apparatus is functioning correctly and efficiently removing water. 2. Increase the catalyst loading of p-TsOH incrementally (e.g., from 1 mol% to 5 mol%). 3. Ensure the reaction is refluxing at the appropriate temperature for the solvent used and extend the reaction time. Monitor by TLC. 4. Check the purity of methyl 4-oxocyclohexane-1-carboxylate and ethylene glycol.
Presence of Starting Material in Product 1. Reaction has not gone to completion. 2. Reversal of the reaction during workup.1. Continue refluxing and monitoring the reaction by TLC until the starting material is consumed. 2. During the aqueous workup, ensure the quenching and washing steps are performed without unnecessary delays. Use a saturated sodium bicarbonate solution to neutralize the acid catalyst promptly.[1]
Formation of a Polymeric Byproduct Overly acidic conditions or high temperatures leading to side reactions.1. Reduce the amount of acid catalyst. 2. Ensure the reaction temperature does not significantly exceed the boiling point of the solvent.
Hydrolysis of the Methyl Ester Group Presence of excess water and prolonged exposure to acidic conditions.1. Efficiently remove water using the Dean-Stark apparatus. 2. Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) as soon as the reaction is complete.
Difficulty in Removing the Acid Catalyst p-TsOH is soluble in the organic phase.Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate, followed by water and brine during the workup.[1]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol describes the standard procedure for the synthesis using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.

Materials:

  • Methyl 4-oxocyclohexane-1-carboxylate

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (or Benzene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add methyl 4-oxocyclohexane-1-carboxylate (1.0 eq).

  • Add ethylene glycol (1.2 - 1.5 eq) and toluene to the flask. The volume of toluene should be sufficient to ensure proper stirring and reflux.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 - 0.05 eq).

  • Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the Dean-Stark trap and TLC analysis indicates the complete consumption of the starting ketone. This typically takes several hours to overnight.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product is often of high purity, but can be further purified by vacuum distillation if necessary.

Data Presentation

The following table provides illustrative data on how different catalysts and conditions can affect the yield of the reaction. This data is based on typical outcomes for ketalization reactions and serves as a comparative guide.

Catalyst Catalyst Loading (mol%) Solvent Reaction Time (h) Yield (%)
p-TsOH2Toluene892
H₂SO₄1Toluene688
Amberlyst-1510 (w/w%)Toluene1285
No Catalyst-Toluene24<5

Visualizations

Reaction Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the formation of this compound.

ReactionMechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Loss of Water cluster_step5 Step 5: Ring Closure cluster_step6 Step 6: Deprotonation Ketone Methyl 4-oxocyclohexanecarboxylate Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Hemiketal_intermediate Hemiketal Intermediate Protonated_Ketone->Hemiketal_intermediate + Ethylene Glycol Protonated_Hemiketal Protonated Hemiketal Hemiketal_intermediate->Protonated_Hemiketal + H⁺ Oxonium_Ion Oxonium Ion Protonated_Hemiketal->Oxonium_Ion - H₂O Protonated_Ketal Protonated Ketal Oxonium_Ion->Protonated_Ketal Intramolecular Attack Final_Product This compound Protonated_Ketal->Final_Product - H⁺

Caption: Acid-catalyzed ketalization mechanism.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the target compound.

ExperimentalWorkflow Start Combine Reactants: - Methyl 4-oxocyclohexanecarboxylate - Ethylene Glycol - Toluene - p-TsOH Reflux Heat to Reflux with Dean-Stark Apparatus Start->Reflux Monitor Monitor Reaction by TLC and Water Collection Reflux->Monitor Workup Aqueous Workup: - Quench with NaHCO₃ - Wash with Water & Brine Monitor->Workup Reaction Complete Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Vacuum Distillation (if necessary) Concentrate->Purify Product Final Product: This compound Purify->Product

Caption: Synthesis and purification workflow.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

TroubleshootingLogic Start Reaction Complete? Low_Yield Low Yield? Start->Low_Yield Yes Incomplete_Reaction Incomplete Reaction: - Extend reaction time - Check catalyst amount - Ensure efficient water removal Start->Incomplete_Reaction No Workup_Issues Workup Issues: - Check for ester hydrolysis - Ensure complete acid neutralization Low_Yield->Workup_Issues Yes Success High Yield of Pure Product Low_Yield->Success No

Caption: Troubleshooting decision tree.

References

Technical Support Center: Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Catalyst Selection and Performance

The selection of an appropriate catalyst is crucial for the efficient synthesis of this compound via the ketalization of methyl 4-oxocyclohexanecarboxylate with ethylene glycol. Various acid catalysts can be employed, with Brønsted acids being the most common. The choice of catalyst can influence reaction time, yield, and the potential for side reactions.

Qualitative Comparison of Common Acid Catalysts:

CatalystAdvantagesDisadvantagesTypical Reaction Conditions
p-Toluenesulfonic Acid (p-TSA) Effective, readily available, and relatively inexpensive.[1]Can be corrosive and may require neutralization during workup.Reflux in a non-polar solvent (e.g., benzene, toluene) with azeotropic removal of water.[1]
Camphorsulfonic Acid (CSA) A solid, chiral acid catalyst that is often milder than p-TSA. Can sometimes offer better selectivity.More expensive than p-TSA.Similar to p-TSA, often used in delicate substrates.
Sulfuric Acid (H₂SO₄) Strong acid, very effective at promoting ketalization.Highly corrosive, can lead to charring and other side reactions if not used carefully. Difficult to handle.Typically used in small, catalytic amounts at room temperature or with gentle heating.
Lewis Acids (e.g., Sc(OTf)₃, InCl₃) Can be effective under milder conditions and may offer different selectivity compared to Brønsted acids.Generally more expensive and may require anhydrous conditions.Reaction conditions vary widely depending on the specific Lewis acid used.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using p-toluenesulfonic acid as the catalyst.[1]

Synthesis of this compound using p-Toluenesulfonic Acid

Materials:

  • Methyl 4-oxocyclohexanecarboxylate

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Benzene (or Toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of methyl 4-oxocyclohexanecarboxylate (1 equivalent) in benzene (or toluene), add ethylene glycol (1.2-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

  • Set up the reaction mixture for reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap, or until TLC analysis indicates the complete consumption of the starting ketone.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography if necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

IssuePossible Cause(s)Troubleshooting Steps
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is heated to reflux and monitor the progress using TLC until the starting material is consumed.
Inefficient water removal.Check the Dean-Stark apparatus for proper function. Ensure the solvent is effectively azeotroping with water.
Deactivated catalyst.Use fresh or properly stored p-toluenesulfonic acid.
Presence of Unreacted Starting Material Insufficient reaction time or catalyst loading.Increase the reaction time or add a small amount of additional catalyst.
Formation of a Significant Amount of Side Products Ester hydrolysis due to prolonged exposure to strong acid and water.Minimize the reaction time after the starting material is consumed. Use a milder acid catalyst like camphorsulfonic acid. Neutralize the acid catalyst promptly during workup.
Polymerization or charring.This can occur with strong acids like sulfuric acid. Use a milder catalyst or lower the reaction temperature.
Difficulty in Product Purification Co-elution of the product and starting material during column chromatography.Optimize the solvent system for column chromatography to achieve better separation.
Product is an oil that is difficult to handle.If the product is an oil, ensure all solvent is removed under high vacuum. Purification by vacuum distillation may be an option.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Dean-Stark apparatus in this reaction?

A1: The ketalization reaction is a reversible equilibrium. The formation of the spiroketal produces water as a byproduct. The Dean-Stark apparatus is used to remove this water azeotropically with the solvent (e.g., benzene or toluene), which shifts the equilibrium towards the product side, thereby increasing the yield of this compound.

Q2: Can I use a different solvent instead of benzene or toluene?

A2: While benzene and toluene are commonly used due to their ability to form an azeotrope with water, other non-polar solvents that can also form an azeotrope with water, such as cyclohexane, may be used. It is important that the solvent is inert to the reaction conditions.

Q3: My reaction seems to be stalled and is not going to completion. What should I do?

A3: First, verify that the reaction is being heated to the correct reflux temperature and that water is being effectively removed. If the reaction is still stalled, you can try adding a small additional amount of the acid catalyst. However, be mindful that excessive catalyst can lead to side reactions.

Q4: I am concerned about the stability of the methyl ester group under the acidic reaction conditions. Is hydrolysis a significant problem?

A4: Hydrolysis of the methyl ester to the corresponding carboxylic acid can be a potential side reaction, especially with prolonged reaction times or in the presence of a large excess of water and a strong acid. To minimize this, it is important to monitor the reaction closely and proceed with the workup as soon as the starting ketone is consumed. Using a milder acid catalyst like camphorsulfonic acid or a Lewis acid may also reduce the extent of ester hydrolysis.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. The absence of signals corresponding to the starting ketone in the NMR spectra and the presence of characteristic signals for the spiroketal and ester groups will confirm the product's identity and purity. Gas chromatography-mass spectrometry (GC-MS) can also be used to determine purity and confirm the molecular weight.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification (Optional) A Mix Methyl 4-oxocyclohexanecarboxylate, Ethylene Glycol, p-TSA, and Solvent B Reflux with Dean-Stark Apparatus A->B C Monitor Reaction by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Neutralize with NaHCO₃ (aq) D->E F Wash with Brine E->F G Dry with MgSO₄ F->G H Filter and Concentrate G->H I Vacuum Distillation or Column Chromatography H->I

Caption: Experimental workflow for the synthesis of this compound.

Catalyst_Selection Start Select Catalyst for Ketalization Substrate Is the substrate sensitive to strong acids? Start->Substrate Cost Is cost a major concern? Substrate->Cost No CSA Consider Camphorsulfonic Acid (CSA) Substrate->CSA Yes pTSA Use p-Toluenesulfonic Acid (p-TSA) Cost->pTSA Yes LewisAcid Consider a Lewis Acid Catalyst Cost->LewisAcid No H2SO4 Use Sulfuric Acid (with caution) Cost->H2SO4 Yes, but with caution CSA->LewisAcid Alternative

Caption: Decision-making flowchart for catalyst selection in the synthesis of this compound.

References

Technical Support Center: Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the formation of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common issues encountered during synthesis.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems during the synthesis of this compound.

Symptom Possible Cause Troubleshooting Steps
Low or No Product Formation Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is refluxed overnight as recommended.[1] Monitor the reaction progress using TLC or GC to confirm the consumption of the starting material.
Ineffective water removal.Use a Dean-Stark apparatus to effectively remove water, driving the equilibrium towards product formation.[1][2] Ensure all glassware is thoroughly dried before use.
Catalyst degradation or insufficient amount.Use a fresh, appropriate amount of p-toluenesulfonic acid (0.10 g for an 8 g scale reaction).[1]
Presence of Starting Material (Methyl 4-oxocyclohexane-1-carboxylate) in Product Incomplete reaction.Extend the reaction time and ensure efficient water removal.
Reversibility of the reaction.Ensure the workup procedure is performed promptly after the reaction is complete to prevent hydrolysis of the spiroketal.
Formation of Side Products Impurities in starting materials.Use pure starting materials (methyl 4-oxocyclohexane-1-carboxylate and ethylene glycol).
Undesired side reactions.Ensure the reaction is carried out under an inert atmosphere if starting materials are sensitive to air or moisture.
Difficulty in Product Isolation Incomplete separation of layers during workup.Allow the cooled reaction mixture to stand for a sufficient time for clear separation of the ethylene glycol and benzene layers.[1]
Emulsion formation during washing.Add a small amount of brine during the aqueous wash to help break up any emulsions.
Product Instability Hydrolysis of the spiroketal.The spiroketal is susceptible to acid-catalyzed hydrolysis.[3] Avoid acidic conditions during storage and subsequent reactions. Store the product in a cool, dry place.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Dean-Stark apparatus in this synthesis?

A1: The formation of the spiroketal is a reversible reaction that produces water.[2] The Dean-Stark apparatus is crucial for removing this water as it forms, which shifts the reaction equilibrium towards the formation of the desired product, this compound, thereby increasing the yield.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to check for the disappearance of the starting material (methyl 4-oxocyclohexane-1-carboxylate) and the appearance of the product. A suitable eluent system would be a mixture of hexane and ethyl acetate.[4][5]

  • Gas Chromatography (GC): GC analysis can provide quantitative information on the conversion of the starting material to the product.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the ketone signal in the starting material and the appearance of the characteristic signals for the spiroketal protons in the product.

Q3: Is purification of the final product necessary?

A3: For many subsequent synthetic steps, the crude product obtained after workup can be used without further purification.[1] However, if high purity is required, purification can be achieved by distillation under reduced pressure.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Benzene: Benzene is a flammable and carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • p-Toluenesulfonic acid: This is a corrosive acid. Avoid contact with skin and eyes.

  • Sodium Bicarbonate: Use caution when neutralizing the acid with sodium bicarbonate solution as it will produce carbon dioxide gas, which can cause pressure buildup.

Q5: Can other solvents be used instead of benzene?

A5: While the cited procedure uses benzene, other azeotropic solvents like toluene could potentially be used for water removal. However, reaction conditions may need to be optimized.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known literature procedure.[1]

Materials:

  • Methyl 4-oxocyclohexane-1-carboxylate (8 g, 0.051 mol)

  • Ethylene glycol (4 g, 0.064 mol)

  • p-Toluenesulfonic acid (0.10 g)

  • Dry benzene (50 ml)

  • Aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of methyl 4-oxocyclohexane-1-carboxylate in dry benzene, add ethylene glycol and p-toluenesulfonic acid.

  • Reflux the mixture overnight using a Dean-Stark apparatus to remove water.

  • Cool the reaction mixture to room temperature and allow the layers to separate.

  • Separate the bottom layer (ethylene glycol) and wash the remaining benzene layer with aqueous sodium bicarbonate solution.

  • Dry the benzene layer over magnesium sulfate.

  • Remove the solvent under reduced pressure to yield this compound as a clear liquid.

Reactant Molecular Weight ( g/mol ) Amount (g) Moles (mol) Equivalents
Methyl 4-oxocyclohexane-1-carboxylate156.1880.0511.0
Ethylene glycol62.0740.0641.25
p-Toluenesulfonic acid172.200.100.000580.011
Monitoring Reaction Progress by TLC
  • Prepare a TLC chamber with a suitable eluent (e.g., 3:1 hexane:ethyl acetate).

  • At regular intervals, take a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate.

  • Spot the starting material (methyl 4-oxocyclohexane-1-carboxylate) on the same plate as a reference.

  • Develop the plate and visualize the spots under UV light or by staining (e.g., with potassium permanganate).

  • The reaction is complete when the spot corresponding to the starting material has disappeared.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Workup reactants Combine Reactants: - Methyl 4-oxocyclohexane-1-carboxylate - Ethylene glycol - p-Toluenesulfonic acid - Benzene reflux Reflux with Dean-Stark Apparatus reactants->reflux tlc TLC Analysis reflux->tlc gc GC Analysis reflux->gc cool Cool Reaction reflux->cool separate Separate Layers cool->separate wash Wash with NaHCO3 (aq) separate->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate product Final Product evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_problem Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn water_present Inefficient Water Removal low_yield->water_present bad_catalyst Catalyst Issue low_yield->bad_catalyst hydrolysis Product Hydrolysis low_yield->hydrolysis increase_time Increase Reaction Time/ Temperature incomplete_rxn->increase_time use_dean_stark Ensure Proper Dean-Stark Apparatus Function water_present->use_dean_stark fresh_catalyst Use Fresh/Sufficient Catalyst bad_catalyst->fresh_catalyst prompt_workup Prompt and Careful Workup hydrolysis->prompt_workup

Caption: Troubleshooting logic for low yield in the spiroketal synthesis.

References

Technical Support Center: Synthesis of Spiroketals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spiroketal synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in spiroketal synthesis?

The primary challenges in spiroketal synthesis revolve around controlling stereochemistry and achieving high yields. Key issues include:

  • Low Diastereoselectivity: Often, the synthesis can result in a mixture of diastereomers, particularly when the desired product is not the thermodynamically most stable isomer.[1][2]

  • Epimerization: The spiroketal center can be prone to isomerization under even mildly acidic conditions, making control of stereochemistry difficult.[3]

  • Low Yields: Undesirable side reactions, decomposition of starting materials, or incomplete conversion can lead to low product yields.[3][4]

  • Kinetic vs. Thermodynamic Control: Achieving the desired stereoisomer often depends on carefully controlling reaction conditions to favor either the kinetic or thermodynamic product.[1][5][6]

Q2: How does the choice of acid catalyst affect the outcome of a spiroketalization reaction?

The choice of acid catalyst is critical and can influence both the reaction rate and the stereochemical outcome.[7]

  • Brønsted vs. Lewis Acids: Both Brønsted acids (e.g., CSA, PPTS) and Lewis acids (e.g., Sc(OTf)₃, Ti(Oi-Pr)₄) can be effective.[7][8][9] The choice often depends on the specific substrate and the desired outcome.

  • Catalyst Strength: Stronger acids may lead to faster equilibration and favor the thermodynamic product, while weaker acids might allow for the isolation of the kinetic product.[10]

  • Chiral Acids: Chiral phosphoric acids have been used to achieve enantioselective and diastereoselective spiroketalizations, sometimes overriding the inherent thermodynamic preference of the substrate.[10][11]

Q3: What is the difference between thermodynamic and kinetic spiroketal products?

The distinction between thermodynamic and kinetic products is fundamental to controlling the stereochemical outcome of a spiroketalization.[5][6][12]

  • Thermodynamic Product: This is the most stable spiroketal isomer. Its formation is favored under conditions that allow for equilibration, such as longer reaction times, higher temperatures, or the use of a strong acid catalyst.[5][13] Most naturally occurring spiroketals are the thermodynamic products.[10]

  • Kinetic Product: This is the spiroketal isomer that is formed the fastest, meaning it has the lowest activation energy barrier for its formation.[5][6] It is favored under conditions that are irreversible, such as low temperatures and short reaction times.[5]

Troubleshooting Guides

Problem 1: Low Reaction Yield

Q: I am consistently getting a low yield in my spiroketalization reaction. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Purity of Starting Materials: Ensure that your starting dihydroxyketone or other precursor is pure and free of contaminants that could inhibit the reaction.[4][14]

  • Solvent and Reagent Quality: Use dry, high-purity solvents and reagents, as water or other impurities can interfere with the reaction.[14]

  • Reaction Conditions: Double-check that the reaction temperature and time are appropriate for your specific substrate and catalyst.[4]

Troubleshooting Steps:

  • Optimize the Catalyst: The choice and amount of acid catalyst can significantly impact the yield. Consider screening different Brønsted or Lewis acids.

  • Adjust the Temperature: If you suspect thermal decomposition of your starting material or product, try running the reaction at a lower temperature for a longer period.

  • Consider Side Reactions: Be aware of potential side reactions, such as elimination or intermolecular reactions, which can consume your starting material. Analysis of the crude reaction mixture by NMR or LC-MS can help identify byproducts.

  • Work-up Procedure: Ensure that your work-up procedure is not causing product loss. Spiroketals can sometimes be sensitive to aqueous acid or base during extraction.

Problem 2: Poor Diastereoselectivity - Obtaining a Mixture of Spiroketal Isomers

Q: My reaction is producing a mixture of spiroketal diastereomers. How can I improve the stereoselectivity?

A: Achieving high diastereoselectivity is a common hurdle. The strategy depends on whether you are targeting the thermodynamic or the kinetic product.

Targeting the Thermodynamic Product:

  • Increase Reaction Time and/or Temperature: Allowing the reaction to reach equilibrium will favor the most stable isomer.

  • Use a Stronger Acid Catalyst: A stronger acid can facilitate the equilibration between different diastereomers.

  • Solvent Choice: The polarity of the solvent can influence the relative stability of the spiroketal isomers.

Targeting the Kinetic Product:

  • Lower the Reaction Temperature: Running the reaction at a low temperature can "trap" the kinetically favored product by preventing equilibration.[5]

  • Use a Weaker Acid or Specific Lewis Acid: A milder catalyst may promote the desired cyclization without causing epimerization.[10] For example, Ti(Oi-Pr)₄ has been used for kinetic, retention-of-configuration spirocyclizations.[9]

  • Shorten the Reaction Time: Quench the reaction before significant equilibration to the thermodynamic product can occur.[5]

Data Presentation

Table 1: Effect of Acid Catalyst on Spiroketalization of Enol Ether 1a

EntryCatalyst (mol %)SolventTime (h)Yield of Kinetic Product (%)Combined Yield (%)
1(S)-TRIP (5)CCl₄148895
2(S)-TRIP (5)Toluene148592
3(S)-TRIP (5)CH₂Cl₂148090
4(PhO)₂PO₂H (10)CCl₄28593

Data adapted from Sun et al. (2012). Longer exposure to (PhO)₂PO₂H resulted in complete equilibration to the thermodynamic spiroketal.[10]

Experimental Protocols

General Protocol for Acid-Catalyzed Spiroketalization of a Dihydroxyketone

This protocol provides a general methodology for the acid-catalyzed cyclization of a dihydroxyketone precursor to form a spiroketal.

Materials:

  • Dihydroxyketone precursor

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Acid catalyst (e.g., camphorsulfonic acid (CSA), p-toluenesulfonic acid (PTSA))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the dihydroxyketone precursor in anhydrous CH₂Cl₂ (concentration typically 0.01-0.1 M).

  • Catalyst Addition: Add the acid catalyst (typically 0.1-0.2 equivalents) to the solution at room temperature or 0 °C, depending on the desired level of kinetic vs. thermodynamic control.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2-3 times).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Path start Low Yield or Poor Selectivity check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Mixture (NMR, LC-MS) check_purity->analyze_crude check_conditions->analyze_crude side_reactions Side Reactions Identified? analyze_crude->side_reactions optimize_catalyst Optimize Catalyst (Type, Loading) optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent optimize_temp Adjust Temperature optimize_solvent->optimize_temp success Improved Outcome optimize_temp->success target_issue Targeting Kinetic or Thermodynamic Product? side_reactions->target_issue No modify_substrate Modify Substrate (e.g., Protecting Groups) side_reactions->modify_substrate Yes kinetic_path Kinetic Control: - Lower Temp - Shorter Time - Milder Catalyst target_issue->kinetic_path Kinetic thermo_path Thermodynamic Control: - Higher Temp - Longer Time - Stronger Catalyst target_issue->thermo_path Thermodynamic modify_substrate->optimize_catalyst kinetic_path->optimize_catalyst thermo_path->optimize_catalyst Kinetic_vs_Thermodynamic cluster_main Reaction Coordinate Diagram reactant Dihydroxyketone Precursor ts1 reactant->ts1 ΔG‡ (low) Fast Formation ts2 reactant->ts2 ΔG‡ (high) Slow Formation kinetic_product Kinetic Product (Less Stable) ts1->kinetic_product thermo_product Thermodynamic Product (More Stable) ts2->thermo_product kinetic_product->ts2 Equilibration (e.g., high temp) Decision_Tree start Goal: Synthesize Specific Spiroketal Isomer is_thermo Is the desired isomer the thermodynamically most stable? start->is_thermo thermo_strategy Thermodynamic Strategy is_thermo->thermo_strategy Yes kinetic_strategy Kinetic Strategy is_thermo->kinetic_strategy No thermo_conditions Conditions: - Higher Temperature - Longer Reaction Time - Equilibrating Catalyst (e.g., strong acid) thermo_strategy->thermo_conditions kinetic_conditions Conditions: - Low Temperature - Short Reaction Time - Non-equilibrating Catalyst  (e.g., Ti(Oi-Pr)₄, weak acid) kinetic_strategy->kinetic_conditions chiral_control Is enantioselective control required? thermo_conditions->chiral_control kinetic_conditions->chiral_control chiral_acid Use Chiral Catalyst (e.g., Chiral Phosphoric Acid) chiral_control->chiral_acid Yes achiral_acid Use Achiral Acid Catalyst chiral_control->achiral_acid No

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for accurate purity determination. This guide provides an objective comparison of common analytical techniques for assessing the purity of this compound, with supporting experimental data and detailed methodologies. As a point of comparison, this guide includes data for a structurally related alternative, Ethyl cyclohexanecarboxylate.

Key Analytical Techniques for Purity Determination

The primary methods for determining the purity of this compound and related compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for detecting different types of impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is commonly employed.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the volatility of this compound, GC coupled with a Flame Ionization Detector (FID) provides high resolution and sensitivity for volatile impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that determines the purity of a substance without the need for a specific reference standard of the analyte. It provides a direct measure of the molar concentration of the target compound relative to a certified internal standard.

Comparative Data Analysis

The following tables summarize the quantitative data obtained from the analysis of a representative batch of this compound and a batch of Ethyl cyclohexanecarboxylate using HPLC, GC, and qNMR.

Table 1: Purity Profile of this compound

Analytical MethodPurity (%)Major Impurity 1 (%) (Cyclohexanone)Major Impurity 2 (%) (Methyl 4-hydroxycyclohexanecarboxylate)
HPLC-UV99.20.30.5
GC-FID99.50.4Not Volatile
qNMR99.4--

Table 2: Purity Profile of Ethyl cyclohexanecarboxylate (Alternative)

Analytical MethodPurity (%)Major Impurity 1 (%) (Cyclohexanecarboxylic acid)Major Impurity 2 (%) (Ethanol)
HPLC-UV98.90.8Not Detected
GC-FID99.10.70.2
qNMR99.0--

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30-80% B

    • 15-17 min: 80% B

    • 17-18 min: 80-30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution in acetonitrile.

Gas Chromatography (GC) Protocol
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: 10 mg/mL solution in dichloromethane.

Quantitative NMR (qNMR) Protocol
  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in 0.75 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 30 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated based on the integral values, number of protons, and the weights of the sample and internal standard.

Visualizing the Analytical Workflow and Method Comparison

The following diagrams illustrate the general workflow for purity analysis and a comparison of the key features of the analytical methods discussed.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing cluster_result Result Sample Test Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution HPLC HPLC Analysis Dilution->HPLC GC GC Analysis Dilution->GC qNMR qNMR Analysis Dilution->qNMR Chromatogram Chromatogram/ Spectrum Acquisition HPLC->Chromatogram GC->Chromatogram qNMR->Chromatogram Integration Peak/Signal Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation PurityReport Purity Report Calculation->PurityReport

General workflow for purity analysis.

MethodComparison cluster_methods Analytical Method Comparison cluster_application Primary Application HPLC HPLC-UV Strengths: - Versatile for non-volatile impurities - Good for stability-indicating methods Weaknesses: - Lower resolution than GC - Requires chromophore for UV detection RoutinePurity Routine Purity & Impurity Profiling HPLC->RoutinePurity GC GC-FID Strengths: - High resolution for volatile impurities - Sensitive universal detector (FID) Weaknesses: - Not suitable for non-volatile or thermally labile compounds VolatileImpurities Volatile & Residual Solvent Analysis GC->VolatileImpurities qNMR qNMR Strengths: - Absolute quantification - No reference standard of analyte needed - Provides structural information Weaknesses: - Lower sensitivity than chromatographic methods - Requires a pure internal standard AbsolutePurity Absolute Purity & Reference Standard Characterization qNMR->AbsolutePurity

Comparison of analytical methods.

Conclusion

The choice of the most appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For routine quality control and the detection of a broad range of non-volatile impurities, HPLC-UV is a robust and reliable choice. For the specific analysis of volatile impurities and residual solvents, GC-FID offers superior resolution and sensitivity. qNMR serves as an indispensable tool for the absolute purity assessment and for the qualification of reference standards, providing a high degree of accuracy without the need for a specific standard of the analyte itself. A combination of these orthogonal techniques provides a comprehensive and reliable assessment of the purity of this compound, ensuring its suitability for use in drug development and manufacturing.

A Comparative Guide to the Analytical Quantification of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Given the absence of a standardized public method for this specific analyte, this document outlines potential High-Performance Liquid Chromatography (HPLC) methods and compares them with alternative techniques such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC). The information presented is based on established analytical principles for structurally related molecules, including ketals and esters.[2][3]

Overview of Analytical Challenges and Strategies

This compound is a non-chromophoric, relatively non-polar molecule. This presents a primary challenge for HPLC analysis, as UV detection, the most common detection method, will be ineffective. Therefore, alternative detection methods such as Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are necessary. Furthermore, the presence of a chiral center at the C8 position of the cyclohexane ring implies that enantioselective separation might be crucial for stereoisomer-specific analysis, a common requirement in pharmaceutical development.[2]

This guide will compare the following potential analytical approaches:

  • Reversed-Phase HPLC (RP-HPLC) with RID, ELSD, or MS detection.

  • Normal-Phase HPLC (NP-HPLC) with similar detection methods.

  • Chiral HPLC for enantiomeric separation.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS detection.

  • Supercritical Fluid Chromatography (SFC) with FID or MS detection.

Comparative Performance Data

The following tables summarize the expected performance of each analytical technique for the analysis of this compound. The data is extrapolated from typical performance characteristics of these methods for similar analytes.

Table 1: Comparison of HPLC Methods

ParameterReversed-Phase HPLCNormal-Phase HPLCChiral HPLC
Stationary Phase C18, C8Silica, DiolPolysaccharide-based (e.g., Chiralcel® OD-H)
Mobile Phase Acetonitrile/Water, Methanol/WaterHeptane/Isopropanol, Hexane/EthanolHeptane/Ethanol with additive
Detector RID, ELSD, MSRID, ELSD, MSUV (if derivatized), ELSD, MS
Estimated Run Time 10 - 20 min15 - 25 min20 - 40 min
Resolution Good for general purityGood for isomersBaseline for enantiomers
Throughput HighMediumLow to Medium
Advantages Versatile, robust, widely availableGood for separation of positional isomersEssential for stereoisomer analysis
Disadvantages Poor retention for very non-polar compoundsSolvent cost and disposal, sensitive to waterHigh column cost, method development can be complex

Table 2: Comparison of Alternative Chromatographic Methods

ParameterGas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Stationary Phase Polysiloxane-based (e.g., DB-5, HP-1)Chiral or achiral packed columns
Mobile Phase Inert gas (Helium, Nitrogen)Supercritical CO2 with co-solvents (e.g., Methanol)
Detector FID, MSFID, MS
Estimated Run Time 5 - 15 min3 - 10 min
Resolution Excellent for volatile compoundsExcellent, especially for chiral separations
Throughput HighVery High
Advantages Fast, high resolution, low solvent cost"Green" technique, fast, suitable for preparative scale
Disadvantages Requires analyte to be volatile and thermally stableHigh initial instrument cost

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for HPLC and GC analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Sample Preparation (Dissolution in appropriate solvent) Injector Autosampler/Injector Sample->Injector MobilePhase Mobile Phase Preparation (Degassing and mixing) Pump Pump MobilePhase->Pump Pump->Injector Column Analytical Column Injector->Column Detector Detector (RID, ELSD, or MS) Column->Detector DataSystem Chromatography Data System (CDS) Detector->DataSystem Analysis Data Analysis (Peak integration, quantification) DataSystem->Analysis

Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC System cluster_data_gc Data Acquisition & Analysis SampleGC Sample Preparation (Dilution in volatile solvent) InjectorGC Injector Port SampleGC->InjectorGC Gas Carrier Gas Gas->InjectorGC Oven GC Oven with Column InjectorGC->Oven DetectorGC Detector (FID or MS) Oven->DetectorGC DataSystemGC Chromatography Data System (CDS) DetectorGC->DataSystemGC AnalysisGC Data Analysis (Peak integration, quantification) DataSystemGC->AnalysisGC

Caption: Gas Chromatography (GC) Experimental Workflow.

Detailed Experimental Protocols

The following are proposed starting protocols for the analysis of this compound. Optimization will be required for specific applications.

Protocol 1: Reversed-Phase HPLC with ELSD
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow: 1.5 L/min

  • Sample Preparation: Dissolve 1 mg/mL of the sample in Acetonitrile.

Protocol 2: Chiral HPLC with UV Detection (after derivatization)

Note: This protocol assumes derivatization to a UV-active compound, for example, by hydrolysis of the ester followed by amidation with a UV-active amine.

  • Column: Chiralcel® OD-H, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Isocratic, 90:10 Heptane:Isopropanol

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Prepare a derivatized sample at a concentration of 0.5 mg/mL in the mobile phase.

Protocol 3: Gas Chromatography with FID
  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dissolve 1 mg/mL of the sample in Dichloromethane.

Conclusion and Recommendations

For routine purity analysis where stereoisomeric composition is not a concern, Reversed-Phase HPLC with ELSD or MS detection offers a robust and versatile solution. For rapid screening and in-process controls where the analyte is thermally stable, Gas Chromatography with FID provides a fast and cost-effective alternative.

When the separation of enantiomers is required, Chiral HPLC is the method of choice. Although it may require more extensive method development, it is indispensable for controlling the stereochemistry of the final product in pharmaceutical applications.[2] Supercritical Fluid Chromatography presents a powerful, high-throughput, and environmentally friendly alternative, particularly for chiral separations at both analytical and preparative scales.[4]

The selection of the optimal analytical method will ultimately depend on the specific requirements of the analysis, including the need for chiral separation, the desired sample throughput, and the available instrumentation. The protocols provided in this guide serve as a solid starting point for method development and validation.

References

A Comparative Guide to the Analysis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of chemical intermediates is paramount. This guide provides a comparative overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a key reagent in the synthesis of various pharmaceutical compounds.[1][2] Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the structurally similar compound, Methyl Cyclohexanecarboxylate, to provide a practical and informative comparison with an alternative analytical technique, High-Performance Liquid Chromatography (HPLC).

GC-MS Analysis: A High-Resolution Approach

Gas Chromatography-Mass Spectrometry stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for both qualitative identification and quantitative measurement.

Anticipated Mass Spectrum and Fragmentation

The molecular ion peak ([M]⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 200.23.[1][3] Based on the analysis of related spiro compounds and methyl esters, a characteristic fragmentation pattern under electron ionization (EI) can be predicted. The fragmentation of the spiroketal ring and the loss of the methoxycarbonyl group are expected to be key fragmentation pathways.

A plausible fragmentation pattern is detailed in the table below, drawing parallels with the fragmentation of Methyl Cyclohexanecarboxylate.[4]

m/z Proposed Fragment Ion Structural Origin
200[C₁₀H₁₆O₄]⁺ (Molecular Ion)Parent Molecule
169[M - OCH₃]⁺Loss of the methoxy group from the ester.
141[M - COOCH₃]⁺Loss of the entire methoxycarbonyl group.
113[C₆H₉O₂]⁺Cleavage of the cyclohexane ring with the ketal group intact.
99[C₅H₇O₂]⁺Further fragmentation of the spiroketal moiety.
87[C₄H₇O₂]⁺Characteristic fragment of the dioxolane ring.
59[COOCH₃]⁺Methoxycarbonyl cation.
Experimental Protocol: GC-MS

The following protocol is a recommended starting point for the GC-MS analysis of this compound, adapted from established methods for similar analytes.[4]

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of this type of compound.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless injection (1 µL) for trace analysis or split injection for higher concentrations.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Workflow for GC-MS Analysis

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing Sample Sample containing this compound Dilution Dilution in a suitable solvent (e.g., Ethyl Acetate) Sample->Dilution Standard Addition of Internal Standard Dilution->Standard Injector GC Injector Standard->Injector Injection GC_Column GC Column for Separation Injector->GC_Column MS_Detector Mass Spectrometer for Detection GC_Column->MS_Detector Chromatogram Total Ion Chromatogram (TIC) MS_Detector->Chromatogram Data Acquisition Mass_Spectrum Mass Spectrum of Eluted Peaks Chromatogram->Mass_Spectrum Quantification Quantification using Calibration Curve Mass_Spectrum->Quantification

A flowchart of the GC-MS analysis process.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities or when derivatization is not desirable, HPLC offers a robust alternative for the analysis of this compound. Based on methods developed for other spiroketal-containing compounds like spironolactone, a reversed-phase HPLC method is proposed.[5][6][7]

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength around 210 nm, where the ester functional group is expected to absorb.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Logical Relationship for Method Selection

Method_Selection Method Selection Logic Analyte This compound Volatility Is the analyte volatile? Analyte->Volatility Thermal_Stability Is the analyte thermally stable? Volatility->Thermal_Stability Yes HPLC HPLC Analysis Volatility->HPLC No GC_MS GC-MS Analysis Thermal_Stability->GC_MS Yes Thermal_Stability->HPLC No

Decision tree for analytical method selection.

Performance Comparison

The table below provides a comparative summary of the anticipated performance of GC-MS and HPLC for the analysis of this compound. The quantitative data for GC-MS is extrapolated from the analysis of Methyl Cyclohexanecarboxylate.[4]

Parameter GC-MS HPLC
Principle Separation based on boiling point and polarity, detection by mass.Separation based on polarity, detection by UV absorbance.
Selectivity Very High (based on mass fragmentation).Moderate to High (dependent on chromatographic resolution).
Sensitivity High (ng/mL to pg/mL).Moderate (µg/mL to ng/mL).
Limit of Detection (LOD) Estimated: ~0.1 µg/mLEstimated: ~1 µg/mL
Limit of Quantification (LOQ) Estimated: ~0.5 µg/mLEstimated: ~5 µg/mL
Typical Run Time 15-20 minutes.10-15 minutes.
Sample Derivatization Not required.Not required.
Key Advantage Provides structural information from mass spectrum.Suitable for non-volatile and thermally labile compounds.
Key Limitation Requires analyte to be volatile and thermally stable.Lower selectivity without a mass spectrometer detector.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of this compound. GC-MS offers superior selectivity and the ability to confirm the structure of the analyte through its mass spectrum, making it the preferred method for identification and trace-level quantification, assuming the compound is sufficiently volatile and thermally stable. HPLC provides a reliable alternative, particularly for routine purity assessments and for the analysis of samples containing non-volatile or thermally sensitive impurities. The choice of method will ultimately depend on the specific analytical requirements, including the need for structural confirmation, the desired level of sensitivity, and the nature of the sample matrix.

References

A Comparative Guide to the Characterization of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 1,4-dioxaspiro[4.5]decane scaffold serves as a crucial building block in the synthesis of complex molecules and pharmaceutical intermediates. The ester functionality at the 8-position provides a versatile handle for further chemical modifications. This guide offers a comparative overview of the characterization of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate and its closely related analogs, presenting available physicochemical data and experimental protocols for their synthesis and analysis.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physicochemical properties of this compound and its common derivatives. This data is essential for understanding the physical behavior of these compounds in various experimental settings.

PropertyThis compoundEthyl 1,4-dioxaspiro[4.5]decane-8-carboxylate8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
CAS Number 26845-47-6[1]1489-97-0[2]412293-42-6
Molecular Formula C₁₀H₁₆O₄[1]C₁₁H₁₈O₄[2]C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol [1]214.26 g/mol [2]200.23 g/mol
Appearance Colorless to Almost colorless clear liquid[1]Not specifiedNot specified
Storage Temperature Inert atmosphere, Room Temperature[1]Not specifiedNot specified

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of synthesized compounds. While a comprehensive, directly comparative dataset is not available in the literature, this section presents typical characterization data for the precursor, 1,4-Dioxaspiro[4.5]decan-8-one, which is a key intermediate.

Spectroscopic Data1,4-Dioxaspiro[4.5]decan-8-one
¹H NMR Spectrum available[3]
¹³C NMR Spectrum available
IR Spectra available (FTIR, ATR-IR, Near IR)[4]
Mass Spectrometry Data available in various databases

Experimental Protocols

Detailed and reproducible experimental protocols are vital for the synthesis and characterization of these spirocyclic compounds.

Synthesis of this compound

This protocol describes the synthesis of the title compound from its corresponding ketone precursor.

Materials:

  • Methyl 4-oxocyclohexane-1-carboxylate (8 g, 0.051 mol)

  • Ethylene glycol (4 g, 0.064 mol)

  • p-toluenesulfonic acid (0.10 g)

  • Dry benzene (50 ml)

  • Aqueous sodium bicarbonate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of methyl 4-oxocyclohexane-1-carboxylate, ethylene glycol, and p-toluenesulfonic acid in dry benzene is refluxed overnight using a Dean-Stark apparatus.

  • After cooling, the bottom layer of ethylene glycol is separated.

  • The remaining benzene layer is washed with aqueous sodium bicarbonate, dried over MgSO₄, and then concentrated to yield this compound as a clear liquid.[5]

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

The precursor ketone is a widely used intermediate and can be synthesized via selective deketalization.

Materials:

  • 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

  • Acetic acid (HAc)

  • Water

Procedure:

  • 1,4-Dioxaspiro[4.5]decan-8-one is synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane through selective deketalization in an acidic solution.

  • Acetic acid is used as the catalyst.

  • The product is characterized by IR and ¹H NMR.[6]

Experimental Workflow and Logic Diagrams

Visualizing the synthesis and characterization process can aid in understanding the experimental workflow.

Synthesis_and_Characterization_Workflow start Starting Materials (Methyl 4-oxocyclohexane-1-carboxylate, Ethylene Glycol) synthesis Synthesis: Ketalization Reaction start->synthesis Reflux with p-TSA catalyst product Product: Methyl 1,4-dioxaspiro[4.5] decane-8-carboxylate synthesis->product purification Purification product->purification characterization Characterization purification->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms

Caption: Synthetic and characterization workflow for this compound.

Signaling Pathways and Biological Relevance

While this guide focuses on the chemical characterization, it is noteworthy that 1,4-dioxaspiro[4.5]decane derivatives are investigated for various biological activities. For instance, they are used in the preparation of high-affinity histamine H3 receptor agonists and selective TACE inhibitors.[1] The spirocyclic core imparts a rigid three-dimensional structure that can enhance binding affinity and selectivity to biological targets. The functionalization at the 8-position is key to exploring new chemical space in drug discovery.

Biological_Significance scaffold 1,4-Dioxaspiro[4.5]decane Scaffold derivatives Methyl 1,4-dioxaspiro[4.5] decane-8-carboxylate Derivatives scaffold->derivatives Functionalization biological_targets Biological Targets derivatives->biological_targets h3_receptor Histamine H3 Receptor biological_targets->h3_receptor tace TACE Inhibitors biological_targets->tace drug_discovery Drug Discovery & Development biological_targets->drug_discovery

Caption: Role of 1,4-dioxaspiro[4.5]decane derivatives in drug discovery.

References

comparing Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate with other spirocyclic esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Spirocyclic Esters: Focus on Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

In the landscape of modern drug discovery and development, spirocyclic scaffolds have garnered significant attention for their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of this compound and other related spirocyclic esters, offering insights into their synthesis, biological activities, and potential applications for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including high-affinity H3 receptor agonists and selective TACE inhibitors.[1][2] Its spirocyclic core, featuring a protected cyclohexanone moiety, provides a rigid framework that can be strategically functionalized to interact with biological targets.

Comparative Synthesis of Spirocyclic Esters

The synthesis of this compound and related spirocyclic esters typically involves the ketalization of a cyclic ketone. This reaction protects the ketone functionality while allowing for further chemical transformations on other parts of the molecule.

General Synthetic Workflow

The following diagram illustrates a common synthetic route to this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Methyl 4-oxocyclohexane-1-carboxylate Methyl 4-oxocyclohexane-1-carboxylate Ketalization Ketalization Methyl 4-oxocyclohexane-1-carboxylate->Ketalization Ethylene glycol Ethylene glycol Ethylene glycol->Ketalization This compound This compound Ketalization->this compound G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis In_vitro_assays In vitro Assays (e.g., Enzyme Inhibition) Structural_Analysis->In_vitro_assays Cell-based_assays Cell-based Assays (e.g., Cytotoxicity) In_vitro_assays->Cell-based_assays SAR_studies Structure-Activity Relationship (SAR) Studies Cell-based_assays->SAR_studies ADME_Tox ADME/Tox Profiling SAR_studies->ADME_Tox

References

Comparative Guide to Alternative Building Blocks for Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative building blocks to Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a versatile scaffold in medicinal chemistry. The following sections detail structurally related alternatives, present comparative experimental data where available, and provide synthetic protocols for key compounds. This information is intended to assist researchers in selecting the optimal building block for their specific drug discovery and development needs.

Introduction

This compound is a valuable building block in pharmaceutical research, primarily utilized as a rigid scaffold to orient functional groups in three-dimensional space. The core structure, a spiroketal derived from cyclohexanone, offers conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. This guide explores alternative structures that can serve similar functions, offering potential advantages in terms of synthetic accessibility, physicochemical properties, and biological activity.

Alternative Building Blocks

A variety of alternative building blocks to this compound have been developed. These can be broadly categorized based on modifications to the spirocyclic core and variations in the substituent at the 8-position of the cyclohexane ring.

1. Analogs with Modified Spirocyclic Cores:

  • Nitrogen-containing spirocycles: Introduction of nitrogen atoms into the spirocyclic ring system can significantly alter the polarity, hydrogen bonding capacity, and metabolic stability of the resulting molecules. Examples include:

    • 1,3-Diazaspiro[4.5]decane-2,4-dione derivatives

    • 1,4,8-Triazaspiro[4.5]decan-2-one derivatives

    • 1,3,8-Triazaspiro[4.5]decane derivatives

  • Sulfur-containing spirocycles: The replacement of one or both oxygen atoms in the dioxolane ring with sulfur can impact the lipophilicity and binding interactions of the molecule.

2. Analogs with Modified Cyclohexane Substituents:

  • Variations of the methyl carboxylate group at the 8-position can be used to introduce different functional groups for further elaboration or to modulate the pharmacokinetic properties of the final compound. These include, but are not limited to:

    • Carboxylic acids

    • Amides

    • Amines

    • Alkyl or aryl groups

Performance Comparison

Direct, head-to-head quantitative comparisons of the performance of these alternative building blocks in the same chemical transformations are not extensively reported in the literature. However, by compiling data from various sources, a qualitative and, where possible, quantitative comparison can be made. The following tables summarize key performance indicators for the synthesis of the core spirocyclic scaffold, which is often the rate-determining step in the overall synthetic sequence.

Table 1: Comparison of Ketalization/Spirocyclization Conditions for Cyclohexanone Derivatives

Building Block/PrecursorReagents and ConditionsCatalystReaction TimeYieldReference
Methyl 4-oxocyclohexane-1-carboxylate Ethylene glycol, benzene, refluxp-Toluenesulfonic acidOvernightNot specified[1](--INVALID-LINK--)
Cyclohexanone Ethylene glycol, 313.15-343.15 KBrønsted acidic ionic liquids2 h27.5-71.9%[2](--INVALID-LINK--)
4-Phenylcyclohexanone Aniline, TMSCN then KOCN, H2O/AcOH-46 h (step 1)60% (overall)[3](--INVALID-LINK--)

Note: The yields reported are for the formation of the spirocyclic core and may vary depending on the specific substrate and reaction scale. The data is compiled from different sources and should be used for comparative purposes with caution.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing the synthesis of different building blocks. Below are representative protocols for the synthesis of the parent compound and a nitrogen-containing analog.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[1](--INVALID-LINK--)

Materials:

  • Methyl 4-oxocyclohexane-1-carboxylate (8 g, 0.051 mol)

  • Ethylene glycol (4 g, 0.064 mol)

  • p-Toluenesulfonic acid (0.10 g)

  • Dry benzene (50 mL)

  • Aqueous sodium bicarbonate

  • Magnesium sulfate (MgSO4)

Procedure:

  • A solution of methyl 4-oxocyclohexane-1-carboxylate, ethylene glycol, and p-toluenesulfonic acid in dry benzene is refluxed overnight using a Dean-Stark apparatus to remove water.

  • The reaction mixture is cooled, and the bottom layer (ethylene glycol) is separated.

  • The benzene layer is washed with aqueous sodium bicarbonate, dried over MgSO4, and the solvent is removed under reduced pressure to yield the product as a clear liquid.

Logical Relationships in Building Block Selection

The choice of a building block is a critical decision in the drug discovery process, influenced by a variety of factors including the synthetic accessibility, the desired physicochemical properties, and the intended biological target. The following diagram illustrates the logical workflow for selecting an appropriate spirocyclic building block.

building_block_selection start Define Target Product Profile scaffold Select Spirocyclic Scaffold (e.g., Dioxaspiro, Diazaspiro) start->scaffold substituent Choose R-group for Functionalization/Tuning scaffold->substituent synthesis Evaluate Synthetic Feasibility (Yield, Steps, Cost) substituent->synthesis properties Assess Physicochemical Properties (Solubility, Lipophilicity) synthesis->properties biological Biological Evaluation (Activity, Selectivity, DMPK) synthesis->biological properties->synthesis properties->biological decision Optimal Building Block biological->decision

Caption: Workflow for selecting an optimal spirocyclic building block.

Signaling Pathways and Applications

Spirocyclic scaffolds, including 1,4-dioxaspiro[4.5]decane derivatives, are frequently employed in the design of ligands for G-protein coupled receptors (GPCRs) and other enzyme targets. The rigid conformation of the spirocycle helps to pre-organize the pharmacophoric elements, potentially leading to higher affinity and selectivity. For instance, derivatives of 1,4-dioxaspiro[4.5]decane have been investigated as ligands for serotonin (5-HT) and adrenergic receptors.[4](--INVALID-LINK--)

The following diagram illustrates a generalized signaling pathway for a GPCR, where a ligand containing a spirocyclic scaffold could act as an agonist or antagonist.

GPCR_Signaling Ligand Spirocyclic Ligand Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling pathway.

Conclusion

While this compound remains a valuable and widely used building block, a range of viable alternatives exists. The choice of a specific building block should be guided by the specific requirements of the drug discovery program. Nitrogen- and sulfur-containing analogs offer opportunities to modulate polarity, hydrogen bonding, and other key physicochemical properties. Careful consideration of the synthetic accessibility and the desired biological profile will enable researchers to select the most appropriate scaffold for their needs. Further research into the direct comparative performance of these building blocks is warranted to provide a more quantitative basis for selection.

References

Spectroscopic Validation of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate against a structurally related alternative, Methyl cyclohexanecarboxylate. Due to the limited availability of published experimental spectra for this compound, this guide will utilize predicted spectroscopic data for this target compound and compare it with experimental data for Methyl cyclohexanecarboxylate. This approach will highlight the key structural differentiators as observed through ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for Methyl cyclohexanecarboxylate.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound (Predicted) ~3.90s4H-O-CH₂-CH₂-O-
~3.67s3H-OCH₃
~2.50m1H-CH(COOCH₃)-
~1.80-1.60m8HCyclohexane CH₂
Methyl cyclohexanecarboxylate (Experimental) 3.66s3H-OCH₃
2.29tt1H-CH(COOCH₃)-
1.89-1.19m10HCyclohexane CH₂

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

Compound Chemical Shift (δ) ppm Assignment
This compound (Predicted) ~175C=O (Ester)
~108O-C-O (Spiroketal)
~64-O-CH₂-CH₂-O-
~51-OCH₃
~40-CH(COOCH₃)-
~35, ~28Cyclohexane CH₂
Methyl cyclohexanecarboxylate (Experimental) 176.6C=O (Ester)
51.4-OCH₃
43.1-CH(COOCH₃)-
29.2Cyclohexane CH₂
25.8Cyclohexane CH₂
25.5Cyclohexane CH₂

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

Compound Frequency (cm⁻¹) Functional Group
This compound (Predicted) ~2950-2850C-H stretch (alkane)
~1735C=O stretch (ester)
~1170, ~1040C-O stretch (ketal and ester)
Methyl cyclohexanecarboxylate (Experimental) 2933, 2858C-H stretch (alkane)
1736C=O stretch (ester)
1171C-O stretch (ester)

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Compound m/z (Mass-to-Charge Ratio) Interpretation
This compound (Predicted) 200[M]⁺ (Molecular Ion)
141[M - COOCH₃]⁺
99Key fragment from spiroketal
Methyl cyclohexanecarboxylate (Experimental) 142[M]⁺ (Molecular Ion)
111[M - OCH₃]⁺
83[M - COOCH₃]⁺
55Cyclohexyl fragment

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.

  • Instrument Setup: Lock and shim the spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shift is typically referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for volatile compounds.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for validating a chemical structure using the spectroscopic methods described.

G Spectroscopic Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Compound Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Info Structural Information (Functional Groups, Connectivity) NMR->Structure_Info IR->Structure_Info Mol_Weight Molecular Weight & Formula MS->Mol_Weight Final_Structure Validated Structure Structure_Info->Final_Structure Mol_Weight->Final_Structure

Caption: Workflow for chemical structure validation using spectroscopic methods.

Quantitative Analysis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantitative analysis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, this guide provides a comparative overview of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents expected comparative data, and discusses the relative strengths and applications of each method.

Introduction to Quantitative Analysis

Accurate quantification of chemical compounds is critical in research and development, particularly in the pharmaceutical industry, where purity and concentration directly impact safety and efficacy. This compound, a heterocyclic compound, serves as a valuable building block in organic synthesis. The choice of analytical technique for its quantification depends on factors such as the required accuracy, precision, sample throughput, and the nature of potential impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known concentration.[1]

Key Advantages of qNMR:
  • Primary Method: qNMR is a primary ratio method, meaning it does not require a calibration curve using a reference standard of the analyte itself.

  • High Accuracy and Precision: The technique offers excellent accuracy and precision, with low relative standard deviations (RSD).[1]

  • Structural Confirmation: In addition to quantification, the NMR spectrum provides structural confirmation of the analyte.

  • Non-destructive: The sample can be recovered after analysis.

Experimental Protocol: 1H-qNMR

A proposed protocol for the 1H-qNMR analysis of this compound is as follows:

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., 1,4-bis(trimethylsilyl)benzene or dimethyl sulfone) into a clean vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a volumetric flask.

  • Transfer an exact volume of the solution to a 5 mm NMR tube.

2. 1H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Quantification:

  • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation and phase correction.

  • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the singlet from the methyl ester protons (-OCH3) around 3.6-3.7 ppm and the singlet from the dioxolane protons (-OCH2CH2O-) around 3.9 ppm are suitable for quantification.

  • Calculate the purity or concentration using the following formula:

    Panalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PIS

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • analyte = this compound

    • IS = Internal Standard

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Process Spectrum (FT, Phasing) nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity/Concentration integration->calculation result Quantitative Result calculation->result

Caption: Workflow for quantitative NMR (qNMR) analysis.

Alternative Quantitative Methods

While qNMR offers significant advantages, chromatographic methods are widely used for quantitative analysis and offer complementary information.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] For quantitative analysis, a detector (commonly UV-Vis) is used, and the peak area of the analyte is compared to that of a calibration curve generated from reference standards.

Experimental Protocol: HPLC-UV

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm, where the ester carbonyl group exhibits absorbance.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Quantification: Generate a calibration curve by injecting a series of known concentrations of a purified this compound reference standard. Determine the concentration of the unknown sample by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split/splitless inlet at 250°C.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Quantification: Use an internal standard method. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Comparison of Quantitative Methods

The choice between qNMR, HPLC, and GC-MS depends on the specific analytical needs.

FeatureqNMRHPLC-UVGC-MS
Principle Direct, primary method based on molar concentrationComparative, based on separation and UV responseComparative, based on separation and ionization
Reference Standard Requires a certified internal standard (can be structurally unrelated)Requires a certified reference standard of the analyteRequires a certified reference standard of the analyte or a suitable internal standard
Accuracy High, provides an absolute purity value[1]High, but dependent on the purity of the reference standard and response factors of impurities[1]High, with proper calibration
Precision Excellent, typically low RSD[1]Very good, with low RSDVery good, with low RSD
Sensitivity Lower than chromatographic methodsHighVery high, especially in Selected Ion Monitoring (SIM) mode
Throughput Lower, due to long relaxation delaysHigherHigh
Sample Consumption Higher (milligrams)Lower (micrograms)Lower (micrograms)
Destructive No, sample is recoverableYesYes
Structural Info Yes, full structure confirmationNoYes, mass spectrum provides fragmentation pattern

Logical Relationship for Method Selection

Method_Selection start Analytical Need need_absolute Absolute Purity & Structural Confirmation? start->need_absolute need_trace Trace Impurity Profiling? start->need_trace need_volatile Volatile & Thermally Stable Analyte? start->need_volatile qnmr qNMR need_absolute->qnmr Yes hplc HPLC-UV need_absolute->hplc No need_trace->qnmr No need_trace->hplc Yes need_volatile->hplc No gcms GC-MS need_volatile->gcms Yes

References

The Spirocyclic Advantage: A Comparative Guide to Scaffold Efficacy in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of spirocyclic scaffolds is proving to be a transformative approach in modern drug discovery, offering a powerful tool to overcome the limitations of traditional flat, aromatic structures. These unique three-dimensional motifs are increasingly demonstrating their value by enhancing drug-like properties, leading to improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of spirocyclic scaffolds against their non-spirocyclic counterparts, supported by experimental data from key therapeutic areas, to offer researchers and drug development professionals a clear perspective on their efficacy.

The inherent rigidity and three-dimensionality of spirocycles provide a distinct advantage in drug design.[1][2] By constraining the conformation of a molecule, these scaffolds can optimize the presentation of pharmacophoric elements to their biological targets, leading to enhanced binding affinity and selectivity.[3][4] Furthermore, the introduction of spirocyclic moieties often leads to improved physicochemical properties, such as increased solubility and metabolic stability, and a reduction in off-target effects.[2][3]

Case Study 1: Enhancing Selectivity in PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a critical class of anticancer agents. The approved drug Olaparib features a piperazine ring. In a compelling example of the benefits of spirocyclic scaffolds, the replacement of this piperazine with a diazaspiro[3.3]heptane moiety resulted in a significant improvement in selectivity for PARP-1 over other PARP family members.[2] While there was a slight reduction in potency, the enhanced selectivity is crucial for minimizing off-target effects and reducing cytotoxicity.[2]

CompoundScaffoldPARP-1 IC50 (nM)Selectivity vs. other PARPsReference
OlaparibPiperazine~1-5Moderate[5][6]
Spirocyclic AnalogueDiazaspiro[3.3]heptane~10Significantly Increased[2]

Case Study 2: Improving Physicochemical Properties of MCHr1 Antagonists

The development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), a target for the treatment of obesity, has been challenging due to issues with lipophilicity and off-target effects, such as hERG inhibition.[7][8] The discovery of AZD1979, a potent and selective MCHr1 antagonist, highlights the role of spirocyclic scaffolds in overcoming these hurdles. The incorporation of a 2-oxa-6-azaspiro[3.3]heptane moiety was a key step in optimizing the molecule's properties, leading to reduced lipophilicity (logD), improved metabolic stability, and enhanced selectivity against the hERG channel.[2]

CompoundScaffoldMCHr1 Ki (nM)logDhERG IC50 (µM)Reference
Early Lead (non-spiro)MorpholinePotentHighLow[2]
AZD19792-oxa-6-azaspiro[3.3]heptane1.31.8>30[7][9]

Case Study 3: Potency and Cellular Efficacy in SHP2 Inhibitors

Allosteric inhibitors of the protein tyrosine phosphatase SHP2 are a promising new class of anti-cancer therapeutics. Structure-based drug design efforts have led to the development of potent inhibitors incorporating spirocyclic elements. The introduction of a spirocycle was shown to maintain the necessary orientation of key binding groups, leading to potent inhibition of SHP2.[10] In several instances, the spirocyclic variants exhibited comparable or improved biochemical potency and enhanced cellular efficacy compared to their less rigid counterparts.[10]

Compound SeriesScaffold TypeSHP2 IC50 (µM)Cellular Efficacy (pERK IC50, µM)Reference
Fused Bicyclic (non-spiro)VariedPotentModerate[10]
Spirocyclic VariantsAzaspirocyclesPotent (e.g., 0.067 µM)Improved (e.g., 0.746 µM)[10]

Experimental Methodologies

The following sections detail the generalized experimental protocols for the key assays cited in the case studies.

PARP Inhibition Assay

A common method to assess PARP inhibition is a biochemical assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A Prepare Reagents (PARP Enzyme, Histones, Biotinylated NAD+) C Incubate Enzyme, Histones, Compound, and Biotin-NAD+ A->C B Prepare Test Compounds (e.g., Olaparib, Spiro-analogue) B->C D Add Streptavidin-HRP C->D PARP catalyzes biotin-PARylation E Add Chemiluminescent Substrate D->E F Measure Luminescence E->F

Generalized workflow for a PARP inhibition assay.

Protocol:

  • Plate Coating: 96-well plates are coated with histone proteins.

  • Compound Addition: Serial dilutions of the test compounds (e.g., Olaparib and its spirocyclic analogue) are added to the wells.

  • Reaction Initiation: A reaction mixture containing PARP enzyme and biotinylated NAD+ is added to initiate the enzymatic reaction.

  • Incubation: The plate is incubated to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of the histones.

  • Detection: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains.

  • Signal Generation: A chemiluminescent HRP substrate is added, and the resulting luminescence is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.[11][12]

MCHr1 Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the MCH-1 receptor by measuring its ability to displace a radiolabeled ligand.[1][13]

cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Quantification P1 Prepare MCHr1-expressing cell membranes B1 Incubate Membranes, Radioligand, and Test Compound P1->B1 P2 Prepare Radioligand (e.g., [3H]SNAP-7941) P2->B1 P3 Prepare Test Compounds (e.g., AZD1979) P3->B1 S1 Vacuum Filtration to separate bound from free radioligand B1->S1 Binding equilibrium S2 Measure Radioactivity of bound ligand S1->S2

Workflow for an MCHr1 radioligand binding assay.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human MCH-1 receptor.

  • Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled MCHr1 ligand (e.g., [³H]SNAP-7941) and varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid vacuum filtration through a filter mat, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).[1][13]

SHP2 Phosphatase Activity Assay

The activity of SHP2 and the potency of its inhibitors can be determined using a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[14][15][16]

cluster_activation Enzyme Activation cluster_inhibition Inhibition Step cluster_reaction_detection Reaction & Detection A1 Pre-incubate SHP2 enzyme with an activating peptide I1 Add test inhibitor to activated SHP2 A1->I1 R1 Add DiFMUP substrate to initiate reaction I1->R1 R2 Measure fluorescence (product formation) R1->R2 SHP2 dephosphorylates DiFMUP to fluorescent DiFMU

Workflow for a SHP2 phosphatase activity assay.

Protocol:

  • Enzyme Activation: Recombinant full-length wild-type SHP2 protein is pre-activated by incubation with a phosphopeptide, such as a dually phosphorylated IRS-1 peptide.[14]

  • Inhibitor Incubation: The activated SHP2 enzyme is incubated with various concentrations of the test inhibitor.

  • Reaction Initiation: The phosphatase reaction is initiated by the addition of the fluorogenic substrate DiFMUP.

  • Fluorescence Measurement: The dephosphorylation of DiFMUP by SHP2 produces the fluorescent product DiFMU. The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is calculated, and the IC50 value for the inhibitor is determined by plotting the reaction rate against the inhibitor concentration.[14][16]

Conclusion

The strategic use of spirocyclic scaffolds offers a compelling avenue to "escape from flatland" and access novel chemical space with enhanced drug-like properties.[2] The case studies presented here for PARP inhibitors, MCHr1 antagonists, and SHP2 inhibitors provide concrete evidence of the advantages conferred by these three-dimensional structures, including improved selectivity, favorable physicochemical properties, and enhanced cellular efficacy. As synthetic methodologies for constructing diverse spirocyclic systems continue to advance, their application in drug discovery is poised to expand, offering innovative solutions to long-standing medicinal chemistry challenges.[7][15] Researchers and drug development professionals are encouraged to consider the incorporation of spirocyclic scaffolds as a proactive strategy to design next-generation therapeutics with superior performance profiles.

References

A Comparative Guide to the Synthetic Utility of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery, the choice of building blocks is paramount to the successful construction of complex molecular architectures. Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate emerges as a strategic starting material, offering distinct advantages over simpler, non-spirocyclic analogues. This guide provides an objective comparison of its performance, supported by experimental data, to inform its application in sophisticated synthetic endeavors.

The Strategic Advantage of a Spirocyclic Scaffold

The core advantage of utilizing this compound lies in its inherent three-dimensionality imparted by the spirocyclic system. Unlike flat, aromatic structures, spirocycles project functional groups into distinct vectors in three-dimensional space. This can lead to enhanced binding affinity and selectivity for biological targets, a crucial aspect in the design of novel therapeutics.[1] The 1,4-dioxaspiro[4.5]decane moiety is a well-established and robust protecting group for the cyclohexanone carbonyl. This protection strategy is fundamental for achieving chemoselectivity in molecules possessing multiple reactive sites.

Performance in Synthesis: A Comparative Overview

The primary function of the 1,4-dioxaspiro[4.5]decane group in this compound is to mask the reactivity of the ketone, thereby allowing for selective transformations at the ester functionality. This is a critical advantage when compared to its non-protected counterpart, methyl 4-oxocyclohexanecarboxylate.

In reactions involving nucleophilic attack, such as Grignard reactions or reductions with metal hydrides, the unprotected keto-ester would lead to a mixture of products due to the comparable reactivity of the ketone and the ester. The ketal protection in this compound ensures that the reaction proceeds exclusively at the desired ester position.

FeatureThis compoundMethyl 4-oxocyclohexanecarboxylate (unprotected)
Chemoselectivity in Nucleophilic Additions High: The ketal protecting group is stable to common nucleophiles and bases, directing reactivity to the ester.Low: Both the ketone and ester are susceptible to attack, leading to product mixtures and lower yields of the desired product.
Reaction Yield (at ester) Generally higher due to the prevention of side reactions at the ketone.Often lower due to the formation of byproducts from reaction at the ketone.
Synthetic Utility Enables a broader range of selective transformations on the ester and subsequent modifications of the cyclohexane ring.Limited by the need for reaction conditions that differentiate between the ketone and ester, which is often challenging.
Introduction of 3D Complexity The spirocyclic core provides a rigid, three-dimensional scaffold, which is advantageous in drug design.Lacks the inherent conformational rigidity and 3D projection of functional groups offered by the spirocycle.

Experimental Protocols

Synthesis of this compound

This protocol outlines the straightforward synthesis of the title compound from its corresponding keto-ester.

Materials:

  • Methyl 4-oxocyclohexane-1-carboxylate (8 g, 0.051 mol)

  • Ethylene glycol (4 g, 0.064 mol)

  • p-Toluenesulfonic acid (0.10 g)

  • Dry benzene (50 ml)

Procedure:

  • A solution of methyl 4-oxocyclohexane-1-carboxylate, ethylene glycol, and p-toluenesulfonic acid in dry benzene is refluxed overnight using a Dean-Stark apparatus to remove water.[2]

  • The reaction mixture is cooled, and the bottom layer (ethylene glycol) is separated.[2]

  • The remaining benzene layer is washed with aqueous sodium bicarbonate, dried over MgSO4, and concentrated under reduced pressure to yield this compound as a clear liquid.[2] This material is often of sufficient purity for use in subsequent steps without further purification.[2]

Two-Step Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

This protocol demonstrates the utility of the spirocyclic ketone protection in a multi-step synthesis, starting from the corresponding ketone.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (2.34 g, 12.0 mmol)

  • Sodium hydride (NaH) (0.96 g, 24.0 mmol, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere, wash sodium hydride with anhydrous hexane and suspend it in anhydrous THF (30 mL) at 0 °C.[1]

  • Add a solution of TosMIC in anhydrous THF (10 mL) dropwise to the NaH suspension at 0 °C and stir for 30 minutes.[1]

  • Add a solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF (10 mL) dropwise at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

  • Quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.[1]

  • Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. Expected Yield: 75-85% .[1]

Step 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

Materials:

  • 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (0.84 g, 5.0 mmol)

  • Lithium aluminum hydride (LiAlH₄) (0.38 g, 10.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Water

  • 15% aqueous NaOH solution

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere, suspend LiAlH₄ in anhydrous THF (20 mL) at 0 °C.[1]

  • Add a solution of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile in anhydrous THF (20 mL) dropwise at 0 °C.[1]

  • Warm the reaction to room temperature and then reflux for 4-6 hours.[1]

  • Cool to 0 °C and quench sequentially with water (0.4 mL), 15% aqueous NaOH (0.4 mL), and water (1.2 mL).[1]

  • Filter the resulting precipitate through Celite® and wash with diethyl ether.[1]

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate to obtain 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine as a colorless oil. Expected Yield: 80-90% .[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the two-step synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, highlighting the key transformations and reagents.

G cluster_reagents1 cluster_reagents2 start 1,4-Dioxaspiro[4.5]decan-8-one intermediate 1,4-Dioxaspiro[4.5]decane-8-carbonitrile start->intermediate Van Leusen Reaction (Yield: 75-85%) product 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine intermediate->product Nitrile Reduction (Yield: 80-90%) reagent1 TosMIC, NaH THF, 0 °C to rt reagent2 1. LiAlH4, THF, 0 °C to reflux 2. H2O, NaOH(aq)

Caption: Synthetic workflow for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Logical Pathway for Chemoselective Synthesis

The use of this compound is predicated on a logical synthetic strategy that prioritizes chemoselectivity. The following diagram outlines the decision-making process that leads to the selection of this protected keto-ester over its unprotected counterpart.

G start Target Molecule with Cyclohexane Core and Ester Functionality decision Does the synthesis involve nucleophilic reagents that can react with a ketone? start->decision unprotected Use Methyl 4-oxocyclohexanecarboxylate decision->unprotected No protected Use this compound decision->protected Yes outcome_unprotected Risk of side reactions, lower yield, and purification challenges unprotected->outcome_unprotected outcome_protected Chemoselective reaction at the ester, higher yield, and cleaner product profile protected->outcome_protected

Caption: Decision pathway for selecting the appropriate keto-ester.

Conclusion

This compound offers significant advantages in syntheses requiring selective manipulation of an ester group in the presence of a cyclohexanone moiety. Its spirocyclic nature not only provides a robust protecting group strategy, leading to higher yields and cleaner reactions, but also introduces a valuable three-dimensional structural element beneficial for drug design. For researchers aiming to construct complex, bioactive molecules, the strategic use of this compound can streamline synthetic routes and enhance the developability of the final products.

References

biological activity of compounds derived from Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of the Biological Activity of 1,4-Dioxaspiro[4.5]decane Derivatives

A detailed guide for researchers and drug development professionals on the biological potential of spirocyclic compounds.

Compounds featuring the 1,4-dioxaspiro[4.5]decane scaffold have emerged as a promising class of molecules in medicinal chemistry, demonstrating a range of biological activities. While direct studies on the biological activity of derivatives from Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate are not extensively documented in publicly available research, a broader examination of structurally related spiro compounds reveals significant potential in anticancer and antimicrobial applications. This guide provides a comparative overview of the biological activities of various 1,4-dioxaspiro[4.5]decane and related spiro derivatives, supported by experimental data from key studies.

Anticancer Activity of Spiro Compounds

A study on the antiproliferative activities of novel spiro compounds synthesized through a microwave-assisted domino reaction revealed moderate anticancer potential against several human cancer cell lines. The in vitro activity of these compounds was evaluated using an MTT-based assay.

Table 1: Antiproliferative Activity of Selected Spiro Compounds (IC₅₀ in µM) [1][2]

CompoundHCT116 (Colon Carcinoma)PC3 (Prostate Carcinoma)HL60 (Promyelocytic Leukemia)SNB19 (Astrocytoma)
1b >150>150104.31115.00
1c 52.8174.4049.72101.00

Among the tested compounds, spiro compound 1c demonstrated the most notable inhibitory effects across all four cell lines, with IC₅₀ values of 52.81 µM for HCT116, 74.40 µM for PC3, 49.72 µM for HL60, and 101 µM for SNB19.[1][2]

Another study focused on 1-thia-4-azaspiro[4.5]decane derivatives, which share the spirocyclic core, and demonstrated their anticancer activity against various human cancer cell lines.

Table 2: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives (IC₅₀ in nM)

CompoundHCT-116 (Colon Carcinoma)HepG-2 (Liver Carcinoma)PC-3 (Prostate Carcinoma)
7 92.2135.4148.7
9 101.5142.8165.2
14 110.3155.1172.9
18 115.8168.3180.4
19 120.1175.6188.6
Doxorubicin® 45.358.769.2

The results indicated that several of these compounds exhibited good anticancer activities, although they were less potent than the reference drug, Doxorubicin®.

Antimicrobial Activity of Spiro-Heterocyclic Derivatives

A series of novel naphthalimide derivatives incorporating a 2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl moiety were synthesized and evaluated for their antimicrobial properties against a panel of bacteria and fungi.

Table 3: Minimal Inhibitory Concentration (MIC) of Spiro-Naphthalimide Derivatives (µg/mL)

CompoundS. aureusS. epidermidisB. subtilisB. cereusE. coliS. abonyC. albicans
VIa 125250125250>250>250125
VIb 62.512562.512525025062.5
VIc 125250125250>250>250125
VId 62.512562.512525025062.5

These compounds showed varying degrees of activity, particularly against Gram-positive bacteria and the yeast Candida albicans.

Experimental Protocols

MTT Assay for Antiproliferative Activity

The antiproliferative activity of the spiro compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

  • Cell Seeding: Human cancer cell lines (HCT116, PC3, HL60, and SNB19) were seeded in 96-well plates at a density of 1 x 10⁴ cells per well.

  • Compound Treatment: After 24 hours, the cells were treated with various concentrations of the synthesized spiro compounds and incubated for 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding (1x10^4 cells/well) compound_treatment Compound Treatment (72h incubation) cell_seeding->compound_treatment mtt_addition MTT Addition (4h incubation) compound_treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading ic50_calc IC50 Calculation absorbance_reading->ic50_calc

MTT Assay Workflow for Anticancer Screening.
Antimicrobial Susceptibility Testing

The minimal inhibitory concentration (MIC) of the spiro-naphthalimide derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was adjusted to a concentration of 10⁵ CFU/mL in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi.

  • Serial Dilution: The compounds were serially diluted in the respective broths in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that visibly inhibited microbial growth.

Antimicrobial_Susceptibility_Testing cluster_protocol Broth Microdilution Protocol prep_inoculum Prepare Microbial Inoculum (10^5 CFU/mL) inoculate_wells Inoculate Wells with Microbes prep_inoculum->inoculate_wells serial_dilution Serially Dilute Compounds in 96-well plates serial_dilution->inoculate_wells incubation Incubate Plates (24-48h) inoculate_wells->incubation determine_mic Determine MIC (Lowest concentration with no growth) incubation->determine_mic

Workflow for Antimicrobial Susceptibility Testing.

Conclusion

The derivatives of the 1,4-dioxaspiro[4.5]decane scaffold and related spirocyclic systems represent a valuable area for further investigation in drug discovery. The presented data highlights their potential as anticancer and antimicrobial agents. While the biological activity of derivatives specifically from this compound remains to be explored, the promising results from analogous structures warrant the synthesis and evaluation of this particular subclass of compounds. Future research should focus on optimizing the substituents on the spirocyclic core to enhance potency and selectivity, as well as elucidating the mechanisms of action underlying their biological effects.

References

Safety Operating Guide

Proper Disposal of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, ensuring the safety of researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for this compound and similar chemicals indicates that it should be disposed of by a licensed professional waste disposal service[1][2][3]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][5].

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber). Inspect for tears or holes before use.
Eye Protection Safety glasses with side-shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect skin and clothing.
Respiratory Protection Use in a well-ventilated area. If vapors or aerosols are generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound is classified as hazardous waste management. The following steps provide a clear workflow for its proper disposal.

  • Waste Identification and Classification:

    • Treat all waste containing this compound as hazardous chemical waste[4][6][7].

    • This includes the pure substance, solutions, and any contaminated materials such as pipette tips, gloves, or absorbent pads.

  • Waste Segregation and Containerization:

    • Use a designated, compatible, and leak-proof container for collecting the waste[6][7][8]. The container should have a secure screw-top cap.

    • Do not mix this waste with other incompatible chemical waste streams[9].

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name(s) and approximate concentrations

      • The date accumulation started

      • The associated hazards (e.g., flammable, irritant)

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][8].

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed at all times except when adding waste[4][8].

  • Arranging for Disposal:

    • Once the waste container is full or you no longer intend to add to it, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[4][10].

    • Follow your institution's specific procedures for requesting a waste pickup[4].

  • Empty Container Disposal:

    • An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed[4].

    • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste[4].

    • Once triple-rinsed, deface the original label and dispose of the container as non-hazardous solid waste, in accordance with institutional policies.

Disposal Workflow Diagram

cluster_generation Waste Generation cluster_accumulation Waste Accumulation cluster_disposal Disposal Process start Start: Generate Waste (this compound) identify Identify as Hazardous Waste start->identify segregate Segregate into a Compatible Container identify->segregate label_container Label Container with Hazardous Waste Tag segregate->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request Pickup from EHS or Licensed Contractor store_saa->request_pickup ehs_pickup EHS/Contractor Collects, Transports, and Disposes request_pickup->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Waste Disposal Workflow for this compound.

Key Disposal Prohibitions

To ensure safety and compliance, the following disposal methods are strictly prohibited:

Prohibited ActionRationale
Sink/Sewer Disposal Introduction of hazardous chemicals into the water system can harm aquatic life and interfere with wastewater treatment processes[4][5].
Evaporation in Fume Hood Evaporation is not a permissible method of hazardous waste disposal and releases chemical vapors into the atmosphere[4][8].
Disposal in Regular Trash Hazardous chemicals in municipal landfills can leach into the soil and groundwater, causing environmental contamination[5].

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Essential Safety and Logistics for Handling Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS No. 26845-47-6), including operational and disposal plans.

Chemical Safety Data

The following table summarizes key quantitative data for this compound. This information is crucial for risk assessment and the implementation of appropriate safety measures.

PropertyValue
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
Physical State Liquid
Appearance Colorless to Almost Colorless Clear Liquid
Storage Temperature Room Temperature (Recommended in a cool, dark place, <15°C)[1]
Conditions to Avoid Moisture Sensitive

Hazard Identification and Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or glasses that meet the ANSI Z.87.1 1989 standard are required. A face shield should be worn over safety glasses if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected before each use and replaced immediately if contaminated or damaged.

  • Skin and Body Protection: A laboratory coat must be worn and fully buttoned. Ensure that arms are fully covered. Closed-toe shoes are mandatory.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. If ventilation is insufficient, a suitable respirator may be required.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is vital for minimizing exposure and ensuring experimental integrity.

1. Preparation and Pre-Handling Check:

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
  • Verify the availability and functionality of all necessary safety equipment, including eyewash stations and safety showers.
  • Inspect all required PPE for integrity before donning.
  • Review the experimental protocol and confirm the quantities of this compound and other reagents to be used.

2. Handling the Chemical:

  • Conduct all manipulations of the chemical within a certified chemical fume hood.
  • Use compatible laboratory equipment (e.g., glass, stainless steel) for handling.
  • When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as pipettes with compatible tips.
  • Keep the container tightly closed when not in use to prevent exposure to moisture and atmospheric contaminants.[1]

3. Post-Handling Procedures:

  • Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
  • Remove PPE in the designated area, avoiding cross-contamination.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

1. Waste Segregation:

  • Segregate waste containing this compound from other waste streams.
  • Use designated, clearly labeled, and leak-proof waste containers.

2. Contaminated Materials:

  • Any materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, should be considered contaminated and disposed of as chemical waste.

3. Chemical Waste Disposal:

  • Dispose of waste this compound and contaminated materials through a licensed professional waste disposal service.[2]
  • Do not pour the chemical down the drain.[2]
  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Start Start Preparation Preparation & Pre-Handling Check Start->Preparation Initiate Protocol Handling Handling in Fume Hood Preparation->Handling Proceed with Caution PostHandling Post-Handling & Decontamination Handling->PostHandling Experiment Complete Storage Secure Storage PostHandling->Storage Store Unused Chemical WasteCollection Waste Collection & Segregation PostHandling->WasteCollection Segregate Waste End End Storage->End Process Complete Disposal Professional Waste Disposal WasteCollection->Disposal Follow Regulations Disposal->End Process Complete

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.